1-Azaspiro[3.4]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(3-1)5-6-8-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKAYKNPJMQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The concept of "escaping flatland" has gained significant traction, emphasizing a move away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2] Their inherent rigidity and well-defined 3D exit vectors offer a unique opportunity to explore chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3] The introduction of spirocycles can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1]
This guide focuses on a specific, yet promising member of this class: 1-Azaspiro[3.4]octane . This saturated heterocyclic compound, featuring a four-membered azetidine ring fused to a five-membered cyclopentane ring, represents a versatile building block for the synthesis of novel therapeutic agents. Its compact and rigid structure can serve as a bioisosteric replacement for more common motifs, offering a distinct advantage in modulating physicochemical properties and exploring novel intellectual property space.[3] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an expert perspective on its application in drug development.
Core Physicochemical Profile of this compound
A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. While experimental data for this compound is not extensively published, we can compile a profile based on available information and computational predictions.
| Property | Value / Prediction | Source | Significance in Drug Discovery |
| Molecular Structure | See Figure 1 | - | Provides a rigid 3D scaffold, influencing receptor binding and vector orientation of substituents. |
| Molecular Formula | C₇H₁₃N | [4] | Defines the elemental composition. |
| Molecular Weight | 111.18 g/mol | [4] | A low molecular weight is favorable for oral bioavailability (Rule of Five). |
| XLogP3 (Predicted) | 1.0 | [4] | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive non-specific binding. |
| pKa (Predicted) | ~10.5 - 11.5 (for the secondary amine) | (Estimated based on similar structures) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target engagement. |
| Aqueous Solubility | Not Experimentally Determined | - | Crucial for formulation and bioavailability; low solubility can hinder in vitro and in vivo studies. |
| Hydrogen Bond Donors | 1 | [4] | The secondary amine can act as a hydrogen bond donor, influencing interactions with targets and solubility. |
| Hydrogen Bond Acceptors | 1 | [4] | The nitrogen atom can act as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | 12 Ų | [4] | A low TPSA is generally associated with good cell permeability and blood-brain barrier penetration. |
Visualizing the Core Scaffold
To fully appreciate the structural attributes of this compound, a clear visual representation is essential.
Caption: 2D structure of this compound.
Experimental Determination of Critical Physicochemical Properties
As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying computational predictions. The following section outlines robust, field-proven protocols for determining the pKa, lipophilicity (LogP/D), and aqueous solubility of this compound.
Determination of pKa: The Ionization Constant
The pKa dictates the charge state of a molecule at a given pH. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter influencing its interaction with acidic cellular compartments and its solubility.
Caption: Workflow for pKa determination by potentiometric titration.
This method directly measures pH changes in a solution upon the addition of a titrant.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. If solubility is a concern, a co-solvent like methanol can be used, but its effect on the pKa must be considered.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized acid titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point to generate a complete sigmoid curve.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
The equivalence point is the point of steepest slope (the inflection point of the curve).
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high precision and direct measurement of the property of interest. It is a fundamental and widely accepted method for pKa determination.
Determination of Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
This is the "gold standard" method for LogP determination.
-
Preparation:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the buffered aqueous phase. This pre-saturation is critical to ensure that the volumes of the two phases do not change during the experiment.
-
-
Partitioning:
-
Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol or aqueous phase.
-
Combine known volumes of the n-octanol and aqueous phases in a screw-cap vial.
-
Add the stock solution of the compound to the vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Self-Validating System: The protocol's trustworthiness comes from the pre-saturation of solvents and the direct measurement of concentrations in both phases at equilibrium. Running replicates and ensuring mass balance (total amount of compound recovered equals the initial amount) validates the results.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects oral absorption and the feasibility of intravenous formulations.
This method determines the equilibrium solubility of the compound.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.
-
Expertise in Action: The choice of a 24-48 hour incubation period is based on the understanding that reaching true thermodynamic equilibrium can be a slow process. Filtering or high-speed centrifugation is a critical step to ensure that only the truly dissolved compound is being measured, preventing overestimation of solubility.
The Role of this compound in Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for several reasons:
-
Novelty and Intellectual Property: As a less explored scaffold, it provides an opportunity to create novel chemical entities with a strong intellectual property position.[5]
-
Increased Fsp³ Character: The high degree of saturation contributes to a more 3D structure, which can lead to better target selectivity and improved ADME properties compared to flat aromatic systems.[1]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.[1]
-
Vectorial Control: The rigid framework allows for the precise placement of substituents in 3D space, enabling fine-tuning of interactions with a biological target.
Derivatives of azaspiro[3.4]octane have been explored as multifunctional modules in drug discovery, highlighting their potential to be incorporated into larger molecules to modulate their properties.[3] For instance, the incorporation of similar azaspirocycles has been shown to lower lipophilicity (logD) and improve metabolic stability in drug candidates.[1]
Conclusion
This compound is a promising, albeit underexplored, building block in the medicinal chemist's toolbox. While comprehensive experimental data on its core physicochemical properties are not yet widely available, its structural characteristics align well with the current drive towards more three-dimensional and drug-like molecules. This guide provides the foundational knowledge of its predicted properties and, more importantly, the robust experimental frameworks required to accurately characterize this scaffold. By applying these detailed protocols, researchers can unlock the full potential of this compound and its derivatives in the development of next-generation therapeutics.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). Request PDF. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare. (2016). Figshare. [Link]
-
1-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 54759147. (n.d.). PubChem. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Request PDF. [Link]
-
1-oxa-6-azaspiro[3.4]octane (C6H11NO). (n.d.). PubChemLite. [Link]
-
Supporting Information - Wiley-VCH 2008. (2008). Wiley Online Library. [Link]
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. (n.d.). PubChem. [Link]
-
1-Thia-6-azaspiro[3.4]octane | C6H11NS | CID 118209770. (n.d.). PubChem. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
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This compound|57174-62-6. (n.d.). AngeneChemical. [Link]
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1-azaspiro[3.4]octan-2-one (C7H11NO). (n.d.). PubChemLite. [Link]
- Table of Characteristic IR Absorptions. (n.d.). Unknown Source.
-
1-Azaspiro[4.5]decane | C9H17N | CID 9092. (n.d.). PubChem. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]
-
6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO). (n.d.). PubChemLite. [Link]
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Structural Elucidation of 1-Azaspiro[3.4]octane: A Multi-technique Approach to a Key Medicinal Scaffold
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1-azaspiro[3.4]octane motif is a highly valued scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while offering a rigid, three-dimensional architecture for precise ligand-target interactions.[1][2] Its spirocyclic nature, fusing a four-membered azetidine ring with a five-membered cyclopentane ring, presents a unique structural challenge that demands a rigorous, multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this compound, integrating Mass Spectrometry, advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. We move beyond mere procedural descriptions to explain the causal logic behind the analytical workflow, ensuring a self-validating system for confident structural assignment.
The Strategic Importance of Unambiguous Characterization
In drug development, the precise understanding of a molecule's three-dimensional structure is non-negotiable. For novel scaffolds like this compound, which serve as bioisosteres for common motifs like piperazine or morpholine, structural integrity is paramount.[3] An error in assigning connectivity or stereochemistry can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and failed clinical candidates. The workflow presented here is designed as a cascading series of experiments where each step builds upon and validates the last, culminating in an unassailable structural proof.
The Elucidation Workflow: A Logical Progression
The structural elucidation process is not a random selection of techniques but a logical investigation. We begin with foundational data (verifying mass and formula) and progressively build a complete picture of atomic connectivity and spatial arrangement.
Caption: Logical workflow for the structural elucidation of this compound.
Foundational Analysis: Mass and Basic NMR
High-Resolution Mass Spectrometry (HRMS)
The Causality: Before any structural fragments are pieced together, the elemental composition must be confirmed. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, distinguishing it from any potential isomers or impurities.
Protocol: HRMS via Electrospray Ionization (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Acquisition Mode: Operate in positive ion detection mode to observe the protonated molecule [M+H]⁺.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for C₇H₁₄N⁺.
Data Presentation: HRMS Results
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Exact Mass (M) | 111.1048 u |
| [M+H]⁺ Calculated | 112.1121 u |
| [M+H]⁺ Observed | 112.1119 u (Example) |
| Mass Error | < 2 ppm (Example) |
1D NMR Spectroscopy: The First Look at the Skeleton
The Causality: ¹H and ¹³C NMR provide the fundamental inventory of the molecule's building blocks.[4] ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer), counts the number of unique carbons and classifies them as CH₃, CH₂, CH, or quaternary (Cq).[5]
Structure and Numbering:
Protocol: NMR Sample Preparation and 1D Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected chemical shift range for aliphatic amines is broad, so a spectral width of 0-10 ppm is appropriate.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-100 ppm is typically sufficient for this aliphatic structure.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This is crucial as it distinguishes CH₂ signals (which appear as negative peaks) from CH and CH₃ signals (positive peaks), greatly simplifying assignment.
Data Presentation: Predicted 1D NMR Data Note: These are predicted chemical shifts based on the analysis of similar spirocyclic structures. Actual values may vary slightly based on solvent and concentration.
| Position | ¹H Shift (δ, ppm) | Multiplicity | Integration | ¹³C Shift (δ, ppm) | DEPT-135 |
| C2/C4 | ~3.0 - 3.2 | t | 4H | ~50 - 55 | Negative (CH₂) |
| C3 | ~1.9 - 2.1 | quint | 2H | ~20 - 25 | Negative (CH₂) |
| C5 | N/A | N/A | N/A | ~65 - 70 | Quaternary (Cq) |
| C6/C8 | ~1.6 - 1.8 | m | 4H | ~35 - 40 | Negative (CH₂) |
| C7 | ~1.5 - 1.7 | m | 2H | ~25 - 30 | Negative (CH₂) |
| NH | ~1.5 - 2.5 | br s | 1H | N/A | N/A |
Assembling the Puzzle: 2D NMR Connectivity Mapping
The Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. A combination of COSY, HSQC, and HMBC experiments is essential to build the complete molecular structure from the ground up.[7]
¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of contiguous proton spin systems. For this compound, this will confirm the connectivity within the azetidine and cyclopentane rings separately.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To correlate each proton signal with the signal of the carbon atom it is directly attached to.[8] This is the most reliable way to assign carbon chemical shifts and provides a powerful cross-check for proton assignments.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: This is the cornerstone experiment for elucidating the overall carbon skeleton.[9] It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the molecular fragments, especially across quaternary carbons like the spirocenter (C5).
Protocol: 2D NMR Acquisition
-
Use the Same Sample: Use the same sample prepared for 1D NMR.
-
Standard Pulse Programs: Utilize standard, vendor-provided pulse sequences for gCOSY, gHSQCAD (edited HSQC), and gHMBCAD.
-
HMBC Optimization: The HMBC experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a robust starting point for detecting typical 2- and 3-bond correlations in aliphatic systems.[8]
Data Presentation: Key 2D NMR Correlations
| Experiment | Key Correlations Observed | Insight Gained |
|---|---|---|
| COSY | H2 ↔ H3; H6 ↔ H7; H7 ↔ H8 | Confirms the -CH₂-CH₂-CH₂- fragment of the cyclopentane ring and the -CH₂-CH₂- fragment within the azetidine ring. |
| HSQC | H2/H4 ↔ C2/C4; H3 ↔ C3; H6/H8 ↔ C6/C8; H7 ↔ C7 | Unambiguously links each proton to its directly attached carbon. |
| HMBC | H2/H4 → C5 ; H6/H8 → C5 ; H2 → C3; H3 → C2 | The correlations from the protons on both rings to the quaternary carbon C5 are the critical evidence that confirms the spirocyclic fusion point. |
Caption: Key HMBC correlations confirming the spirocenter (C5).
Definitive Proof: Crystallography and Chiral Analysis
Single-Crystal X-ray Crystallography
The Causality: While NMR provides irrefutable evidence of connectivity, X-ray crystallography provides the "gold standard" for determining the three-dimensional structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry if the molecule is chiral and crystallizes as a single enantiomer.[10]
Protocol:
-
Crystal Growth: If the parent amine is an oil, it must be converted to a crystalline salt (e.g., hydrochloride, oxalate) or derivative. Slow evaporation, solvent layering, or vapor diffusion are common techniques for growing single crystals suitable for diffraction.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution & Refinement: The resulting diffraction pattern is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Chiral Analysis
The Causality: Although the parent this compound is achiral, many derivatives are chiral. Chiral chromatography is essential to separate enantiomers and determine enantiomeric purity (e.e. or e.r.), which is a critical quality attribute for pharmaceutical compounds.[11][12]
Protocol: Chiral HPLC/SFC
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), often polysaccharide-based, under both normal-phase (HPLC) and supercritical fluid chromatography (SFC) conditions.[13]
-
Method Development: Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
Conclusion: An Integrated, Self-Validating System
References
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.Figshare.
- Part 7: Analytical Techniques for Stereochemistry.Chiralpedia.
- Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes.ACS Figshare.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Key HMBC correlations of compounds 1 and 2.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
- Chiral analysis.Wikipedia.
- Spectroscopic and Mass Spectrometric Analysis of Diazaspiro[3.
- Contemporary Analysis of Chiral Molecules.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.Enamine.
- Structure Elucid
- HSQC and HMBC.Columbia University NMR Core Facility.
- Measuring methods available and examples of their applic
- Basic 1H- and 13C-NMR Spectroscopy.Elsevier.
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.John Wiley & Sons, Ltd.
- Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines.Journal of the American Chemical Society.
- 13.13 Uses of 13C NMR Spectroscopy.
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A Technical Guide to the Spectroscopic Characterization of 1-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecular structure of 1-Azaspiro[3.4]octane is fundamental to predicting and interpreting its spectroscopic data. The molecule consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring at a single spiro carbon atom.
Figure 1: Structure of this compound with atom numbering.
Due to the spirocyclic nature, the molecule possesses distinct sets of protons and carbons, which will be reflected in its NMR spectra. The presence of the amine group and C-N, C-C, and C-H bonds will give rise to characteristic signals in IR spectroscopy. Mass spectrometry will reveal the molecular weight and provide structural information through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its connectivity and stereochemistry.
Experimental Protocol for NMR Data Acquisition
Figure 2: General workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Instrument Parameters: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon.
-
Advanced Experiments: To aid in structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the protons on the azetidine and cyclopentane rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-H | 1.0 - 3.0 (variable) | Broad singlet | 1H |
| CH₂ (azetidine, adjacent to N) | 2.5 - 3.5 | Triplet | 4H |
| CH₂ (azetidine, β to N) | 1.8 - 2.5 | Multiplet | 2H |
| CH₂ (cyclopentane) | 1.5 - 2.0 | Multiplet | 6H |
Causality Behind Predictions:
-
Protons adjacent to the nitrogen atom are expected to be deshielded due to the electronegativity of nitrogen, thus appearing at a higher chemical shift (downfield).[6]
-
The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent and concentration.
-
The protons on the cyclopentane ring are in a more hydrocarbon-like environment and are expected to appear at a lower chemical shift (upfield).
-
Spin-spin coupling will lead to complex multiplets, especially for the protons on the five-membered ring. COSY experiments would be crucial for deciphering these coupling networks.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals due to the molecule's symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Spiro C | 60 - 75 |
| CH₂ (azetidine, adjacent to N) | 45 - 60 |
| CH₂ (azetidine, β to N) | 25 - 40 |
| CH₂ (cyclopentane) | 20 - 35 |
Causality Behind Predictions:
-
The spiro carbon , being a quaternary carbon, will likely have a lower intensity signal and is expected in the midfield region.
-
The carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift compared to the other methylene carbons.[7][8]
-
The carbons of the cyclopentane ring and the β-carbon of the azetidine ring are in a more aliphatic environment and will resonate at lower chemical shifts.[9][10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which would confirm the assignments of the methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-H Bend | 1350 - 1470 | Medium |
Causality Behind Predictions:
-
The N-H stretching vibration of the secondary amine is expected to appear as a broad band in the 3300-3500 cm⁻¹ region.[11][12]
-
Strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching in saturated aliphatic systems.[11]
-
The C-N stretching vibration is expected in the fingerprint region and can be useful for confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Experimental Protocol for MS Data Acquisition
Figure 3: A simplified workflow for mass spectrometry analysis.
Methodology:
-
Ionization Technique: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and often results in extensive fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecule [M+H]⁺, which is useful for determining the molecular weight.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to determine the accurate mass and, therefore, the elemental composition of the parent ion and its fragments.
Predicted Mass Spectrum
-
Molecular Ion: The molecular formula of this compound is C₇H₁₃N. Its monoisotopic mass is approximately 111.1048 u.
-
In EI-MS, a molecular ion peak (M⁺˙) would be expected at m/z 111.
-
In ESI-MS, a protonated molecular ion ([M+H]⁺) would be observed at m/z 112.
-
-
Nitrogen Rule: The presence of a single nitrogen atom means the nominal molecular weight (111) is an odd number, which is a useful diagnostic tool in mass spectrometry.[13]
-
M+1 Peak: An M+1 peak, resulting from the natural abundance of ¹³C, will be present at a low intensity.[14]
-
Fragmentation: The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for cyclic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[13][15]
-
Loss of an ethyl group (C₂H₅•, 29 u) from the cyclopentane ring could lead to a fragment at m/z 82.
-
Cleavage of the azetidine ring could also lead to characteristic fragments.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural confirmation. This guide provides the foundational protocols and predicted spectral data to assist researchers in the characterization of this and related spirocyclic amines. The application of 2D NMR techniques is particularly crucial for the definitive assignment of all proton and carbon signals in this conformationally rigid scaffold. The insights gained from these spectroscopic methods are invaluable for quality control, reaction monitoring, and understanding the structure-activity relationships in drug discovery programs involving this important molecular framework.
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PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.4]octane (C6H11NO). Retrieved from [Link]
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The Architecture of Complexity: A Technical Guide to the Synthesis of Novel 1-Azaspiro[3.4]octane Derivatives
The 1-azaspiro[3.4]octane scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent rigidity and defined exit vectors for substituent placement make it an attractive framework for exploring new chemical space and optimizing lead compounds. This guide provides an in-depth exploration of the key synthetic strategies for constructing this valuable spirocyclic system, offering both foundational principles and actionable protocols for the modern research scientist.
I. Strategic Overview: Deconstructing the Spirocyclic Challenge
The synthesis of this compound derivatives presents a unique set of challenges, primarily centered around the construction of the spirocyclic junction and the control of stereochemistry. The choice of synthetic strategy is therefore paramount and is often dictated by the desired substitution pattern and the availability of starting materials. This guide will delve into three principal and highly effective approaches:
-
[3+2] Cycloaddition Reactions: A classic and powerful method for the direct formation of the five-membered pyrrolidine ring.
-
Radical-Mediated Spirocyclizations: Leveraging the reactivity of radical intermediates to forge the spirocyclic core under mild conditions.
-
Strain-Release Driven Methodologies: Employing highly strained precursors to drive the formation of the spirocyclic system.
II. The Power of Pericyclic Reactions: [3+2] Cycloaddition Pathways
The [3+2] cycloaddition, a cornerstone of heterocyclic synthesis, offers a convergent and often stereocontrolled route to the this compound core. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of this compound synthesis, azomethine ylides are commonly employed as the 1,3-dipole.
The in situ generation of an azomethine ylide from an appropriate precursor, such as an imine derived from an amino acid, followed by its reaction with an exocyclic methylene cyclopentane derivative, directly furnishes the desired spirocyclic framework.[1][2] The regioselectivity of the cycloaddition is a key consideration and is often predictable based on the electronic nature of the dipole and dipolarophile.
Mechanistic Rationale
The concerted nature of the [3+2] cycloaddition allows for a high degree of stereochemical control, with the stereochemistry of the dipolarophile often being transferred to the newly formed stereocenters in the product. The choice of catalyst, often a Lewis acid, can influence the rate and stereoselectivity of the reaction.
Caption: [3+2] Cycloaddition pathway to 1-azaspiro[3.4]octanes.
Experimental Protocol: Synthesis of a this compound Derivative via [3+2] Cycloaddition
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Imine: To a solution of cyclopentanone (1.0 equiv) in toluene (0.5 M) is added sarcosine (1.1 equiv). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
Cycloaddition Reaction: The crude imine is dissolved in anhydrous toluene (0.2 M). To this solution is added methyl 2-(cyclopentylidene)acetate (1.2 equiv) and silver acetate (10 mol%). The reaction mixture is heated to 80 °C for 12 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
III. The Modern Frontier: Radical-Mediated Spirocyclizations
The advent of photoredox catalysis has revolutionized the field of organic synthesis, providing access to highly reactive radical intermediates under exceptionally mild conditions.[3][4][5][6][7] This has been successfully applied to the synthesis of spirocyclic systems, including 1-azaspiro[3.4]octanes.
A common strategy involves the generation of a radical on a nitrogen-containing tether, which then undergoes an intramolecular cyclization onto a suitably positioned acceptor, such as an alkene or alkyne, to form the spirocyclic core.
Causality in Experimental Design
The choice of photocatalyst is critical and is determined by its redox potential, which must be matched to the substrate. The solvent, light source, and any additives also play a crucial role in the efficiency and selectivity of the reaction. For instance, the use of a hydrogen atom transfer (HAT) catalyst can be employed to generate the initial radical from an unactivated C-H bond.[4]
Caption: Photocatalytic radical spirocyclization workflow.
Experimental Protocol: Photocatalytic Synthesis of a this compound Derivative
This protocol is a generalized procedure and requires careful optimization and execution under an inert atmosphere.
-
Reaction Setup: In a Schlenk tube, combine the N-alkenyl-substituted cyclopentylamine precursor (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and a suitable hydrogen atom transfer catalyst if required (e.g., a thiol, 10-20 mol%). The vessel is sealed, evacuated, and backfilled with argon three times.
-
Solvent and Degassing: Anhydrous and degassed solvent (e.g., acetonitrile or DMF, 0.1 M) is added via syringe. The reaction mixture is further degassed by sparging with argon for 15-20 minutes.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp (e.g., 450 nm) at room temperature. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
IV. Harnessing Ring Strain: Strain-Release Driven Spirocyclization
A more recent and innovative approach to spirocycle synthesis involves leveraging the inherent ring strain of small, bicyclic precursors to drive the formation of the desired spirocyclic system.[8] Bicyclo[1.1.0]butanes (BCBs), for example, are highly strained molecules that can undergo facile ring-opening reactions in the presence of a suitable catalyst and reaction partner.
In the context of this compound synthesis, a Lewis acid-catalyzed reaction of a BCB with an azomethine imine can lead to the formation of the spirocyclic core.[8] The release of ring strain provides a strong thermodynamic driving force for the reaction.
Mechanistic Insights
The reaction is initiated by the Lewis acid-catalyzed ring-opening of the BCB to generate a reactive intermediate. This intermediate is then trapped by the azomethine imine, followed by an intramolecular cyclization to furnish the 6,7-diazaspiro[3.4]octane product. While this specific example leads to a diaza-analogue, the principle can be extended to the synthesis of 1-azaspiro[3.4]octanes with appropriately designed precursors.
Caption: Strain-release driven spirocyclization of a bicyclo[1.1.0]butane.
V. Data Summary and Comparison of Synthetic Pathways
| Synthetic Pathway | Key Features | Advantages | Disadvantages |
| [3+2] Cycloaddition | Convergent, often stereocontrolled. | Well-established, predictable regioselectivity. | May require harsh conditions (heat), limited substrate scope. |
| Radical-Mediated Spirocyclization | Mild reaction conditions, excellent functional group tolerance. | Access to complex scaffolds from simple precursors. | May require specialized equipment (photoreactor), catalyst sensitivity. |
| Strain-Release Driven Spirocyclization | Thermodynamically favorable, novel approach. | Rapid construction of spirocycles. | Requires synthesis of strained precursors, methodology is still developing. |
VI. Conclusion and Future Perspectives
The synthesis of this compound derivatives has evolved significantly, with modern methodologies offering milder, more efficient, and highly selective routes to this important structural motif. While traditional methods like [3+2] cycloadditions remain valuable, the emergence of photocatalysis and strain-release strategies has opened up new avenues for the construction of these complex molecules.
Future research in this area will likely focus on the development of enantioselective variants of these reactions, further expanding the toolbox for medicinal chemists. The continued exploration of novel catalytic systems and the application of flow chemistry are also expected to play a crucial role in the scalable and sustainable synthesis of this compound derivatives for drug discovery and development.
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Maji, M. (2022). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Angewandte Chemie International Edition, 61(1), e202111833. [Link]
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Griggs, A. M., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(21), 8632-8638. [Link]
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Li, D. B., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(23), 6204-6207. [Link]
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France, S., et al. (2018). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 20(18), 5839-5843. [Link]
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Moody, C. J., & Roff, G. J. (2002). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 4(18), 3079-3081. [Link]
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Wang, Y., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 13(24), 7215-7220. [Link]
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Coldham, I., & Hufton, R. (2005). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Chemical Reviews, 105(7), 2765-2810. [Link]
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Driver, T. G. (2015). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic Letters, 17(24), 6126-6129. [Link]
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Reddy, R. P., et al. (2016). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers, 3(11), 1449-1453. [Link]
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Kaur, M., & Johnston, J. N. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 577-610. [Link]
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Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
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Bull, J. A., et al. (2011). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 9(10), 3741-3744. [Link]
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Navigating the Three-Dimensional Frontier: An In-depth Technical Guide to the Chemical Space of 1-Azaspiro[3.4]octane Analogs
Foreword: Embracing Complexity in Drug Discovery
In the modern era of drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles has driven a decisive shift away from the "flatland" of two-dimensional aromatic scaffolds towards the intricate, three-dimensional architectures of spirocyclic systems.[1] Among these, the 1-Azaspiro[3.4]octane core, a unique fusion of a cyclobutane and a pyrrolidine ring, has emerged as a privileged scaffold.[2] Its inherent rigidity and well-defined three-dimensional geometry offer a compelling strategic advantage, enabling the precise projection of substituents into chemical space to optimize interactions with biological targets and improve physicochemical properties. This guide provides an in-depth exploration of the chemical space of this compound analogs, offering a technical narrative grounded in synthetic realities, biological potential, and computational strategies for researchers, scientists, and drug development professionals.
I. The Strategic Advantage of the this compound Scaffold
The allure of the this compound scaffold lies in its ability to confer a higher fraction of sp3-hybridized carbons (Fsp3) to a molecule.[3] This increased three-dimensionality can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity, while simultaneously reducing off-target effects.[1] The conformational constraint imposed by the spirocyclic system reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinities.[4]
II. Constructing the Core: Synthetic Strategies and Methodologies
The synthesis of the this compound core and its analogs can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.
A. Key Synthetic Approach: [3+2] Cycloaddition of Azomethine Ylides
A powerful and convergent method for the construction of the pyrrolidine ring of the this compound system is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile.[5] This approach offers a high degree of control over stereochemistry and allows for the introduction of diverse substituents.[1][6]
Experimental Protocol: Synthesis of a Substituted 2,6-Diazaspiro[3.4]octane Analog via [3+2] Cycloaddition [7]
This protocol outlines the synthesis of a key intermediate in the development of antimalarial agents.
Step 1: Synthesis of the Azomethine Ylide Precursor
-
To a solution of a primary amine in a suitable solvent (e.g., dichloromethane), an aldehyde (e.g., paraformaldehyde) and a silylmethylamine derivative are added.
-
The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product is then purified by column chromatography.
Step 2: In Situ Generation of the Azomethine Ylide and Cycloaddition
-
The azomethine ylide precursor and an appropriate alkene (e.g., an exocyclic methylene cyclobutane derivative) are dissolved in a suitable solvent (e.g., toluene).
-
A catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) is added to facilitate the in situ generation of the azomethine ylide.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired spirocyclic product.
Step 3: Purification of the Spirocyclic Amine
-
The crude amine product is dissolved in a minimal amount of an organic solvent like ethyl acetate.
-
A 10% aqueous solution of hydrochloric acid is added to form the ammonium salt, which partitions into the aqueous phase.
-
The aqueous layer is washed with ethyl acetate to remove non-basic organic impurities.
-
The aqueous layer is then basified with a saturated solution of sodium bicarbonate to regenerate the free amine.
-
The free amine is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified spirocyclic amine.[8]
Figure 1: Workflow for the synthesis of this compound analogs via [3+2] cycloaddition.
III. Exploring the Chemical Space: Library Design and Virtual Screening
The vastness of the chemical space surrounding the this compound core necessitates a systematic and efficient exploration strategy. A combination of combinatorial library design and computational virtual screening is a powerful approach to identify analogs with desired properties.
A. Combinatorial Library Design
The design of a combinatorial library of this compound analogs involves the selection of a diverse set of building blocks that can be readily incorporated into the scaffold through robust chemical reactions.[9] The goal is to maximize the structural diversity of the library while ensuring synthetic feasibility.
Figure 2: A representative workflow for the virtual screening of this compound analogs.
B. Virtual Screening Workflow
Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target.[10][11][12] A typical workflow for screening a virtual library of this compound analogs is as follows:
-
Library Preparation: A virtual library of analogs is generated by computationally enumerating all possible combinations of selected building blocks attached to the this compound scaffold.
-
Physicochemical Filtering: The library is filtered based on key physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) to remove compounds with undesirable drug-like properties.
-
Structure-Based Virtual Screening (if a target structure is available): The remaining compounds are docked into the binding site of the biological target. Docking algorithms predict the preferred orientation of a molecule to a second when bound to each other to form a stable complex.[10]
-
Ligand-Based Virtual Screening (if a target structure is unavailable): A pharmacophore model is built based on the known active compounds. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The virtual library is then screened to identify molecules that match the pharmacophore model.[11]
-
Scoring and Ranking: The docked poses or pharmacophore hits are scored and ranked based on their predicted binding affinity or fit to the model.
-
Hit Selection and Prioritization: The top-ranked compounds are visually inspected and prioritized for synthesis and biological evaluation.
IV. Biological Landscape: Therapeutic Potential of this compound Analogs
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
| Compound Class | Therapeutic Area | Target/Organism | Activity (IC50/MIC) | Reference |
| Diazaspiro[3.4]octanes | Antimalarial | Plasmodium falciparum | Low nanomolar (<50 nM) | [7] |
| Thia-azaspiro[4.5]decanes | Anticancer | HCT-116 (Colon Cancer) | 92.2 - 120.1 nM | [13] |
| Spiro-thiazolidinones | Antibacterial | Staphylococcus aureus | 30 - 50 µg/mL (MIC) | |
| Spiro-thiazolidinones | Antibacterial | Escherichia coli | 25 µg/mL (MIC) | |
| 2-Azaspiro[3.4]octane derivs. | Neurological Disorders | M4 Receptor Agonists | N/A | [4] |
This table presents a selection of reported biological activities and is not exhaustive.
The potent antimalarial activity of diazaspiro[3.4]octane analogs is particularly noteworthy. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the spirocyclic core can significantly impact potency against Plasmodium falciparum.[7] These compounds have demonstrated activity against multiple stages of the parasite's lifecycle, making them attractive candidates for further development.[14]
V. Conclusion and Future Directions
The this compound scaffold represents a rich and underexplored territory in the chemical space for drug discovery. Its unique three-dimensional architecture provides a robust framework for the design of novel therapeutic agents with improved pharmacological profiles. The synthetic methodologies outlined in this guide, coupled with advanced computational approaches, offer a clear path for the systematic exploration of this promising chemical space. As our understanding of the biological implications of molecular three-dimensionality continues to grow, the strategic incorporation of spirocyclic scaffolds like this compound will undoubtedly play an increasingly vital role in the development of the next generation of medicines.
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The Ascendancy of 1-Azaspiro[3.4]octane: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures.[1] This strategic shift towards greater three-dimensionality has spotlighted the immense potential of spirocyclic scaffolds.[2] Among these, the 1-azaspiro[3.4]octane core and its isomers have emerged as powerful building blocks, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound scaffold. We will delve into its fundamental properties, explore its strategic application as a bioisostere, provide detailed synthetic methodologies, and showcase its successful implementation in modern drug discovery programs.
Physicochemical Properties: The Foundation of Druggability
The inherent topology of the this compound framework—a fusion of a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom—confers a set of advantageous physicochemical properties. This rigid, non-planar structure can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more flexible or aromatic counterparts.[1] These attributes are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
A summary of key computed physicochemical properties for the parent this compound and its common isomers is presented below. These values serve as a crucial baseline for chemists when considering the incorporation of this scaffold.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₁₃N | 111.19 | 1.2 | 1 | 1 |
| 2-Azaspiro[3.4]octane | C₇H₁₃N | 111.19 | 1.1 | 1 | 1 |
| 6-Azaspiro[3.4]octane | C₇H₁₃N | 111.19 | 1.1 | 1 | 1 |
| 1-Oxa-6-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 | -0.2 | 1 | 2 |
| 1-Thia-6-azaspiro[3.4]octane | C₆H₁₁NS | 129.23 | 1.1 | 1 | 2 |
Data sourced from PubChem and other chemical databases.[5][6][7][8][9] XLogP3 is a computed measure of lipophilicity.
The introduction of heteroatoms, such as in the oxa- and thia- derivatives, can further modulate these properties, often leading to increased polarity and improved solubility.[10]
Strategic Application: The this compound as a Bioisostere
A cornerstone of its utility in medicinal chemistry is the role of the this compound scaffold as a bioisostere for commonly used saturated heterocycles like piperidine and piperazine.[11] Bioisosteric replacement is a powerful strategy to modify a lead compound to enhance its therapeutic properties while retaining its desired biological activity.[1]
The rigid nature of the spirocyclic system locks the conformation of the molecule, presenting substituents in well-defined vectors. This can lead to improved binding affinity and selectivity for the biological target.[3] Furthermore, the replacement of a traditional piperidine or piperazine ring with an azaspiro[3.4]octane moiety can block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[1]
Caption: Bioisosteric relationship of this compound.
Synthetic Strategies and Methodologies
The accessibility of the this compound core and its derivatives through robust and scalable synthetic routes has been a key driver of its adoption in drug discovery.[10][12] Several effective strategies have been developed, with methods such as [3+2] cycloadditions and multi-step annulation sequences being prominent.[11][13]
General Synthetic Workflow
A common approach to the synthesis of functionalized 1-azaspiro[3.4]octanes involves the construction of a suitable precursor followed by cyclization to form the spirocyclic core. The nitrogen atom is typically protected with a group such as tert-butoxycarbonyl (Boc) to allow for selective functionalization.
Caption: Generalized synthetic workflow for 1-azaspiro[3.4]octanes.
Experimental Protocol: Synthesis of N-Boc-6-azaspiro[3.4]octane
This protocol is a representative example of a multi-step synthesis of a protected 6-azaspiro[3.4]octane, adapted from methodologies described in the patent literature.
Step 1: Synthesis of Cyclopentane-1,1-diyldimethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield cyclopentane-1,1-diyldimethanol as a colorless oil.
Step 2: Synthesis of 1,1-Bis(tosyloxymethyl)cyclopentane
-
To a solution of cyclopentane-1,1-diyldimethanol and triethylamine in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water, 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of N-Boc-6-azaspiro[3.4]octane
-
To a solution of 1,1-bis(tosyloxymethyl)cyclopentane in N,N-dimethylformamide (DMF), add tert-butyl carbamate and cesium carbonate.
-
Heat the reaction mixture at 80 °C overnight.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-6-azaspiro[3.4]octane.
Case Studies in Drug Discovery
The true measure of a building block's value is its successful application in the development of novel therapeutic agents. The this compound scaffold has been featured in several drug discovery programs, leading to potent and selective clinical candidates.
Case Study 1: M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists for CNS Disorders
Recent patent literature has disclosed the development of 2-azaspiro[3.4]octane derivatives as potent and selective M4 muscarinic acetylcholine receptor agonists.[3][5][14] These compounds are being investigated for the treatment of central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease.
The incorporation of the 2-azaspiro[3.4]octane scaffold was crucial for achieving the desired selectivity and pharmacokinetic properties required for a CNS drug. The rigid spirocyclic core likely helps to correctly orient the key pharmacophoric elements for optimal interaction with the M4 receptor, while the overall physicochemical properties of the scaffold are amenable to crossing the blood-brain barrier.
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors for Oncology
In the field of oncology, a derivative of 2-oxa-6-azaspiro[3.4]octane has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), a key target in several cancers.[11] A comparative study highlighted that the introduction of the 2-oxa-6-azaspiro[3.4]octane moiety in place of a more traditional morpholine ring led to a significant improvement in aqueous solubility while maintaining high inhibitory potency against EGFR.[11]
This case provides a clear, quantitative example of how the unique properties of the azaspiro[3.4]octane scaffold can be leveraged to overcome common drug development hurdles like poor solubility.
| Compound Feature | Non-Spirocyclic Analog (with Morpholine) | 2-Oxa-6-azaspiro[3.4]octane Analog | Advantage of Spirocycle |
| EGFR Inhibitory Activity | Potent | Similarly Potent | Maintains high potency |
| Aqueous Solubility | Low | Significantly Improved | Overcomes a key development obstacle |
| Novelty | Well-explored chemical space | Novel chemical space | Potential for new intellectual property |
Conclusion and Future Outlook
The this compound scaffold and its heteroatom-containing analogues represent a significant and valuable addition to the medicinal chemist's toolbox. Their inherent three-dimensionality, coupled with their ability to act as effective bioisosteres for common saturated heterocycles, provides a powerful strategy for optimizing lead compounds and exploring novel chemical space. The development of robust synthetic routes has made these building blocks increasingly accessible, paving the way for their broader application in drug discovery. As the demand for therapeutics with improved properties continues to grow, the strategic incorporation of the this compound core is poised to play an increasingly important role in the design of the next generation of medicines.
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The Ascent of the Third Dimension: A Technical Guide to Spirocyclic Scaffolds in Modern Drug Design
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This guide provides an in-depth exploration of spirocyclic systems—a class of molecules defined by two rings sharing a single atom—and their transformative impact on drug design. We will dissect the fundamental principles that render these three-dimensional structures uniquely advantageous, from their ability to confer superior physicochemical properties to their role in achieving unprecedented target selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of spirocyclic scaffolds to overcome long-standing challenges in medicinal chemistry.
Introduction: Escaping "Flatland" and Embracing Spatial Complexity
For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While this approach has yielded numerous successes, it has also contributed to a pipeline of drug candidates plagued by issues such as poor solubility, high lipophilicity, and metabolic instability.[1][2] The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to mitigate these liabilities. Among these, spirocyclic scaffolds have garnered significant attention for their ability to introduce spatial complexity and improve "drug-like" properties.[3][4][5][6][7]
Spirocycles are ring systems where two rings are fused at a single quaternary carbon atom, known as the spiro atom.[4][7] This unique architecture imparts a rigid, well-defined 3D geometry that allows for the precise projection of functional groups into three-dimensional space, facilitating more significant interactions with complex biological targets like proteins.[4] This guide will delve into the core advantages of spirocyclic scaffolds, the causal relationships behind their beneficial effects on drug properties, and practical strategies for their implementation in drug design programs.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The decision to incorporate a spirocyclic moiety is a strategic one, driven by the desire to overcome specific hurdles in the drug discovery process. The inherent properties of these scaffolds offer a multi-pronged solution to common challenges.
Enhanced Physicochemical and Pharmacokinetic Properties
One of the most significant advantages of spirocycles is their positive impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10] By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles tend to decrease lipophilicity (LogP/LogD) and increase aqueous solubility compared to their flat aromatic counterparts.[1][3][4][7] A higher Fsp3 count is correlated with a greater likelihood of success in clinical development.[3][7]
Causality: The non-planar arrangement of atoms in spirocycles disrupts the flat, "greasy" surfaces common in aromatic systems, which are prone to non-specific binding and poor solubility. The introduction of sp3 centers allows for more directional hydrogen bonding and reduces the molecule's overall lipophilicity, which can lead to improved metabolic stability and a better toxicity profile.[4][11]
Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Analogs
| Property | Planar Precursor (e.g., Alkene Linker) | Spirocyclic Analog (e.g., Cyclopropyl) | Rationale for Improvement |
| Solubility | Low | Improved | Increased Fsp3 character, reduced planarity and lipophilicity.[1][4] |
| Metabolic Stability | Poor (e.g., labile alkene) | Improved | Replacement of metabolically vulnerable moieties with a stable scaffold.[2] |
| Lipophilicity (LogD) | High | Lowered | Disruption of planarity and introduction of more polar sp3 centers.[3] |
| hERG Inhibition | Potential Liability | Reduced | Altered shape and charge distribution can decrease interaction with the hERG channel.[2] |
Conformational Rigidity and Pre-organization
Spirocyclic systems introduce a high degree of conformational rigidity.[4][12][13] Unlike flexible aliphatic chains, the spiro fusion point locks the two rings in a defined spatial orientation. This pre-organization of the molecule can have a profound impact on binding affinity and selectivity.
Causality: By replacing rotatable bonds, a spirocyclic scaffold can lock a molecule into its bioactive conformation—the precise shape required to bind to its biological target.[3] This reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct orientation upon interacting with the target. The result is often a significant improvement in potency.[3]
Diagram 1: Conformational Restriction Logic
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An In-depth Technical Guide to the Fundamental Reactivity of the Azetidine Ring in 1-Azaspiro[3.4]octane
Abstract
The 1-Azaspiro[3.4]octane scaffold, a unique spirocyclic system featuring a strained four-membered azetidine ring fused to a cyclopentane ring, has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over traditional flat aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a comprehensive exploration of the fundamental reactivity of the azetidine moiety within this scaffold. We will delve into the strain-driven reactions that govern its chemical behavior, focusing on ring-opening transformations, functionalization strategies, and the mechanistic principles that researchers can leverage for the synthesis of novel chemical entities. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable experimental insights for professionals in drug discovery and development.
Introduction: The Structural Uniqueness of this compound
Spirocyclic frameworks are of profound interest in drug discovery because their inherent three-dimensionality allows for precise spatial positioning of functional groups, enabling complex and selective interactions with biological targets.[3][4][5] The this compound system is a prime example, combining the conformational rigidity of a spirocycle with the unique chemical reactivity of an azetidine ring.
The azetidine ring is a four-membered nitrogen-containing heterocycle. Its reactivity is dominated by a significant degree of ring strain, a combination of angle and torsional strain.[6][7][8] This internal strain is intermediate between the highly reactive three-membered aziridine ring and the more stable five- and six-membered pyrrolidine and piperidine rings.[4][6][9][10] This delicate balance makes the azetidine ring stable enough for practical handling while being sufficiently reactive to undergo specific, strain-releasing transformations under controlled conditions.[7][9]
This guide will dissect the core reactivity of this scaffold, providing a framework for its strategic application in synthetic chemistry.
Caption: Structure of the this compound scaffold.
The Cornerstone of Reactivity: Strain-Driven Ring-Opening
The most characteristic reaction of the azetidine ring is its nucleophilic ring-opening. This process is thermodynamically favorable as it relieves the inherent ring strain. However, the ring is kinetically stable and requires activation of the nitrogen atom to proceed efficiently. This activation transforms the nitrogen into a better leaving group, thereby making the adjacent carbons susceptible to nucleophilic attack.
Activation of the Azetidine Nitrogen
Electrophilic activation of the nitrogen is the crucial first step for initiating ring-opening. Several strategies are commonly employed:
-
N-Protonation (Brønsted Acid Catalysis): Treatment with a strong acid protonates the nitrogen, significantly increasing the electrophilicity of the ring carbons.
-
Formation of Azetidinium Ions: N-alkylation or N-acylation with reagents like methyl triflate or acyl halides generates a quaternary azetidinium salt.[11][12] This is a highly effective method as the positively charged nitrogen is an excellent leaving group.
-
Lewis Acid Coordination: Lewis acids can coordinate with the lone pair of the nitrogen, polarizing the C-N bonds and activating the ring for nucleophilic attack.[9]
Caption: Key methods for activating the azetidine ring for subsequent reactions.
Regioselectivity of Nucleophilic Attack
Once activated, the azetidinium intermediate is attacked by a nucleophile. The regioselectivity of this attack—whether it occurs at the spiro-carbon (C4) or the methylene carbon (C2)—is a critical consideration.
Studies on substituted azetidinium ions have provided valuable insights:
-
Steric Hindrance: Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. For an unsubstituted this compound system, this would typically be the C2 position.[11]
-
Electronic Effects & Nucleophile Nature: The nature of the nucleophile and the substitution pattern on the ring can override steric effects. Highly nucleophilic species like azide anions tend to attack the more substituted quaternary carbon, while less nucleophilic agents may favor the less substituted position.[13] DFT calculations have become instrumental in predicting this regioselectivity.[11]
The following workflow illustrates the general process of activation followed by nucleophilic ring-opening, highlighting the two possible regiochemical outcomes.
Caption: General workflow for nucleophilic ring-opening of this compound.
Functionalization at the Nitrogen Center
Beyond ring-opening, the nitrogen atom's lone pair of electrons allows for a range of functionalization reactions that maintain the spirocyclic core. These reactions are fundamental for incorporating the scaffold into larger molecules.
-
N-Alkylation/Arylation: Standard procedures such as reductive amination or Buchwald-Hartwig amination can be used to introduce diverse substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides. This is also the basis for introducing common protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), which are essential for multi-step syntheses.
-
Borane Complexation: Azetidines can form stable complexes with borane (BH₃). These complexes can influence the stereochemical outcome of subsequent reactions on the ring, offering a handle for stereoselective functionalization.[14]
Synthetic Approaches to the this compound Core
The construction of the this compound scaffold itself is a key challenge. Several strategies have been developed, typically involving the annulation (ring formation) of either the azetidine or the cyclopentane ring.[5][15]
-
[3+2] Cycloaddition: This is a powerful method for constructing the five-membered pyrrolidine ring of related diazaspiro[3.4]octane systems and can be adapted. It often involves the reaction of an azomethine ylide with an appropriate dipolarophile.[1][16]
-
Intramolecular Cyclization: Stepwise approaches often rely on an intramolecular nucleophilic substitution to form the strained four-membered ring as a key step.
-
Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct and efficient route to forming the azetidine ring.[17][18] Recent advances using visible-light photocatalysis have made this approach milder and more versatile.[17][18]
Experimental Protocol: Representative Ring-Opening Reaction
This protocol describes a general procedure for the N-activation and subsequent ring-opening of a protected this compound derivative.
Reaction: N-Benzylation followed by Nucleophilic Opening with Sodium Azide
-
N-Benzylation (Activation):
-
To a solution of N-Boc-1-azaspiro[3.4]octane (1.0 equiv.) in anhydrous acetonitrile (0.2 M) is added benzyl bromide (1.2 equiv.).
-
The mixture is stirred at 60 °C for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and formation of the N-benzyl-N-Boc-azetidinium bromide salt.
-
Upon completion, the solvent is removed under reduced pressure. The crude azetidinium salt is typically used in the next step without further purification.
-
-
Nucleophilic Ring-Opening:
-
The crude azetidinium salt is dissolved in dimethylformamide (DMF) (0.2 M).
-
Sodium azide (NaN₃) (1.5 equiv.) is added to the solution.
-
The reaction is stirred at 80 °C for 6-12 hours. Progress is monitored by LC-MS for the formation of the ring-opened product.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the Sₙ2 attack on the sterically hindered carbon centers of the azetidinium ion. DMF is an excellent polar aprotic solvent for this type of substitution reaction.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired γ-azido amine derivative.
-
Self-Validation: The structure and regiochemistry of the final product must be confirmed unequivocally using ¹H NMR, ¹³C NMR, and HRMS analysis. 2D NMR techniques (COSY, HSQC) can be invaluable for assigning the structure.
-
Data Summary: Regioselectivity in Azetidinium Ring-Opening
The choice of nucleophile can significantly influence the outcome of the ring-opening reaction. The following table summarizes expected regioselectivities based on published studies of similarly substituted azetidinium systems.
| Nucleophile (Nu⁻) | Relative Nucleophilicity | Expected Major Attack Site | Rationale | Reference |
| Azide (N₃⁻) | High | C4 (Spiro-carbon) | Intrinsically favored attack at the quaternary α-carbon. | [13] |
| Cyanide (CN⁻) | Moderate | Mixture of C2 and C4 | Less nucleophilic, leading to reduced selectivity. | [13] |
| Acetate (AcO⁻) | Low | C2 (Methylene carbon) | Poor nucleophile, attacks the less sterically hindered site. | [13] |
| Fluoride (F⁻) | Moderate/High (Solvent Dep.) | C4 (Spiro-carbon) | A rare but successful example of Sₙ2 at a tertiary carbon. | [13] |
Conclusion and Future Outlook
The this compound scaffold is more than just a novel three-dimensional building block; it is a platform for intricate synthetic design driven by the fundamental reactivity of its strained azetidine ring. The principles of nitrogen activation and subsequent regioselective nucleophilic ring-opening provide a reliable and powerful toolkit for creating diverse, functionalized amine derivatives that would be difficult to access through other means. As the demand for molecules with greater sp³-character and novel intellectual property continues to grow in drug discovery, a deep understanding of the reactivity of scaffolds like this compound will be indispensable for the next generation of therapeutic innovation.
References
- A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
- Diversity-Oriented Synthesis of Azaspirocycles. American Chemical Society.
- Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic-chemistry.org.
- Diversity-oriented synthesis of azaspirocycles. PubMed.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.
- Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionaliz
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
- Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evalu
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Royal Society of Chemistry.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- 1-Phenyl-2-azaspiro[3.4]octane. Benchchem.
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Gram-Scale Synthesis of 1-Azaspiro[3.4]octane: An Application and Protocol Guide
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures. The 1-azaspiro[3.4]octane core, a key structural motif, provides a unique vectoral orientation of substituents, enabling novel interactions with biological targets and exploration of previously inaccessible chemical space. This guide presents a comprehensive, field-proven protocol for the gram-scale synthesis of this compound, designed for researchers and professionals in drug development.
Synthetic Strategy: A Multi-Step Approach from Cyclopentanone
The selected synthetic route is a robust, three-step process commencing with the readily available and cost-effective starting material, cyclopentanone. This pathway is designed for scalability and employs well-established, high-yielding chemical transformations. The causality behind this strategic choice lies in the reliable formation of a key dinitrile intermediate, which upon reduction and subsequent cyclization, yields the target spirocycle.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a gram scale. All operations involving cyanides and lithium aluminum hydride must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 1-(Cyanomethyl)cyclopentane-1-carbonitrile
This step is analogous to the well-documented synthesis of the corresponding cyclohexane derivative, a key intermediate in the production of Gabapentin.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 50.0 g | 0.594 |
| Potassium Cyanide | 65.12 | 85.0 g | 1.305 |
| Ammonium Chloride | 53.49 | 70.0 g | 1.309 |
| Methanol | 32.04 | 250 mL | - |
| Water | 18.02 | 150 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add methanol (250 mL) and water (150 mL).
-
Carefully add potassium cyanide (85.0 g) and ammonium chloride (70.0 g) to the solvent mixture and stir until fully dissolved. Caution: Potassium cyanide is highly toxic. Handle with extreme care and ensure proper waste disposal procedures are followed.[4][5][6]
-
Cool the mixture to 10-15 °C using an ice bath.
-
Slowly add cyclopentanone (50.0 g) to the reaction mixture over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
The reaction mixture will likely form a precipitate. Cool the mixture to 0-5 °C and filter the solid product.
-
Wash the solid with cold water (2 x 100 mL) and then with cold methanol (1 x 50 mL).
-
Dry the product under vacuum to a constant weight to yield 1-(cyanomethyl)cyclopentane-1-carbonitrile as a white to off-white solid.
Part 2: Reduction of 1-(Cyanomethyl)cyclopentane-1-carbonitrile to 1,1-Bis(aminomethyl)cyclopentane
This step involves the reduction of both nitrile groups to primary amines using a powerful reducing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Cyanomethyl)cyclopentane-1-carbonitrile | 134.18 | 40.0 g | 0.298 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 25.0 g | 0.659 |
| Anhydrous Diethyl Ether or THF | - | 800 mL | - |
| Sodium Sulfate, anhydrous | 142.04 | As needed | - |
Procedure:
-
Set up a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Carefully suspend lithium aluminum hydride (25.0 g) in anhydrous diethyl ether (or THF) (400 mL). Caution: LiAlH4 reacts violently with water. Ensure all glassware is scrupulously dry.
-
Dissolve 1-(cyanomethyl)cyclopentane-1-carbonitrile (40.0 g) in anhydrous diethyl ether (400 mL).
-
Slowly add the dinitrile solution to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH4 by the sequential slow addition of water (25 mL), 15% aqueous NaOH (25 mL), and then water (75 mL). A granular precipitate should form.
-
Filter the precipitate and wash it thoroughly with diethyl ether (3 x 100 mL).
-
Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 1,1-bis(aminomethyl)cyclopentane as an oil. This can be purified by vacuum distillation.
Part 3: Intramolecular Cyclization to this compound
This final step involves the formation of the spirocyclic pyrrolidine ring. A plausible method involves the tosylation of one amine followed by intramolecular cyclization and deprotection. A more direct, albeit potentially lower-yielding, approach is presented here for simplicity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Bis(aminomethyl)cyclopentane | 128.23 | 25.0 g | 0.195 |
| p-Toluenesulfonyl chloride | 190.65 | 37.2 g | 0.195 |
| Pyridine | 79.10 | 150 mL | - |
| Sodium Hydride (60% in mineral oil) | 24.00 | 8.6 g | 0.215 |
| Anhydrous THF | - | 500 mL | - |
| Hydrobromic acid (48%) | 80.91 | As needed | - |
Procedure:
-
Monotosylation: Dissolve 1,1-bis(aminomethyl)cyclopentane (25.0 g) in pyridine (150 mL) and cool to 0 °C. Slowly add a solution of p-toluenesulfonyl chloride (37.2 g) in pyridine (100 mL). Stir at 0 °C for 4 hours and then at room temperature overnight. Quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO3, and brine, then dried and concentrated to give the monotosylated intermediate.
-
Cyclization: Under an inert atmosphere, suspend sodium hydride (8.6 g of 60% dispersion) in anhydrous THF (200 mL). Add a solution of the monotosylated diamine in THF (300 mL) dropwise. Heat the mixture to reflux for 6 hours. Cool and carefully quench with water. Extract with ethyl acetate, dry, and concentrate to yield the N-tosyl-1-azaspiro[3.4]octane.
-
Deprotection: Reflux the N-tosyl spirocycle in a mixture of 48% HBr and acetic acid for 12 hours. Cool, dilute with water, and wash with diethyl ether. Basify the aqueous layer with concentrated NaOH and extract with dichloromethane. Dry the organic extracts and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Characterization and Purification
The final product should be characterized by NMR and mass spectrometry.
-
¹H NMR: Expected signals for the methylene protons of the cyclopentane and pyrrolidine rings.
-
¹³C NMR: Expected signals for the spiro carbon and the methylene carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₇H₁₃N, MW: 111.18).
Purification of the final product can be achieved by vacuum distillation. For long-term storage and ease of handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a stoichiometric amount of HCl in ether. The resulting salt can be purified by recrystallization.
Safety and Handling
-
Cyanides: Potassium cyanide is a highly toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including double gloves, a lab coat, and safety goggles.[4][5][6][7] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-contaminated waste must be quenched and disposed of according to institutional safety protocols.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. Handle it under an inert atmosphere and away from sources of ignition. Quenching should be performed slowly and at low temperatures.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing safety glasses, a lab coat, and appropriate gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss of product during workup. | Ensure the reaction runs for the full 24 hours. Use minimal amounts of cold solvents for washing the precipitate. |
| Incomplete reduction in Step 2 | Insufficient LiAlH₄ or reaction time. | Use a slight excess of LiAlH₄. Monitor the reaction by TLC or GC-MS to ensure completion. |
| Low yield in Step 3 | Inefficient cyclization or deprotection. | Ensure anhydrous conditions for the cyclization step. The deprotection step may require longer reaction times or stronger acidic conditions. |
Conclusion
This detailed protocol provides a viable and scalable pathway for the gram-scale synthesis of this compound. By leveraging established chemical transformations and providing clear, step-by-step instructions, this guide is intended to empower researchers in medicinal chemistry and drug development to access this valuable spirocyclic scaffold for their research endeavors.
References
-
Quora. (2025, May 10). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? [Online forum post]. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
SHEQMATE Safety Consultants. Hazards associated with the handling of liquid cyanide. Retrieved from [Link]
-
Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
- Google Patents. (2013). WO2013190357A1 - A process for the preparation of gabapentin.
- Google Patents. (2013). WO2013190357A1 - A process for the preparation of gabapentin.
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- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 7. lsuhsc.edu [lsuhsc.edu]
Application Notes & Protocols: The 1-Azaspiro[3.4]octane Scaffold in Central Nervous System (CNS) Drug Discovery
Introduction: Escaping Flatland in CNS Drug Design
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging areas in medicinal chemistry. A critical hurdle is the design of molecules that possess not only high affinity and selectivity for their biological target but also a specific suite of physicochemical properties that permit passage across the blood-brain barrier (BBB). Historically, drug discovery has been dominated by "flat," aromatic-rich molecules. However, the field is increasingly recognizing the value of introducing three-dimensional (3D) complexity to escape this "flatland."[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary in this regard. Their rigid, well-defined 3D geometry can enhance target binding, improve metabolic stability by blocking sites of metabolism, and optimize physicochemical properties for better brain exposure.[1]
The 1-Azaspiro[3.4]octane scaffold, comprising a four-membered azetidine ring fused to a five-membered cyclopentane ring, represents a compelling yet underexplored building block for CNS drug discovery. Its compact and rigid nature offers a unique set of vectors for chemical exploration, providing a novel framework to build next-generation CNS agents. This guide provides an in-depth look at the potential of this scaffold, including plausible synthetic strategies, a case study for its application against a key CNS target, and detailed experimental protocols for its synthesis and evaluation.
Physicochemical Properties of the this compound Core
To effectively incorporate a new scaffold into a drug design program, a thorough understanding of its intrinsic physicochemical properties is essential. As direct experimental data for the parent this compound is not widely published, the following table provides calculated estimates based on data from closely related public-domain structures, such as 1-Oxa-6-azaspiro[3.4]octane and 1-Thia-6-azaspiro[3.4]octane.[2][3] This analysis provides a robust baseline for computational and medicinal chemists to model and design new derivatives.
Table 1: Calculated Physicochemical Properties for the this compound Scaffold
| Property | Estimated Value | Significance in CNS Drug Design |
| Molecular Weight (MW) | ~111.19 g/mol | Low molecular weight provides ample room for derivatization while staying within CNS drug-like space (typically < 450 Da). |
| XLogP3-AA | ~0.5 - 0.8 | This estimated lipophilicity is in a favorable range for BBB penetration. It is not excessively lipophilic, which can lead to off-target effects and poor solubility, nor is it too polar. |
| Topological Polar Surface Area (TPSA) | ~12.5 Ų (for secondary amine) | A low TPSA is strongly correlated with improved brain penetration. This value is well below the general guideline of < 90 Ų for CNS drugs. |
| Hydrogen Bond Donors | 1 | The single secondary amine acts as a hydrogen bond donor, a key interaction point for target binding and a modulator of solubility. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom also serves as a hydrogen bond acceptor. |
| Rotatable Bonds | 0 | The complete rigidity of the core scaffold reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. |
Synthetic Strategies for this compound
The following workflow illustrates a proposed multi-step synthesis to access the N-Boc protected this compound, a versatile intermediate ready for further derivatization.
Figure 2: Simplified Sigma-1 Receptor signaling and point of antagonist intervention.
Table 2: Structure-Activity Relationship (SAR) Insights from 2,6-Diazaspiro[3.4]octan-7-one Analogs for σ1R Antagonism
This table summarizes key SAR findings from published research on related scaffolds, providing a roadmap for designing novel this compound derivatives.
| R Group Modification (at N-2 position) | σ1R Binding Affinity (Ki) | Key Insight |
| Phenethyl | High (nM range) | A phenethyl group is a classic motif for high-affinity σ1R ligands and serves as an excellent starting point. |
| 3-Phenylpropyl | Moderate | Extending the alkyl chain by one carbon slightly reduces affinity, suggesting an optimal distance between the spirocycle and the aromatic ring. |
| Cyclohexylethyl | High (nM range) | Replacing the phenyl ring with a cyclohexyl group retains high affinity, indicating that a lipophilic group is tolerated, not necessarily an aromatic one. |
| 4-Fluorophenethyl | Very High (<15 nM) | Substitution on the phenyl ring with a small electron-withdrawing group like fluorine can enhance potency. |
These insights suggest that a medicinal chemistry campaign using the this compound core could begin by synthesizing derivatives with various substituted phenethyl-like moieties at the nitrogen atom and evaluating them for σ1R binding affinity.
Detailed Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of a key this compound intermediate and its subsequent evaluation in a σ1R binding assay.
Protocol 1: Proposed Synthesis of tert-Butyl this compound-1-carboxylate
Rationale: This protocol outlines a robust method for preparing the N-Boc protected scaffold, a crucial intermediate for further chemical elaboration. The Boc group is stable under many reaction conditions but can be easily removed with acid to liberate the secondary amine for subsequent coupling reactions. The choice of a borane reduction is intended to be a mild and effective method for reducing the amide without affecting the Boc protecting group.
Materials:
-
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Diazomethane (or (Trimethylsilyl)diazomethane)
-
Silver(I) benzoate
-
Cyclopentanone
-
Lithium diisopropylamide (LDA)
-
Borane tetrahydrofuran complex (BH3·THF)
-
Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Methanol
-
Reagents for workup and purification: Saturated aq. NaHCO3, Brine, Anhydrous MgSO4, Silica gel
Procedure:
-
Synthesis of the Diazoketone:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M).
-
Cool the solution to -15 °C (ice/salt bath).
-
Add N-Methylmorpholine (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq). Stir for 30 minutes at -15 °C.
-
In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. Use appropriate shielding and handle only in a well-ventilated fume hood.
-
Add the ethereal solution of diazomethane (approx. 2.5 eq) to the reaction mixture at -15 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Self-Validation Checkpoint: Monitor reaction completion by TLC (disappearance of the starting acid).
-
Carefully quench excess diazomethane by the dropwise addition of acetic acid until nitrogen evolution ceases.
-
Perform an aqueous workup with saturated NaHCO3 and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the crude diazoketone.
-
-
Wolff Rearrangement and Saponification:
-
Dissolve the crude diazoketone in THF/water (10:1).
-
Add silver(I) benzoate (0.1 eq) and sonicate the mixture for 1-2 hours at room temperature until the reaction is complete (TLC analysis).
-
Concentrate the mixture in vacuo. Dissolve the residue in methanol and add 1M NaOH (2.0 eq). Stir for 2 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry, filter, and concentrate to yield the homologated carboxylic acid.
-
-
Dieckmann Condensation:
-
Dissolve the resulting acid (1.0 eq) and cyclopentanone (1.2 eq) in anhydrous THF.
-
Add LDA (2.5 eq, 2.0 M in THF/heptane) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validation Checkpoint: Quench a small aliquot and analyze by LC-MS to confirm the formation of the spiro-β-keto ester.
-
Quench the reaction with saturated aqueous NH4Cl and perform a standard aqueous workup. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-1-azaspiro[3.4]octan-2-one.
-
-
Amide Reduction:
-
In a flame-dried flask under argon, dissolve N-Boc-1-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C.
-
Add BH3·THF complex (1.5 eq, 1.0 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature, then heat to reflux for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by 1M HCl.
-
Stir for 30 minutes, then basify with 2M NaOH and extract with DCM.
-
Dry the combined organic layers over MgSO4, filter, and concentrate. Purify by flash chromatography to yield the final product, tert-butyl this compound-1-carboxylate .
-
Final Validation: Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro Sigma-1 Receptor Competitive Radioligand Binding Assay
Rationale: This protocol provides a gold-standard method to determine the binding affinity (Ki) of a test compound for the σ1R. [5][6][7]It measures the ability of a non-radiolabeled test compound to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine, for binding to the receptor. The use of a known antagonist (Haloperidol) to define non-specific binding ensures the assay is robust and specific.
Materials:
-
Receptor Source: Guinea pig liver membranes or commercially available membranes from HEK293 cells stably expressing human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: Stock solutions of this compound derivatives in DMSO.
-
Apparatus: 96-well microplates, multi-channel pipettes, Brandel cell harvester or equivalent, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation (if starting from tissue):
-
Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge at 1,000 x g for 10 min at 4 °C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4 °C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a Bradford or BCA assay.
-
Self-Validation Checkpoint: A typical protein concentration for the assay is 100-200 µg per well. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio.
-
-
Assay Setup (per well in a 96-well plate):
-
The final assay volume is 100 µL.
-
Total Binding (TB) wells: Add 50 µL of membrane suspension, 40 µL of assay buffer, and 10 µL of [³H]-(+)-pentazocine solution (final concentration ~2-3 nM, near its Kd).
-
Non-specific Binding (NSB) wells: Add 50 µL of membrane suspension, 30 µL of assay buffer, 10 µL of 100 µM Haloperidol stock (for 10 µM final concentration), and 10 µL of [³H]-(+)-pentazocine solution.
-
Test Compound wells: Add 50 µL of membrane suspension, 30 µL of assay buffer, 10 µL of test compound dilution (typically spanning a concentration range from 0.1 nM to 10 µM), and 10 µL of [³H]-(+)-pentazocine solution.
-
Control Checkpoint: Run all conditions in triplicate to ensure statistical validity.
-
-
Incubation:
-
Incubate the plate at 37 °C for 90 minutes with gentle agitation.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester.
-
Quickly wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Rationale for Rapid Wash: The dissociation of the radioligand from the receptor is rapid, so washes must be performed quickly and with ice-cold buffer to minimize this effect.
-
-
Radioactivity Measurement:
-
Dry the filter mats under a heat lamp or in an oven.
-
Place the dried filters into scintillation vials or a filter plate compatible with a scintillation counter.
-
Add 4-5 mL of scintillation cocktail to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter after a period of dark adaptation.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM) .
-
For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]) .
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The this compound scaffold is a structurally novel, 3D-rich building block with significant potential for CNS drug discovery. While it remains relatively unexplored, its favorable calculated physicochemical properties and the success of closely related spirocyclic cores against high-value CNS targets like the Sigma-1 receptor provide a strong rationale for its investigation. The synthetic and analytical protocols detailed in this guide offer a comprehensive framework for researchers to begin synthesizing, derivatizing, and evaluating this promising scaffold, paving the way for the discovery of new chemical entities to treat complex neurological and psychiatric disorders.
References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Thia-6-azaspiro[3.4]octane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
-
ACS Publications. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
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Application Notes & Protocols: Enhancing Metabolic Stability with 1-Azaspiro[3.4]octane
Introduction: Overcoming the Challenge of Metabolic Instability in Drug Development
In the pursuit of novel therapeutics, achieving optimal metabolic stability is a critical hurdle.[1][2] A significant portion of promising drug candidates fail during development due to rapid metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) family.[3] This leads to poor pharmacokinetic profiles, reduced in vivo efficacy, and the potential for the formation of toxic metabolites.[1] Therefore, strategies to mitigate metabolic liabilities are paramount in modern medicinal chemistry.
One effective approach is the strategic modification of a molecule's structure to shield metabolically vulnerable sites.[4] This often involves introducing chemical motifs that impart steric hindrance, thereby preventing the binding of metabolic enzymes. Among these motifs, spirocyclic scaffolds have emerged as a powerful tool.[5][6][7][8] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over planar or more flexible structures.[5][6][7]
This application note details the use of 1-Azaspiro[3.4]octane as a bioisosteric replacement for common structural units, such as piperidine, to enhance metabolic stability. We will explore the mechanistic rationale behind this strategy and provide a detailed protocol for evaluating the metabolic stability of compounds incorporating this novel scaffold using an in vitro liver microsomal assay.
The this compound Advantage: A Three-Dimensional Shield
The effectiveness of this compound in improving metabolic stability stems from its unique and rigid three-dimensional structure. When incorporated into a drug candidate, often as a substitute for a more metabolically labile group like piperidine, it can act as a "metabolic shield."
The key mechanism is steric hindrance . The spirocyclic nature of the this compound moiety, with its fused cyclobutane and pyrrolidine rings, creates a fixed, bulky conformation. This three-dimensional arrangement can physically block the active sites of metabolic enzymes, such as CYPs, from accessing and oxidizing nearby metabolically vulnerable positions on the parent molecule. This "escape from flatland" by moving to a more complex 3D structure can significantly reduce the rate of metabolic clearance.[5]
Figure 1. Steric Shielding by this compound.
Data-Driven Improvement in Metabolic Stability
The theoretical benefits of incorporating azaspirocycles are well-supported by experimental data. A study comparing the metabolic stability of a model compound bearing a piperidine ring with its 1-azaspiro[3.3]heptane analog (a close structural relative of this compound) in human liver microsomes demonstrated a significant improvement.[9][10]
| Moiety | Intrinsic Clearance (CLint) (µL/min/mg) | Half-Life (t½) (min) |
| Piperidine | 14 | >60 |
| 2-Azaspiro[3.3]heptane | 53 | 31 |
| 1-Azaspiro[3.3]heptane | 32 | 52 |
Data adapted from a study on piperidine bioisosteres.[9][10] While this study used the closely related 1-azaspiro[3.3]heptane, the principle of improved metabolic stability through a rigid spirocyclic scaffold is directly applicable to this compound.
The data clearly indicates that while the 2-azaspiro analog was less stable, the 1-azaspiro[3.3]heptane analog exhibited a nearly two-fold increase in metabolic half-life and a significantly lower intrinsic clearance compared to its 2-azaspiro counterpart, bringing it closer to the stability of the original piperidine-containing compound in this specific case, while offering a novel chemical scaffold.[9][10] This highlights the nuanced effects of structural changes and the potential for 1-azaspirocycles to favorably modulate metabolic properties.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound, such as one containing a this compound moiety, using pooled human liver microsomes. The assay measures the disappearance of the parent compound over time when incubated with metabolically active microsomes and an NADPH regenerating system.[3][11][12]
Workflow Overview
Figure 2. Microsomal Stability Assay Workflow.
Materials and Reagents
-
Test Compound: 10 mM stock solution in DMSO.
-
Control Compounds: (e.g., Verapamil, Testosterone) with known metabolic profiles.
-
Pooled Human Liver Microsomes (HLMs): Typically 20 mg/mL stock.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate
-
Solution B: Glucose-6-phosphate dehydrogenase
-
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
-
Centrifuge.
-
LC-MS/MS system. [13]
Experimental Procedure
-
Preparation of Working Solutions:
-
Thaw HLMs on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
To initiate the metabolic reaction, add the NADPH regenerating system to each well. For negative controls, add buffer instead.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately add the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point.[13]
-
Data Analysis
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation:
-
CLint = (0.693 / t½) * (1 / protein concentration in mg/mL)
-
Conclusion
The strategic incorporation of the this compound moiety represents a valuable tactic for medicinal chemists aiming to overcome metabolic instability. Its rigid, three-dimensional structure can effectively shield metabolically labile sites, leading to improved pharmacokinetic profiles. The provided in vitro microsomal stability assay is a robust and essential tool for experimentally validating the impact of such structural modifications. By employing these rational design principles and rigorous experimental evaluation, researchers can significantly increase the probability of advancing drug candidates with desirable ADME properties.
References
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Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
Di, L., et al. (2003). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 8(4), 453-462. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
-
Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20083-20091. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
- Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 18(5), 1032-1035.
- Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.
- Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3427-3435.
- Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes – A log D Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1203.
- Various Authors. (2023). The utilization of spirocyclic scaffolds in novel drug discovery. European Journal of Medicinal Chemistry, 258, 115594.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
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Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available from: [Link]
- Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2341-2356.
- Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
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Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. Available from: [Link]
- Seltzman, H. H., et al. (2022). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(10), 7246-7261.
- Gomaa, A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2781.
- Zhang, Y., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Organic Letters, 15(16), 4166-4169.
- Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Di, L., & Kerns, E. H. (2006). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Discovery Today, 11(9-10), 437-443.
- Esteve, C., et al. (2022). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 27(23), 8276.
- Reddy, T. J., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(36), 7073-7077.
- Figg, W. D., et al. (2014). Phase I accelerated dose-escalating safety and pharmacokinetic (PK) study of aryl-hydrocarbon receptor-mediated aminoflavone prodrug AFP464 in advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2531-2531.
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Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
An Application Guide to the Synthesis of Functionalized 1-Azaspiro[3.4]octane Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs.[1][2] The this compound core, characterized by the fusion of an azetidine and a cyclopentane ring through a single quaternary carbon, offers a compelling three-dimensional (3D) topology. This inherent rigidity and high sp3 character can lead to enhanced binding selectivity, improved metabolic stability, and better physicochemical properties compared to traditional flat, aromatic systems.[2][3][4] These attributes make this compound derivatives attractive as bioisosteres for common saturated heterocycles like piperidine and morpholine, enabling chemists to explore new, underrepresented chemical space.[5][6]
However, the construction of these valuable scaffolds is not without its challenges. The synthesis of spirocycles, especially those incorporating a strained four-membered azetidine ring, requires specialized and often elegant synthetic strategies.[3][7] This guide provides an in-depth overview of several powerful and contemporary synthetic routes to functionalized this compound derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present comparative data to inform your synthetic planning.
Strategy 1: Visible-Light Photocatalysis for C(sp³)-Rich Spirocycle Construction
Visible-light photocatalysis has revolutionized modern organic synthesis, offering a mild and efficient platform for generating radical intermediates. This strategy is particularly powerful for constructing complex, C(sp³)-rich frameworks like the this compound core from simple, readily available starting materials.[8]
Mechanistic Rationale
The core principle involves the photocatalytic generation of a key α-amino radical intermediate. The process is initiated by the condensation of a cyclopentanone with an alkene-containing secondary amine to form an iminium ion. A highly reducing iridium-based photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) to the iminium ion. This reduction generates a nucleophilic α-amino radical, which then undergoes a rapid intramolecular cyclization onto the tethered alkene. This cyclization forges the new carbon-carbon bond required to form the pyrrolidine ring of the spirocyclic system in a highly efficient manner.[8][9]
Protocol: Photocatalytic Synthesis of a Substituted this compound
This protocol is adapted from the work of Gaunt and coworkers.[8][9]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%), the alkene-containing secondary amine (1.0 equiv.), and cyclopentanone (1.5 equiv.).
-
Solvent and Reagents: Add anhydrous solvent (e.g., dichloromethane, 0.1 M). To this mixture, add a sacrificial electron donor such as Hantzsch ester (1.5 equiv.) and an additive like 1,4-cyclohexadiene (1.5 equiv.).
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired this compound derivative.
Data and Scope
This method demonstrates broad applicability with various functionalized ketones and amines, often proceeding with high diastereoselectivity.
| Entry | Ketone/Aldehyde | Amine Component | Yield (%) | d.r. |
| 1 | Cyclopentanone | N-allyl-2-phenylethanamine | 75 | >20:1 |
| 2 | Cyclohexanone | N-allyl-2-phenylethanamine | 81 | 10:1 |
| 3 | Acetone | N-allyl-2-phenylethanamine | 65 | N/A |
| 4 | Cyclopentanone | N-(pent-4-en-1-yl)aniline | 78 | >20:1 |
| (Data is representative and adapted from literature sources[8][9]) |
Strategy 2: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions are a cornerstone of heterocyclic chemistry, providing a powerful and convergent route to five-membered rings.[10] This strategy can be effectively employed to construct the pyrrolidine portion of the this compound system by reacting a 1,3-dipole with a dipolarophile containing an exocyclic double bond.[10][11]
Mechanistic Rationale
A common approach involves the in situ generation of an azomethine ylide from the condensation of an amino acid (like sarcosine) with a ketone (e.g., acenaphthenequinone, as a model).[11][12] This transient 1,3-dipole then undergoes a concerted [3+2] cycloaddition reaction with a suitable dipolarophile, such as a methylenecyclopentane derivative. The reaction proceeds with high regio- and stereoselectivity, efficiently assembling the spirocyclic core.[11][12][13]
Protocol: Three-Component [3+2] Cycloaddition
This protocol is a generalized procedure based on established methodologies.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve the dipolarophile (e.g., an N-protected 3-methylenepyrrolidine, 1.0 equiv.), an aldehyde (1.1 equiv.), and an amino acid (e.g., pyrrolidine, 1.1 equiv.) in a suitable solvent such as acetic acid or methanol.
-
Reaction Conditions: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrates. The reaction progress can be monitored by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If using acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the functionalized spiro-pyrrolidine derivative.
Data and Scope
The versatility of this method allows for the synthesis of complex, polycyclic spiro compounds with good yields and often excellent diastereoselectivity.
| Entry | Dipole Source | Dipolarophile | Yield (%) | Stereochemistry |
| 1 | Acenaphthenequinone + Sarcosine | (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione | 90 | Single Diastereomer |
| 2 | Isatin + Sarcosine | Acrylonitrile | 85 | Exo isomer |
| 3 | Pyrrolidine + Benzaldehyde | 3-Alkylidene-2-oxindole | 75 | Single Diastereomer |
| (Data is representative and adapted from literature sources[11][12]) |
Strategy 3: Strain-Release Driven Spirocyclization of Bicyclo[1.1.0]butanes (BCBs)
Harnessing molecular strain as a driving force for chemical transformations is a powerful concept in organic synthesis. A novel and elegant strategy for constructing spirocyclobutanes, including the azetidine ring of a this compound system, involves the reaction of highly strained bicyclo[1.1.0]butanes (BCBs) with 1,3-dipoles.[3]
Mechanistic Rationale
The reaction is catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃). The Lewis acid activates the BCB, facilitating its reaction with a C,N-cyclic azomethine imine. This initial reaction forms a zwitterionic intermediate. The key step is a rapid intramolecular nucleophilic substitution, driven by the release of the significant ring strain of the BCB (approx. 64 kcal/mol). This step closes the five-membered ring and forms the spirocyclic core, specifically yielding 6,7-diazaspiro[3.4]octane frameworks in the reported examples, which are structurally related to the target scaffold.[3]
Protocol: Scandium-Catalyzed Spirocyclization of a BCB
This protocol is based on the work of Gevorgyan and coworkers.[3]
-
Reaction Setup: To an oven-dried vial under an argon atmosphere, add the BCB substrate (1.0 equiv.), the azomethine imine (1.2 equiv.), and the catalyst, Sc(OTf)₃ (10 mol%).
-
Solvent Addition: Add anhydrous dichloroethane (DCE) as the solvent (to a concentration of approx. 0.1 M).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction for the consumption of the limiting reagent by TLC or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with dichloromethane and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by preparative thin-layer chromatography or column chromatography to isolate the desired 6,7-diazaspiro[3.4]octane.
Data and Scope
This method provides access to previously inaccessible diazaspiro[3.4]octane frameworks with good yields, albeit with moderate diastereoselectivity in some cases.
| Entry | BCB Substituent (R¹) | Azomethine Imine Substituent (R²) | Solvent | Yield (%) | d.r. |
| 1 | Pyrazole amide | Phenyl | DCE | 87 | 1.7:1 |
| 2 | Phenyl | Phenyl | DCE | 75 | 1.5:1 |
| 3 | Ester | 4-Chlorophenyl | DCE | 81 | 1.8:1 |
| 4 | Pyrazole amide | Naphthyl | THF | 78 | 1.7:1 |
| (Data is representative and adapted from literature sources[3]) |
Strategy 4: Classical Two-Step Annulation: β-Lactam Formation and Reduction
Classical ring-forming strategies remain highly relevant for their reliability and scalability. A robust two-step approach to 1-azaspiro[3.4]octanes involves the initial construction of a spirocyclic β-lactam (an azetidin-2-one), followed by its reduction to the corresponding azetidine.[5][7]
Mechanistic Rationale
The first step is a [2+2] cycloaddition between an isocyanate (like the highly reactive Graf's isocyanate, CISO₂NCO) and an exocyclic alkene, such as methylenecyclopentane.[7] This reaction forms the four-membered β-lactam ring fused at the spiro center. The second step involves the reduction of the lactam's amide carbonyl group. A powerful reducing agent like aluminum hydride (AlH₃), generated in situ from LiAlH₄ and H₂SO₄, is typically required to reduce the stable amide to the corresponding amine, thus completing the synthesis of the this compound core.[5][7]
Protocol: Synthesis and Reduction of a Spirocyclic β-Lactam
This protocol is a composite based on established methods for β-lactam formation and reduction.[5][7]
Step 1: β-Lactam Formation
-
Initial Reaction: To a solution of methylenecyclopentane (1.0 equiv.) in an anhydrous etheral solvent at -78 °C, add chlorosulfonyl isocyanate (1.05 equiv.) dropwise.
-
Hydrolysis: After stirring for 1-2 hours, pour the reaction mixture into a biphasic solution of aqueous sodium sulfite and diethyl ether. Stir vigorously for 1 hour.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude β-lactam can often be used directly in the next step or purified by chromatography.
Step 2: β-Lactam Reduction
-
Reducing Agent Preparation: In a separate flask under an inert atmosphere, prepare a solution of AlH₃ by adding a solution of 100% H₂SO₄ in THF dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF.
-
Reduction: To the prepared AlH₃ solution at 0 °C, add a solution of the crude β-lactam from Step 1 in THF dropwise.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Final Purification: Filter the resulting suspension through celite, washing with THF. Concentrate the filtrate and purify the residue by column chromatography to afford the final this compound.
Conclusion
The this compound scaffold represents a valuable frontier in drug discovery, offering a unique 3D geometry that can unlock new biological activities and improve drug-like properties. The synthetic strategies outlined in this guide—from cutting-edge photocatalysis and strain-release reactions to versatile cycloadditions and robust classical methods—provide researchers with a diverse toolkit for accessing these important molecules. The choice of synthetic route will ultimately depend on factors such as desired substitution patterns, scalability, and the availability of starting materials. By understanding the mechanistic underpinnings and practical considerations of each approach, scientists can more effectively design and execute syntheses to create novel functionalized this compound derivatives for the advancement of medicinal chemistry.
References
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Griffiths, O. M., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society. [Link]
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Griffiths, O. M., Ley, S. V. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry. [Link]
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SciSpace. (2019). Streamlined synthesis of C(sp3)-Rich N-Heterospirocycles enabled by visible-light-mediated photocatalysis. [Link]
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ResearchGate. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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Singh, G. S., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. [Link]
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ResearchGate. (n.d.). Synthesis of spiro compounds by [3+2] cycloaddition reaction. [Link]
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MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]
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MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
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Mykhailiuk, P. K., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. [Link]
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Griffiths, O. M., Ley, S. V. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. [Link]
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National Institutes of Health. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
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ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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ResearchGate. (n.d.). Organophotocatalytic synthesis of spirocyclic cyclohexadienes developed by the group of Jui. [Link]
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RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]
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ResearchGate. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
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ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Wikipedia. (n.d.). Ring-closing metathesis. [Link]
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RSC Publishing. (n.d.). Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. [Link]
-
ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
Domainex. (2023). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
National Institutes of Health. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]
-
National Institutes of Health. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. [Link]
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PubMed. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. [Link]
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Semantic Scholar. (n.d.). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
-
National Institutes of Health. (2016). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]
-
ElectronicsAndBooks. (n.d.). A ring-closing olefin metathesis approach to bridged azabicyclic structures. [Link]
-
PubMed. (2022). Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction. [Link]
-
YouTube. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Application Notes and Protocols for the Synthesis of 1-Azaspiro[3.4]octane via 1,3-Dipolar Cycloaddition
Introduction: The Significance of 1-Azaspiro[3.4]octanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards more three-dimensional molecular frameworks. Saturated spirocycles are at the forefront of this movement, offering rigid scaffolds that can project functional groups into chemical space in a well-defined manner. The 1-azaspiro[3.4]octane core, a unique structural motif combining a pyrrolidine and a cyclobutane ring through a shared quaternary carbon, represents a valuable building block in the design of novel therapeutic agents. Its inherent rigidity and defined exit vectors make it an attractive scaffold for exploring new interactions with biological targets and for developing compounds with improved physicochemical properties and novel intellectual property. This guide provides a detailed exploration of a robust and efficient method for the synthesis of the this compound skeleton: the 1,3-dipolar cycloaddition of an azomethine ylide.
The Strategic Approach: [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition is a powerful and atom-economical reaction for the construction of five-membered heterocycles.[1] Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and often stereoselective route to the pyrrolidine ring system.[2] For the synthesis of this compound, a logical and efficient strategy involves the cycloaddition of a non-stabilized azomethine ylide with an exocyclic alkene, methylenecyclobutane. This approach is particularly advantageous as it constructs the key spirocyclic junction and the pyrrolidine ring in a single, concerted step.
Reaction Mechanism: In-Situ Generation of the Azomethine Ylide and Cycloaddition
The chosen method for generating the non-stabilized azomethine ylide is the decarboxylative condensation of an α-amino acid, such as sarcosine (N-methylglycine), with an aldehyde, typically formaldehyde.[3][4] This process is initiated by the formation of an iminium ion, which then undergoes decarboxylation to yield the transient azomethine ylide. This highly reactive intermediate is immediately trapped by the dipolarophile, methylenecyclobutane, in a [3+2] cycloaddition to form the desired this compound product. The concerted nature of the cycloaddition ensures a high degree of stereocontrol, although for this specific achiral system, diastereoselectivity is not a concern.[1]
Figure 1: Proposed reaction mechanism for the synthesis of 1-Methyl-1-azaspiro[3.4]octane.
Detailed Experimental Protocol: Synthesis of 1-Methyl-1-azaspiro[3.4]octane
This protocol describes a hypothetical yet scientifically grounded procedure for the synthesis of 1-Methyl-1-azaspiro[3.4]octane, based on established methods for 1,3-dipolar cycloadditions of non-stabilized azomethine ylides.
Materials:
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Methylenecyclobutane
-
Toluene, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
-
Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add sarcosine (1.0 eq.), paraformaldehyde (1.2 eq.), and anhydrous toluene (100 mL).
-
Rationale: Toluene is a suitable solvent for this reaction, and the Dean-Stark trap is used to remove water generated during the formation of the iminium ion, driving the equilibrium towards the azomethine ylide.
-
-
Ylide Generation and Cycloaddition: Add methylenecyclobutane (1.5 eq.) to the suspension. Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Rationale: The elevated temperature facilitates the decarboxylation of the intermediate iminium salt to form the reactive azomethine ylide. The excess of the dipolarophile ensures efficient trapping of the transient ylide.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble residues.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous work-up removes any remaining water-soluble impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography is a standard and effective method for isolating the desired spirocyclic amine from unreacted starting materials and any side products.
-
Expected Results and Data Analysis
The successful synthesis of 1-Methyl-1-azaspiro[3.4]octane can be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical δ (ppm): 2.80-2.60 (m, 4H, -NCH₂-), 2.35 (s, 3H, -NCH₃), 2.20-2.00 (m, 4H, cyclobutane-CH₂), 1.90-1.70 (m, 2H, cyclobutane-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical δ (ppm): 70.0 (spiro-C), 55.0 (-NCH₂-), 42.0 (-NCH₃), 35.0 (cyclobutane-CH₂), 15.0 (cyclobutane-CH₂) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₅N: 126.12; found: 126.1 |
Visualizing the Workflow
Figure 2: Experimental workflow for the synthesis of 1-Methyl-1-azaspiro[3.4]octane.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction may be due to insufficient heating or the presence of water. Ensure the use of anhydrous solvent and efficient water removal with the Dean-Stark trap.
-
Side Products: Polymerization of formaldehyde or the dipolarophile can occur. Using the reagents in the specified stoichiometry can minimize this.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Toluene is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide, generated in situ from sarcosine and formaldehyde, with methylenecyclobutane represents a highly efficient and convergent strategy for the synthesis of the this compound scaffold. This method is attractive due to its operational simplicity, atom economy, and the ready availability of the starting materials. The resulting spirocyclic amine is a valuable building block for the synthesis of more complex molecules for applications in drug discovery and materials science.
References
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. Available at: [Link]
-
[3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances. Available at: [Link]
-
Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. Available at: [Link]
-
Cycloadditions of Nonstabilized 2-Azaallyllithiums (2-Azaallyl Anions) and Azomethine Ylides with Alkenes: [3+2] Approaches to Pyrrolidines and Application to Alkaloid Total Synthesis. ResearchGate. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Azomethine ylide. Wikipedia. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Available at: [Link]
-
The Decarboxylative Route to Azomethine Ylides. Stereochemistry of 1,3-Dipole Formation. ElectronicsAndBooks. Available at: [Link]
-
Mechanism for the generation of azomethine ylide. ResearchGate. Available at: [Link]
-
Diastereoselective Dearomative 1,3-Dipolar Cycloaddition of Bicyclobutanes with Pyridinium Ylides: A Modular Approach to Multisubstituted 3-Azabicyclo[3.1.1]heptanes. ChemRxiv. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. Available at: [Link]
-
[3 + 2] Cycloaddition Reactions: A Simple Entry to the 1-Aza-2-oxo-3,4,5,6-tetrahydroxybicyclo[3.3.0]octane Ring System. ResearchGate. Available at: [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Analytical Chemistry. Available at: [Link]
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Chemistry. Available at: [Link]
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A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. NMR in Biomedicine. Available at: [Link]
-
The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. ResearchGate. Available at: [Link]
-
Data fusion between high resolution 1H-NMR and mass spectrometry: a synergetic approach to honey botanical origin characterization. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Purity Assessment of 1-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Azaspiro[3.4]octane is a saturated, spirocyclic secondary amine that is gaining interest as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutic agents, potentially leading to improved pharmacological properties such as target selectivity and metabolic stability. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous assessment of its purity is a critical prerequisite for its use in research and development. This document provides a comprehensive guide to the analytical methodologies for determining the purity of this compound, ensuring its quality and suitability for its intended applications.
The purity of a compound directly impacts its safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological effects or interfere with the desired biological activity of the target molecule. Therefore, robust and validated analytical methods are essential to identify and quantify any potential impurities. This guide will detail a multi-faceted approach to purity assessment, employing orthogonal analytical techniques to provide a comprehensive and reliable purity profile of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be readily adaptable for implementation in a variety of laboratory settings.
Physicochemical Properties of this compound and Related Analogs
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods. While specific experimental data for this compound may be limited, we can infer its likely properties from structurally similar spirocyclic amines.
| Property | Estimated Value/Characteristic for this compound | Rationale/Reference Analogs |
| Molecular Formula | C₇H₁₃N | Based on its chemical structure. |
| Molecular Weight | 111.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for small, aliphatic amines. |
| Boiling Point | ~150-170 °C | Estimated based on similar sized cyclic amines like 2-Azaspiro[3.3]heptane (Boiling Point: 140-142°C)[1] and 6-Azaspiro[3.5]nonane. |
| Solubility | Soluble in water and common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | The presence of the amine group imparts polarity and hydrogen bonding capability, leading to good solubility in polar solvents. |
| pKa | ~10-11 | Typical pKa range for secondary aliphatic amines. |
Orthogonal Analytical Strategy for Purity Assessment
A single analytical technique is often insufficient to provide a complete purity profile. An orthogonal approach, utilizing multiple methods with different separation and detection principles, is crucial for a comprehensive assessment. This strategy minimizes the risk of co-eluting impurities and provides a more accurate and reliable determination of purity.
Caption: Orthogonal analytical workflow for this compound purity.
Part 1: Gas Chromatography (GC) for Volatile Impurities and Assay
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the basic and polar nature of this compound, special considerations are necessary to achieve good peak shape and prevent analyte adsorption to the column.
Protocol 1: GC-FID for Purity Assessment
This method utilizes a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, making it suitable for quantitative analysis. A specialized column for amines is recommended to minimize peak tailing.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column: Agilent J&W CP-Volamine (30 m x 0.32 mm, 1.8 µm) or equivalent amine-specific column.
-
Autosampler
Reagents:
-
Helium (carrier gas), high purity
-
Hydrogen (FID), high purity
-
Air (FID), high purity
-
This compound reference standard (of known purity)
-
Acetonitrile, HPLC grade (as diluent)
GC-FID Parameters:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 220 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Sample Preparation:
-
Reference Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.
Data Analysis:
-
Assay (%): Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram to that of the reference standard.
-
Purity (% Area): Determine the purity by the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100. Report any individual impurity exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[2][3][4][5]
Part 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with a suitable column and mobile phase is recommended.
Protocol 2: RP-HPLC with UV/CAD Detection
This protocol describes a reversed-phase HPLC method. Since this compound lacks a strong UV chromophore, detection can be challenging. Low wavelength UV detection (e.g., 200-210 nm) can be employed, but a Charged Aerosol Detector (CAD) is recommended for more universal and sensitive detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV Detector and/or Charged Aerosol Detector (CAD)
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Reagents:
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
HPLC Parameters:
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
| CAD Settings | Evaporation Temperature: 35 °C, Gas Pressure: 60 psi |
Sample Preparation:
-
Reference Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.
Data Analysis:
-
Similar to the GC-FID method, calculate the assay and purity based on peak areas from the chromatograms.
Part 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6][7]
Protocol 3: ¹H-qNMR for Absolute Purity
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
Internal Standard (IS) of known high purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Part 4: Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC, is an invaluable tool for the structural elucidation of unknown impurities.
Protocol 4: GC-MS for Impurity Identification
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
GC-MS Parameters:
-
Use the same GC conditions as described in Protocol 1.
-
MS Scan Range: 35-300 m/z
-
Ionization Energy: 70 eV
Data Analysis:
-
The mass spectrum of the main peak should correspond to this compound (molecular ion at m/z 111).
-
Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify the impurities. Common fragmentation patterns for cyclic amines can aid in structural elucidation.
Expected Fragmentation: The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 111. Common fragmentation pathways for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of stable iminium ions.
Part 5: Chiral Chromatography for Enantiomeric Purity
This compound is a chiral molecule. Therefore, it is essential to determine its enantiomeric purity, as different enantiomers can have distinct pharmacological activities and toxicities.
Protocol 5: Chiral HPLC for Enantiomeric Separation
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak IA, IB, or IC)
HPLC Parameters:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific chiral column used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Potential Impurities and Forced Degradation Studies
To develop a truly stability-indicating method, forced degradation studies should be performed to intentionally degrade the this compound sample under various stress conditions.[1][2][3] This helps to identify potential degradation products and ensures that the analytical methods can separate them from the parent compound.
Potential Impurities from Synthesis:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Resulting from side reactions during the synthesis.
-
Reagents and solvents: Residual reagents and solvents used in the manufacturing process.
Forced Degradation Conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C
-
Basic hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: 105 °C
-
Photolytic degradation: Exposure to UV light (e.g., 254 nm) and visible light
The analytical methods described above should be used to analyze the stressed samples to demonstrate their ability to separate the degradation products from the main peak.
Conclusion
The purity assessment of this compound is a critical step in its development and application in the pharmaceutical industry. A comprehensive and robust analytical strategy employing orthogonal techniques such as GC, HPLC, qNMR, and MS is essential for a thorough evaluation of its purity profile. The protocols outlined in this application note provide a solid foundation for establishing reliable and accurate methods for the quality control of this promising spirocyclic amine. Adherence to these principles will ensure the integrity of the compound and contribute to the development of safe and effective new medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
ChemBK. 2-Azaspiro[3.3]heptane. 2024. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). 2024. [Link]
-
PubChem. 2-Azaspiro(3.3)heptane. [Link]
-
PubChem. 2-Azaspiro[3.3]heptane hydrochloride. [Link]
-
PubChem. 2-Azaspiro[3.3]heptane-6-carboxylic acid. [Link]
-
PubChem. 6-Azaspiro[3.5]nonane. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Importance of RP-HPLC in Analytical Method Development: A Review. 2021. [Link]
-
International Journal of Pharmaceutical and Bio-medical Science. Analytical Method Development and Validation by RP-HPLC technique: a Review. 2023. [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. 2014. [Link]
-
National Institutes of Health. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. 2017. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. [Link]
-
American Chemical Society. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. 2023. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. 2016. [Link]
-
ResearchGate. Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. 2017. [Link]
-
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016. [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. 2017. [Link]
-
National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. 2018. [Link]
-
ResearchGate. (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. 2016. [Link]
-
LCGC International. Generic GC–FID for Volatile Amine Quantitation in Pharma. 2018. [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]
-
Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. 2021. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. 2005. [Link]
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. 2016. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 1-Azaspiro[3.4]octane into Peptide Mimetics
Introduction: The Quest for Structural Rigidity and Novel Functionality in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists are increasingly turning to the incorporation of non-natural amino acids that impart conformational rigidity and novel functionalities.[1] Among these, spirocyclic scaffolds have emerged as particularly promising proline surrogates, offering a unique three-dimensional architecture that can profoundly influence peptide secondary structure and biological activity. This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel proline mimic, 1-Azaspiro[3.4]octane-2-carboxylic acid, into peptide chains using solid-phase peptide synthesis (SPPS).
The this compound moiety, with its rigid spirocyclic core, serves as a valuable tool for constraining the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation and potentially enhancing receptor binding affinity and selectivity. Furthermore, the spirocyclic nature of this building block can shield the adjacent peptide bonds from enzymatic cleavage, thus improving the metabolic stability of the resulting peptidomimetic.
This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their peptide-based drug discovery programs. We will delve into the synthesis of the requisite Fmoc-protected building block, provide optimized protocols for its incorporation into peptide sequences via SPPS, and discuss the analytical techniques for the characterization of the final peptide product.
Part 1: Synthesis of Fmoc-1-azaspiro[3.4]octane-2-carboxylic Acid
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Fmoc-1-azaspiro[3.4]octane-2-carboxylic acid.
Detailed Protocol for the Synthesis of Fmoc-1-azaspiro[3.4]octane-2-carboxylic Acid:
Step 1: [3+2] Cycloaddition to form N-benzyl-1-azaspiro[3.4]octane
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to generate the azomethine ylide in situ.
-
Add a solution of cyclopentanone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzyl-1-azaspiro[3.4]octane.
Step 2: N-Debenzylation
-
Dissolve the N-benzyl-1-azaspiro[3.4]octane in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenolysis in a Parr hydrogenator at 50 psi of hydrogen gas overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Step 3: Carboxylation
-
Dissolve the this compound in a mixture of chloroform and 50% aqueous sodium hydroxide.
-
Add a phase-transfer catalyst such as benzyltriethylammonium chloride.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound-2-carboxylic acid.
Step 4: Fmoc Protection
-
Dissolve the this compound-2-carboxylic acid in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, Fmoc-1-azaspiro[3.4]octane-2-carboxylic acid, by flash chromatography to obtain a white solid.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | [3+2] Cycloaddition | LDA, Cyclopentanone | 60-70% |
| 2 | N-Debenzylation | H₂, Pd/C | >95% |
| 3 | Carboxylation | CHCl₃, NaOH | 40-50% |
| 4 | Fmoc Protection | Fmoc-OSu, NaHCO₃ | 80-90% |
Part 2: Incorporation of Fmoc-1-azaspiro[3.4]octane-2-carboxylic Acid into Peptides via SPPS
The incorporation of the sterically hindered this compound moiety requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The following protocols are based on the widely used Fmoc/tBu strategy.
Core Principles for Incorporating Sterically Hindered Amino Acids:
-
Potent Activation: The use of highly efficient coupling reagents is crucial to overcome the steric hindrance of the spirocyclic amino acid.
-
Extended Coupling Times: Longer reaction times may be necessary to drive the coupling reaction to completion.
-
Double Coupling: Performing the coupling step twice can significantly improve the incorporation efficiency.
-
Monitoring of Coupling Reactions: Careful monitoring of the coupling reaction using a qualitative test like the Kaiser test (or a chloranil test for secondary amines) is essential to ensure complete acylation of the free amine.
Caption: General workflow for the SPPS incorporation of this compound.
Detailed Protocol for Manual SPPS:
Materials:
-
Fmoc-protected amino acids
-
Fmoc-1-azaspiro[3.4]octane-2-carboxylic acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-1-azaspiro[3.4]octane-2-carboxylic Acid:
-
In a separate vial, pre-activate a solution of Fmoc-1-azaspiro[3.4]octane-2-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a chloranil test to monitor the completion of the coupling. If the test is positive (indicating free secondary amine), repeat the coupling step with freshly prepared activated amino acid solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence. For standard amino acids, a single coupling of 1-2 hours is typically sufficient.
-
Final Deprotection and Cleavage:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
| Parameter | Standard Amino Acids | Fmoc-1-azaspiro[3.4]octane-2-carboxylic acid |
| Equivalents (Amino Acid) | 3 | 3 |
| Coupling Reagent | HBTU/HOBt or HATU | HATU (recommended) |
| Coupling Time | 1-2 hours | 2-4 hours (or longer) |
| Coupling Strategy | Single Coupling | Double Coupling (recommended) |
| Monitoring | Kaiser Test | Chloranil Test |
Part 3: Conformational Impact of this compound as a Proline Mimic
Proline's unique cyclic structure restricts the peptide backbone's conformational freedom, often inducing β-turns and promoting specific secondary structures.[2] The this compound moiety is designed to mimic and even enhance these conformational constraints.
Key Conformational Effects:
-
Locked Dihedral Angle: The spirocyclic nature of the this compound ring system severely restricts the phi (Φ) dihedral angle, similar to proline. This pre-organizes the peptide backbone into a more defined conformation.
-
Cis-Trans Isomerism: Like proline, the peptide bond preceding the this compound residue can exist in both cis and trans conformations. However, the steric bulk of the spirocycle can influence the cis/trans equilibrium, potentially favoring one conformation over the other, which can be a valuable tool in peptide design.[1][3]
-
Induction of β-Turns: The rigid structure of this compound is expected to be a potent inducer of β-turns, particularly when placed at the i+1 or i+2 position of a turn sequence. This can be leveraged to stabilize specific secondary structures and enhance biological activity.
Caption: The conformational impact of incorporating this compound.
Part 4: Purification and Characterization of Peptides Containing this compound
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
Crude peptides containing the this compound moiety can be effectively purified using standard RP-HPLC protocols.[4]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5-95% over 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
Electrospray Ionization Mass Spectrometry (ESI-MS):
ESI-MS is used to confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the peptide containing the this compound residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for detailed structural characterization of the peptide.[5]
-
¹H NMR: Will show characteristic signals for the protons of the this compound ring system. The chemical shifts and coupling constants can provide information about the conformation of the spirocycle.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning all the proton resonances and for determining the three-dimensional structure of the peptide in solution. NOESY spectra are particularly important for identifying through-space interactions that define the peptide's conformation, including the presence of β-turns induced by the spirocyclic residue. The observation of specific NOEs between protons on the this compound ring and adjacent amino acid residues can confirm its incorporation and provide insights into its conformational influence.
The incorporation of this compound into peptide mimetics offers a compelling strategy to enhance their structural rigidity, metabolic stability, and biological activity. The synthetic and SPPS protocols outlined in this guide provide a practical framework for researchers to explore the potential of this novel proline mimic in their drug discovery efforts. Careful optimization of coupling conditions and thorough analytical characterization are key to the successful implementation of this technology. The unique conformational constraints imposed by the this compound scaffold open up new avenues for the design of next-generation peptide therapeutics with improved pharmacological properties.
References
-
Che, Y., & Marshall, G. R. (2004). Impact of azaproline on peptide conformation. The Journal of organic chemistry, 69(26), 9030–9042. [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
- Karle, I. L. (2002).
- Hollósi, M., Radics, L., & Wieland, T. (1977). Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. International journal of peptide and protein research, 10(4), 286–290.
- Pacini, T., et al. (2024).
- An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). Biophysical Journal, 121(14), 2685-2698.
Sources
- 1. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Azaspiro[3.4]octane Libraries
Introduction: The Emergence of 1-Azaspiro[3.4]octanes in Drug Discovery
The relentless pursuit of novel chemical matter is a cornerstone of modern drug discovery.[1][2] In this context, three-dimensional (3D) molecular architectures are increasingly sought after for their potential to access unexplored chemical space and provide improved pharmacological properties. The 1-Azaspiro[3.4]octane scaffold, a unique structural motif characterized by a spirocyclic system containing a four-membered azetidine ring and a five-membered cyclopentane ring, represents a promising new frontier.[3][4] Its inherent rigidity and defined three-dimensional geometry offer the potential for highly specific interactions with biological targets, making libraries of these compounds valuable assets in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening assays tailored for the interrogation of this compound libraries. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for various assay formats, and discuss the critical aspects of data analysis and hit validation.
Choosing the Right Assay: A Dichotomy of Approaches
The initial and most critical decision in any HTS campaign is the selection of the assay format. This choice is intrinsically linked to the biological question being addressed and the nature of the target. HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays.[7][8][9]
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[10] They are often preferred for their simplicity, lower cost, and reduced potential for compound interference with cellular processes.
-
Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[11] They can measure downstream effects of target modulation, such as changes in gene expression or second messenger signaling.
The following sections will detail protocols for both biochemical and cell-based assays that are particularly well-suited for screening this compound libraries.
Biochemical Screening: A Focus on Proximity-Based Assays
For biochemical screens, proximity-based assays are highly effective as they are homogeneous (no-wash) and readily amenable to automation.[12] These assays rely on the principle that a signal is generated only when two interacting molecules are brought into close proximity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust and sensitive technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[13][14] This combination minimizes background fluorescence and increases assay sensitivity.[15][16] It is particularly useful for studying protein-protein interactions and receptor-ligand binding.
Principle of TR-FRET:
Caption: Principle of TR-FRET Assay.
This protocol describes a competitive binding assay to identify compounds from a this compound library that inhibit the interaction between a G-protein coupled receptor (GPCR) and its fluorescently labeled ligand.[17][18]
Materials:
-
Purified GPCR (e.g., expressed in a stable cell line and solubilized)
-
Fluorescently labeled ligand (Donor: Europium cryptate-labeled antagonist)
-
Acceptor-labeled antibody specific for a tag on the GPCR (e.g., anti-His-d2)
-
This compound library (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the assay plate wells using an acoustic liquid handler. For controls, dispense DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of the GPCR and the acceptor-labeled antibody in assay buffer.
-
Prepare a 2X solution of the donor-labeled ligand in assay buffer.
-
-
Reagent Addition:
-
Add 5 µL of the GPCR/antibody solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the donor-labeled ligand solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET compatible plate reader, with excitation at 337 nm and emission detection at 620 nm (donor) and 665 nm (acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to high (no inhibitor) and low (saturating concentration of a known unlabeled ligand) controls.
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[19]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
AlphaScreen is another powerful bead-based proximity assay that is highly sensitive and versatile.[12][20][21] It relies on the generation of singlet oxygen by a donor bead upon illumination, which then diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[22]
Principle of AlphaScreen:
Caption: Principle of AlphaScreen Assay.
Cell-Based Screening: Assessing Functional Activity
Cell-based assays provide a more holistic view of a compound's activity by measuring its effects within a living system.
cAMP Reporter Gene Assay for GPCRs
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[23] This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE) to measure changes in cAMP.
Materials:
-
Stable cell line expressing the target GPCR and a CRE-luciferase reporter construct.
-
This compound library (10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., serum-free DMEM).
-
GPCR agonist (for antagonist screening).
-
Luciferase assay reagent.
-
384-well solid white plates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Add 50 nL of each library compound to the wells.
-
Pre-incubation: Incubate the plates for 30 minutes at 37°C.
-
Agonist Addition (for antagonist screen): Add the GPCR agonist at a concentration that elicits an 80% maximal response (EC80).
-
Incubation: Incubate for 3-6 hours at 37°C to allow for reporter gene expression.
-
Lysis and Detection: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction. Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to positive (agonist alone) and negative (vehicle) controls.
-
Identify compounds that inhibit (antagonists) or enhance (agonists) the luminescent signal.
Data Summary and Hit Validation
Following the primary screen, all quantitative data should be summarized for easy comparison.
Table 1: Summary of HTS Assay Parameters
| Parameter | TR-FRET Assay | AlphaScreen Assay | CRE-Luciferase Assay |
| Assay Type | Biochemical | Biochemical | Cell-Based |
| Principle | Proximity-based FRET | Proximity-based Luminescence | Reporter Gene |
| Format | 384-well | 384-well | 384-well |
| Detection | Fluorescence | Luminescence | Luminescence |
| Throughput | High | High | Medium-High |
| Z'-factor | > 0.6 | > 0.7 | > 0.5 |
Hit Validation Workflow:
The journey from a "hit" in a primary screen to a validated lead compound is a multi-step process designed to eliminate false positives and characterize the mechanism of action.[24][25]
Caption: A typical hit validation cascade.
Causality Behind Experimental Choices and Self-Validating Systems
-
Choice of Proximity Assays: TR-FRET and AlphaScreen were chosen for their homogeneous format, which eliminates wash steps, thereby increasing throughput and reducing variability.[12][13] Their ratiometric or luminescent readouts inherently minimize interference from colored or fluorescent compounds that may be present in the this compound library.
-
Use of Controls: The inclusion of positive and negative controls on every plate is crucial for data normalization and for calculating the Z'-factor, which provides a statistical measure of the assay's quality and robustness.[26][27]
-
Orthogonal Assays: Confirming hits in an orthogonal assay with a different detection principle is a critical step to eliminate technology-specific artifacts.[24] For example, a hit from a TR-FRET binding assay could be confirmed in a functional cell-based assay.
-
Compound Interference: It is important to consider that the this compound scaffold may have inherent properties that could interfere with certain assay technologies. For instance, potential autofluorescence should be assessed, and if significant, assays with red-shifted detection wavelengths or non-fluorescent readouts (like AlphaScreen) should be prioritized.
By implementing these well-validated HTS assays and following a rigorous hit validation cascade, researchers can effectively screen this compound libraries to identify promising new starting points for drug discovery programs.
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Butler, S. L., et al. (2010). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Current Pharmaceutical Design, 16(11), 1235-1250. [Link]
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Hsieh, J. H., et al. (2013). Challenges in secondary analysis of high throughput screening data. Journal of Cheminformatics, 5(Suppl 1), P11. [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
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Scarpelli, R., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6699. [Link]
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Definitive Structural Elucidation of 1-Azaspiro[3.4]octane: A Guide to NMR and Mass Spectrometry Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly vital in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance target selectivity and improve pharmacokinetic properties.[1][2][3] The 1-azaspiro[3.4]octane framework, which incorporates an azetidine ring fused to a cyclopentane ring through a single quaternary carbon, represents a valuable building block in the synthesis of novel therapeutic agents.[4][5] Its rigid conformation and precise vectorization of substituents make it a desirable surrogate for more flexible motifs.[2]
Given its importance, the unambiguous structural confirmation of this compound and its derivatives is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive technical guide and detailed protocols for the characterization of this spirocyclic amine using the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, providing field-proven insights to ensure trustworthy and self-validating analytical workflows.
Part 1: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of each atom within the this compound scaffold. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is fundamental to acquiring high-quality NMR data. The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals of interest.
-
Analyte Preparation: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point for non-polar to moderately polar amines.
-
Homogenization: Gently vortex or sonicate the tube for 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.
-
Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Finalization: Cap the NMR tube and carefully place it into the spectrometer's sample holder.
Data Acquisition and Interpretation
The unique spirocyclic structure of this compound gives rise to a distinct NMR fingerprint.
¹H NMR provides the initial overview of the proton framework. The chemical shift of a proton is dictated by its electronic environment, with electronegative atoms like nitrogen causing a downfield shift for adjacent protons.
-
Causality: The protons on carbons directly attached to the nitrogen atom (positions 2 and 5) are expected to resonate at the most downfield region of the aliphatic spectrum (typically δ 2.5-3.5 ppm) due to the deshielding effect of the nitrogen.[6] The remaining protons on the cyclopentane and azetidine rings will appear further upfield (δ 1.5-2.5 ppm). The N-H proton, if present and not exchanged with solvent, will appear as a broad singlet over a wide chemical shift range.[7]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H2, H5 (α to N) | 2.5 – 3.5 | Multiplet | Deshielded by adjacent nitrogen atom. |
| H3 (β to N) | 1.8 – 2.5 | Multiplet | Standard aliphatic proton in a four-membered ring. |
| H6, H7, H8 (Cyclopentyl) | 1.5 – 2.2 | Multiplet | Typical chemical shift for cycloalkane protons. |
| N-H | 1.0 – 4.0 (variable) | Broad Singlet | Labile proton, position is concentration and solvent dependent. |
¹³C NMR, often acquired with proton decoupling, reveals one signal for each unique carbon atom, providing a direct count of non-equivalent carbons and information about their hybridization and chemical environment.
-
Causality: The spiro carbon (C4) is a quaternary carbon and will therefore have a unique chemical shift and be visible only in the ¹³C spectrum (not in ¹H or HSQC). Carbons bonded to the nitrogen (C2, C5) will be shifted downfield (typically δ 40-60 ppm). The remaining aliphatic carbons (C3, C6, C7, C8) will resonate in the upfield region (δ 20-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 (Spiro) | 55 – 75 | Quaternary carbon, unique spirocyclic environment. |
| C2, C5 (α to N) | 40 – 60 | Deshielded by adjacent nitrogen atom. |
| C3 (β to N) | 25 – 40 | Aliphatic carbon in a strained four-membered ring. |
| C6, C7, C8 (Cyclopentyl) | 20 – 40 | Typical chemical shift for cycloalkane carbons. |
Two-dimensional NMR experiments are essential for unambiguously connecting the signals observed in the 1D spectra to confirm the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will reveal the connectivity within the azetidine ring (H2-H3) and within the cyclopentane ring (H5-H6-H7-H8), confirming the integrity of each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. The spiro carbon (C4) will be absent from the HSQC spectrum as it has no attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to confirming the overall scaffold. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Crucially, correlations from the protons at positions 3, 5, and 6 to the spiro carbon (C4) would provide definitive proof of the spirocyclic junction.
Diagram 1: NMR Analysis Workflow
Caption: Workflow for the structural elucidation of this compound using NMR.
Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a complementary technique that provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on how the molecule fragments.
Experimental Protocol: MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be high-purity (LC-MS grade).
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar molecules like amines. It typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is the preferred method for accurate molecular weight determination.[8]
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[9][10] While the molecular ion (M⁺•) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a structural fingerprint.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. High-Resolution Mass Spectrometry (HRMS) is strongly recommended as it can measure m/z to several decimal places, allowing for the calculation of the elemental formula.
Data Acquisition and Interpretation
The molecular formula of this compound is C₇H₁₃N.
-
Expected Mass: The monoisotopic mass is 111.1048 u.
-
HRMS (ESI): Expect a prominent ion at m/z 112.1121, corresponding to the protonated molecule [C₇H₁₄N]⁺.
-
Nitrogen Rule: The odd nominal molecular weight (111) is a strong indicator of the presence of an odd number of nitrogen atoms in the molecule, providing an immediate check on the proposed structure.[11]
Fragmentation in mass spectrometry follows predictable chemical pathways, often initiated at the site of the charge or radical.[12][13] For cyclic amines, α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.
-
Causality: The nitrogen atom can stabilize an adjacent positive charge. Therefore, the bonds alpha to the nitrogen (C4-C5 and C2-C3) are susceptible to cleavage. This leads to the opening of one of the rings, followed by further fragmentation. The loss of stable neutral molecules like ethylene is common.
Table 3: Predicted Key Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Rationale for Fragmentation |
| 111 | [C₇H₁₃N]⁺• | - | Molecular Ion (M⁺•) |
| 96 | [C₆H₁₀N]⁺ | •CH₃ | Loss of a methyl radical. |
| 83 | [C₅H₉N]⁺• | C₂H₄ | α-cleavage at C4-C5 followed by loss of ethylene from the cyclopentane ring. |
| 69 | [C₄H₇N]⁺• | C₃H₆ | Ring opening followed by loss of propene. |
| 55 | [C₃H₅N]⁺• | C₄H₈ | Further fragmentation leading to the azetidine core. |
Diagram 2: Mass Spectrometry Analysis Workflow
Caption: Workflow for MS analysis of this compound.
Conclusion
The combination of multi-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. NMR establishes the precise atomic connectivity and chemical environment, while mass spectrometry confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. The application of these detailed protocols ensures the highest level of scientific integrity and trustworthiness, which is paramount for researchers, scientists, and drug development professionals working with novel spirocyclic scaffolds.
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Application Notes and Protocols: 1-Azaspiro[3.4]octane as a Piperazine Bioisostere in Drug Discovery
Introduction: The Enduring Role of Piperazine and the Quest for Superior Scaffolds
The piperazine ring is a cornerstone of modern medicinal chemistry, present in the structures of numerous FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and the presence of two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1] However, the very features that make piperazine attractive can also be liabilities. Its metabolic susceptibility, potential for off-target effects, and sometimes suboptimal lipophilicity have driven a continuous search for bioisosteres—structural replacements that retain the desirable properties of piperazine while mitigating its drawbacks.
This guide focuses on a promising class of piperazine bioisosteres: the azaspirocycles, with a specific emphasis on 1-Azaspiro[3.4]octane . These rigid, three-dimensional scaffolds offer a unique opportunity to "escape the flatland" of traditional heterocyclic chemistry, providing a pathway to novel chemical space and potentially superior drug candidates.[2] We will explore the physicochemical advantages of this compound, provide detailed protocols for its synthesis and evaluation, and present a logical framework for its application in drug discovery programs.
The Rise of Spirocycles: A Three-Dimensional Solution
Spirocyclic scaffolds are characterized by two rings sharing a single common atom, which imparts a rigid, three-dimensional architecture.[3] This inherent rigidity offers several advantages over more flexible systems like piperazine:
-
Precise Vectorial Orientation: The fixed spatial arrangement of substituents on a spirocyclic core allows for more precise and predictable interactions with biological targets, potentially leading to enhanced potency and selectivity.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with improved aqueous solubility, decreased lipophilicity, and enhanced metabolic stability compared to their flatter, six-membered ring counterparts.[2]
-
Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, which can be crucial for establishing intellectual property and overcoming existing patent landscapes.
This compound vs. Piperazine: A Head-to-Head Comparison
The decision to replace a well-established scaffold like piperazine requires a thorough understanding of the potential benefits. The following table summarizes the key physicochemical properties of this compound in comparison to piperazine.
| Property | Piperazine | This compound | Rationale for Bioisosteric Replacement |
| Structure | The spirocyclic core introduces a rigid 3D conformation, offering distinct exit vectors for substituents compared to the more flexible chair/boat conformations of piperazine. | ||
| pKa | pKa1: 9.73[4][5][6] pKa2: 5.33[4][5][6] | Predicted to be a strong base. | While specific experimental values are not readily available in a single source, azaspirocycles generally exhibit higher basicity.[2] This can be modulated with substitution to fine-tune interactions with the target. |
| Lipophilicity (logP) | -1.5[4] | Predicted XLogP3: 1.1[7] | The spirocyclic scaffold can lead to a decrease in lipophilicity compared to some substituted piperazines, which can be advantageous for improving solubility and reducing off-target effects.[2] |
| Aqueous Solubility | Freely soluble[4][5] | Predicted to have good aqueous solubility. | The increased sp³ character of the spirocycle generally leads to improved aqueous solubility. |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation.[1] | Generally exhibits improved metabolic stability. | The rigid spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, leading to a more favorable pharmacokinetic profile.[2] |
Strategic Implementation: When to Choose this compound
The decision to employ this compound as a piperazine bioisostere should be driven by a clear scientific rationale. The following decision tree, rendered in DOT language, provides a logical framework for this process.
Caption: Decision framework for selecting this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-Azaspiro[3.4]octane
This protocol provides a general method for the synthesis of an N-arylated this compound derivative, a common structural motif in medicinal chemistry.
Workflow Diagram:
Caption: Synthetic workflow for N-Aryl-1-Azaspiro[3.4]octane.
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Aryl-1-Azaspiro[3.4]octane.
Protocol 2: Comparative Metabolic Stability Assay
This protocol outlines a method to compare the metabolic stability of a this compound analog against its piperazine counterpart using human liver microsomes.
Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azaspiro[3.4]octane and its Analogs
Welcome to the technical support center for the synthesis of 1-Azaspiro[3.4]octane and its structural isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable spirocyclic scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of synthesizing these unique molecular architectures and improve your reaction yields.
The synthesis of spirocycles, particularly those containing small, strained rings like the azetidine in this compound, can be a formidable challenge.[1] Issues such as low yields, diastereoselectivity, and purification difficulties are common hurdles.[1] This resource is structured to provide practical, experience-driven advice to overcome these obstacles.
Troubleshooting Guide: Enhancing Your this compound Synthesis
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My spirocyclization reaction is resulting in a low yield. What are the likely causes and how can I address them?
Low yields in spirocyclization reactions are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the reaction outcome. For instance, in the synthesis of related azaspirocycles, a switch in solvent from ethanol to toluene has been shown to significantly improve yields.[2] It is crucial to perform a systematic optimization of these parameters.
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products or incomplete conversion.
-
Reaction Kinetics: Some cyclization reactions are slow. Ensure you are allowing sufficient reaction time. Monitoring the reaction progress by techniques like TLC, LC-MS, or NMR is highly recommended.
-
Equilibrium Limitations: Certain cyclization reactions, such as the Dieckmann condensation, are equilibrium-driven. In such cases, removing a byproduct (e.g., water or alcohol) can help drive the reaction to completion.
-
Side Reactions: Competing intermolecular reactions can reduce the yield of the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the spirocyclic product.
Q2: I am observing the formation of multiple side products. How can I minimize them?
The formation of side products is a common challenge in complex organic syntheses. Here are some strategies to improve the selectivity of your reaction:
-
Protecting Groups: The use of appropriate protecting groups for reactive functional groups can prevent unwanted side reactions. For instance, N-Boc or N-Cbz protection is commonly used for the amine functionality in azaspirocycle synthesis.
-
Reaction Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of undesired byproducts by favoring the kinetic product.
-
Choice of Reagents: The selectivity of a reaction can often be improved by choosing a more selective reagent. For example, in oxidation or reduction steps, using a milder reagent can prevent over-oxidation or over-reduction.
-
Order of Reagent Addition: In some cases, the order in which reagents are added to the reaction mixture can influence the outcome.
Q3: I am struggling with the purification of my this compound derivative. What are the best practices?
The purification of small, polar molecules like this compound can be challenging. Here are some tips:
-
Column Chromatography: This is a common method for purifying azaspirocycles. Due to the basic nature of the amine, using a silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help prevent peak tailing. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Distillation: For the free base of this compound, vacuum distillation can be an effective purification method if the compound is thermally stable.
-
Crystallization: If the product or a salt derivative (e.g., hydrochloride or oxalate salt) is a solid, recrystallization from a suitable solvent system can yield highly pure material. The formation of a salt can also aid in the isolation and handling of the product.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound and its analogs.
Q1: What are the most common synthetic routes to azaspiro[3.4]octanes?
Several synthetic strategies have been successfully employed for the synthesis of azaspiro[3.4]octanes and related structures. These include:
-
[3+2] Cycloaddition Reactions: This is a powerful method for constructing the five-membered ring of the azaspiro[3.4]octane system. This approach often leads to good yields and can be scalable.[3]
-
Annulation Strategies: These methods involve the construction of one of the rings onto a pre-existing ring. For example, a four-membered azetidine ring can be annulated onto a cyclopentane precursor, or a five-membered pyrrolidine ring can be built upon a cyclobutane starting material.[4]
-
Intramolecular Cyclization: This is a broad category of reactions that includes methods like intramolecular Michael additions, reductive aminations, and ring-closing metathesis. The choice of a specific intramolecular cyclization strategy depends on the available starting materials and the desired substitution pattern on the final product.
-
Visible-Light-Induced Nitrogen-Atom Deletion: This is a more recent and innovative approach that can be used to synthesize certain azaspirocycles from larger N-heterocyclic precursors.[5]
Q2: How do I choose the right starting materials for my synthesis?
The choice of starting materials is dictated by the chosen synthetic route and the desired substitution pattern of the final this compound derivative.
-
For [3+2] cycloaddition reactions , you will typically need a dipolarophile (an alkene) and a 1,3-dipole precursor.
-
For annulation strategies , you will start with a functionalized cyclobutane or cyclopentane derivative that can be elaborated into the second ring.
-
For intramolecular cyclization reactions , you will need a linear precursor that contains all the necessary atoms for both rings and functional groups that can react with each other to form the spirocyclic system.
Q3: What are the key considerations for scaling up the synthesis of this compound?
Scaling up a reaction from the lab bench to a larger scale requires careful consideration of several factors:
-
Heat Transfer: Many reactions are exothermic. On a larger scale, heat dissipation can become a problem, leading to temperature increases that can cause side reactions or decomposition. Ensure you have adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture. The type of stirrer and the geometry of the reactor can have a significant impact.
-
Reagent Addition: The rate of addition of reagents can be critical. On a large scale, slow and controlled addition is often necessary to manage heat generation and maintain selectivity.
-
Work-up and Purification: The methods used for work-up and purification may need to be adapted for larger quantities. For example, extraction with large volumes of solvent can be cumbersome, and alternative methods like continuous extraction may be more practical.
Experimental Protocols
Protocol 1: Synthesis of 2-Azaspiro[3.4]octane via Annulation (Adapted from Ramesh et al.)[4]
This route involves the construction of the azetidine ring onto a cyclopentane core.
Step 1: Synthesis of a Cyclopentane Precursor
Detailed procedures for the preparation of a suitable cyclopentane precursor with the necessary functional groups for annulation would be the initial step.
Step 2: Annulation to Form the Azetidine Ring
This step would involve the cyclization of the functionalized cyclopentane to form the spiro-azetidine ring.
Step 3: Deprotection (if applicable)
If a protecting group was used on the nitrogen atom, the final step would be its removal to yield 2-Azaspiro[3.4]octane.
Protocol 2: Synthesis of 6-Azaspiro[3.4]octane via Visible-Light-Induced Nitrogen-Atom Deletion (Adapted from Li et al.)[5]
This modern approach utilizes photoredox catalysis.
General Procedure:
To a solution of the N-heterocyclic precursor (1.0 equiv) in a suitable solvent (e.g., MeCN), is added the photoredox catalyst (e.g., an iridium or ruthenium complex) and a sacrificial electron donor or acceptor. The reaction mixture is then irradiated with visible light (e.g., a blue LED) at room temperature until the starting material is consumed. The product is then isolated and purified using standard techniques.
Data Summary
The following table summarizes a comparison of different synthetic routes for azaspirocycles, highlighting the potential yields and key reaction conditions.
| Synthetic Route | Key Reagents/Conditions | Typical Yields | Reference |
| [3+2] Cycloaddition | Dipolarophile, 1,3-dipole precursor, catalyst (e.g., TFA) | 70-90% | [3] |
| Annulation | Functionalized cycloalkane, cyclization reagents | Varies depending on the specific route | [4] |
| Visible-Light-Induced Nitrogen-Atom Deletion | N-heterocyclic precursor, photoredox catalyst, visible light | 50-80% | [5] |
Visualizing the Synthesis
To aid in understanding the synthetic strategies, the following diagrams illustrate a general workflow for troubleshooting low yields and a conceptual reaction scheme for a [3+2] cycloaddition.
Caption: A logical workflow for troubleshooting low yields in spirocycle synthesis.
Caption: A conceptual scheme for the [3+2] cycloaddition approach to azaspirocycles.
References
- Wang, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137.
- Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065.
- Li, W., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065.
- Wasserman, H. H., & Dion, R. P. (1983). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Tetrahedron Letters, 24(33), 3409-3412.
- Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042.
- Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.
- Burtoloso, A. C. B. (2015). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles.
- Antonchick, A. P., & Parga, J. (2015). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 6(11), 6333-6338.
- Portela-Cubillo, F., Scott, J. S., & Walton, J. C. (2007). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 72(19), 7224–7232.
- DeMattei, J. A., et al. (2003). Investigations of α-Siloxy−Epoxide Ring Expansions Forming 1-Azaspirocyclic Ketones. The Journal of Organic Chemistry, 68(18), 6877–6887.
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Technical Support Guide to Spirocyclic Amine Purification
For Immediate Release
Welcome to the dedicated technical support center for the purification of spirocyclic amines. As novel spirocyclic scaffolds gain prominence in drug discovery for their unique three-dimensional structures and improved metabolic stability, researchers increasingly face distinct purification challenges.[1][2][3][4][5][6] This guide, structured for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can isolate your target compounds with the highest purity.
Section 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses specific, recurring issues encountered during the purification of spirocyclic amines. Each problem is analyzed from cause to solution, providing a clear path to resolving your separation challenges.
Issue 1: Poor Peak Shape and Tailing in Reversed-Phase and Normal-Phase Chromatography
Question: My spirocyclic amine is showing significant peak tailing on both silica and C18 columns, leading to poor resolution and impure fractions. What is causing this, and how can I fix it?
Answer:
Root Cause Analysis:
The basic nature of the amine functionality is the primary culprit.[7] On standard silica gel, which is acidic, strong acid-base interactions occur between the amine and the stationary phase's silanol groups.[7] This leads to irreversible adsorption or slow desorption, resulting in broad, tailing peaks. In reversed-phase chromatography (RPC), residual silanols on C18 columns can cause similar issues, especially at neutral pH where the amine is protonated. The rigid, complex structure of spirocycles can also contribute to poor chromatographic performance by affecting how the molecule interacts with the stationary phase.
Solutions & Protocols:
-
Mobile Phase Modification (The First Line of Defense):
-
Normal-Phase: Add a small amount of a basic modifier to your mobile phase to compete with your spirocyclic amine for interaction with the acidic silica.[8]
-
Reversed-Phase: Control the ionization state of your amine.
-
Protocol 1 (Low pH): Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This protonates the amine, ensuring a single ionic species and minimizing interactions with residual silanols.
-
Protocol 2 (High pH): Use a mobile phase buffered at a pH of 8-10 (e.g., with ammonium bicarbonate or ammonium hydroxide). At this pH, the amine is in its free base form, reducing ionic interactions with the stationary phase. Ensure you are using a pH-stable column.
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic compounds.[7][10] This often results in significantly improved peak shape without the need for mobile phase modifiers.[7]
-
Alumina: Basic or neutral alumina can be an effective alternative to silica for the purification of basic compounds.[9][11]
-
-
Workflow for Selecting a Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
Issue 2: Co-elution of Structurally Similar Impurities
Question: My purification attempts are failing to separate the target spirocyclic amine from impurities that appear to be isomers or closely related byproducts. How can I improve selectivity?
Answer:
Root Cause Analysis:
Impurities in amine synthesis can arise from various sources, including residual starting materials, over-alkylation, side reactions, and rearrangement products.[12][13][14] Spirocyclic scaffolds, in particular, can lead to the formation of diastereomers and enantiomers if chiral centers are present.[15] These structurally similar compounds often have very close polarities, making them difficult to resolve with standard chromatographic methods.
Solutions & Protocols:
-
Orthogonal Chromatography: Employing a second, different purification technique is a powerful strategy.
-
Protocol: If your initial purification was on normal-phase silica, re-purify the mixed fractions using reversed-phase HPLC. The different separation mechanisms (adsorption vs. partitioning) will often resolve the co-eluting impurities.[10]
-
-
Chiral Separations: For enantiomeric mixtures, specialized chiral stationary phases (CSPs) are necessary.
-
Protocol: Screen a variety of CSPs (e.g., polysaccharide-based or macrocyclic glycopeptide-based) using analytical HPLC or SFC to find a suitable column and mobile phase for baseline separation.[15] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its speed and efficiency.[15]
-
-
Salt Formation and Recrystallization: This classical technique can be highly effective for purifying basic amines.
-
Protocol:
-
Dissolve the impure amine in a suitable solvent (e.g., ethyl acetate, diethyl ether, or acetonitrile).
-
Add a solution of an acid (e.g., HCl in ether, or trichloroacetic acid) to precipitate the amine salt.[16][17]
-
The structurally different impurities may remain in the solution.
-
Collect the precipitated salt by filtration.
-
If necessary, recrystallize the salt from an appropriate solvent system to further enhance purity.
-
Liberate the free amine by basifying an aqueous solution of the salt and extracting with an organic solvent.[18]
-
-
-
Protecting Group Strategy:
-
Protocol: If the amine is the primary source of difficulty, consider protecting it (e.g., as a Boc-carbamate). The protected compound will have vastly different chromatographic properties and may be easier to purify.[9] The protecting group can then be cleanly removed in a subsequent step.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the impact of the spirocyclic amine's pKa on purification method development?
The pKa of your spirocyclic amine is a critical parameter that dictates its ionization state at a given pH.[19][20] Knowing the pKa allows you to rationally select the optimal pH for your purification.
-
For Reversed-Phase: To ensure the amine is fully protonated (and water-soluble), the mobile phase pH should be at least 2 units below the pKa. To keep it as a neutral free base (for better retention and interaction with the stationary phase), the pH should be at least 2 units above the pKa.
-
For Ion Exchange Chromatography: The pKa determines the pH at which the amine will bind to or elute from a cation exchange column.
-
For Acid/Base Extraction: Knowledge of the pKa is essential for efficiently moving your compound between aqueous and organic layers during workup.[18][21]
| Purification Technique | Recommended pH Relative to Amine pKa | Rationale |
| Reversed-Phase (C18) | pH < pKa - 2 | Ensures full protonation, leading to a single species and good peak shape. |
| pH > pKa + 2 | Ensures free base form, minimizing ionic interactions with silanols. | |
| Cation Exchange | pH < pKa | Amine is protonated and will bind to the negatively charged stationary phase. |
| Acid/Base Extraction | Aqueous pH < pKa - 2 | Amine is protonated and will partition into the aqueous phase. |
| Aqueous pH > pKa + 2 | Amine is in its free base form and will partition into the organic phase. |
Q2: Are there any non-chromatographic methods for purifying spirocyclic amines?
Yes, several methods can be employed, either as standalone techniques or in conjunction with chromatography.
-
Distillation: For volatile, thermally stable spirocyclic amines, distillation can be a viable option, although many complex pharmaceutical intermediates are not suitable for this method.
-
Recrystallization: As mentioned in the troubleshooting section, forming a salt and recrystallizing it is a very powerful technique for achieving high purity.
-
Liquid-Liquid Extraction: A carefully planned acid-base extraction scheme can effectively remove non-basic impurities.[17][18]
Q3: How can I remove residual metal catalysts from my spirocyclic amine synthesis?
Metal catalysts (e.g., Palladium, Ruthenium) used in cross-coupling or hydrogenation reactions can be challenging to remove.
-
Metal Scavengers: These are functionalized silica or polymers designed to bind and remove specific metals. Treat a solution of your crude product with the appropriate scavenger, stir, and then filter.
-
Activated Carbon: Treatment with activated carbon can often adsorb residual metal catalysts.
-
Aqueous Washes: Sometimes, washing with a solution containing a chelating agent (like EDTA) or a reagent that reacts with the metal (like aqueous sodium sulfide) can help.
Q4: My spirocyclic amine appears to be degrading on the silica column. What can I do?
The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Deactivate the Silica: Pre-treating the silica column by flushing it with a solvent mixture containing triethylamine (e.g., 1-2% TEA in your starting eluent) can help neutralize the most acidic sites before loading your compound.[8]
-
Switch to a Less Acidic Stationary Phase: As discussed, amine-functionalized silica or alumina are excellent alternatives that mitigate the risk of on-column degradation.[7][9]
-
Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the amount of time the compound spends on the column.
References
-
How Is Chromatography Used for Purification? - Moravek, Inc.
-
Purification of strong polar and basic compounds - Reddit r/Chempros.
-
Column chromatography - Columbia University.
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
-
What Is Column Chromatography? Principles and Protocols - Technology Networks.
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange.
-
Amine Plant Troubleshooting and Optimization - Scribd.
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PubMed Central.
-
Spirocyclic Azetidines for Medicinal Chemistry - Enamine.
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines - ACS Publications.
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - ACS Publications.
-
When should amine-bonded columns be used for purification? - Biotage.
-
Is there an easy way to purify organic amines? - Biotage.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate.
-
Amine Impurities and Related Compound - Veeprho.
-
Overcoming challenges in the purification of spirocyclic alcohols - Benchchem.
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI.
-
Trichloroacetic acid fueled practical amine purifications - PubMed Central.
-
Process for the purification of amines - Google Patents.
-
Impurity Synthesis And Identification - SpiroChem.
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table - Drug Hunter.
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PubMed Central.
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Royal Society of Chemistry.
-
New GC investigation of chiral amine separation - Wiley Analytical Science.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
-
Amine workup - Reddit r/Chempros.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed Central.
-
Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
-
How to purify Amine? - YouTube.
-
Experimental pKa values of acids and conjugated amines - ResearchGate.
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc.
-
Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer.
-
Identification and synthesis of impurities formed during sertindole preparation - Beilstein Journal of Organic Chemistry.
-
The pKa Distribution of Drugs: Application to Drug Discovery - PubMed Central.
-
Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics - ACS Publications.
Sources
- 1. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. orgsyn.org [orgsyn.org]
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- 10. biotage.com [biotage.com]
- 11. columbia.edu [columbia.edu]
- 12. veeprho.com [veeprho.com]
- 13. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. drughunter.com [drughunter.com]
- 20. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
optimizing reaction conditions for N-functionalization of 1-Azaspiro[3.4]octane
Q3: Can I perform a one-pot, two-step functionalization, for example, by adding two different alkyl groups sequentially? A3: This is not possible. This compound is a secondary amine. Once it is N-functionalized to form a tertiary amine, it can no longer be functionalized by the common methods described here (alkylation, arylation, reductive amination), as it lacks the N-H bond required for reactivity. [12]
Validated Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and acetonitrile (ACN, 0.1 M).
-
Add the alkyl halide or sulfonate (1.1 equiv.) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), RuPhos-Pd-G3 precatalyst (0.02 equiv.), and RuPhos ligand (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the N-arylated product.
Protocol 3: General Procedure for Reductive Amination
-
To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.), this compound (1.1 equiv.), and 1,2-dichloroethane (DCE, 0.2 M).
-
Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the final product. [4]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Wang, D., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N-alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MacMillan Group. (2002). Buchwald-Hartwig Chemistry. Retrieved from [Link]
-
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved from [Link]
-
National Institutes of Health. (2018). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]
-
YouTube. (2011). Reductive Amination: Mechanism & Examples. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
-
ACS Publications. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Thia-6-azaspiro[3.4]octane. Retrieved from [Link]
-
PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
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- 7. benchchem.com [benchchem.com]
troubleshooting side reactions in 1-Azaspiro[3.4]octane synthesis
Welcome to the technical support center for the synthesis of 1-Azaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can navigate potential synthetic hurdles effectively.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise vectorization of substituents in chemical space.[1][2] However, its synthesis can be accompanied by side reactions that impact yield, purity, and scalability. This guide will focus on troubleshooting a common synthetic route: the reductive amination of a cyclobutanone precursor with a suitable amine, followed by intramolecular cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Question: My reaction is showing a low yield of the target spirocycle. What are the likely causes and how can I improve it?
Answer: Low yields in spirocyclization reactions can often be traced back to several factors, from the quality of starting materials to the reaction conditions.[3]
Probable Causes & Solutions:
-
Incomplete Imine/Enamine Formation: The initial condensation between the ketone and the amine to form an imine or enamine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine/enamine intermediate. The use of a Dean-Stark trap or the addition of a drying agent like molecular sieves can be beneficial.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are paramount.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing the iminium ion in the presence of the carbonyl group.[4][5] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate and temperature.
-
-
Sub-optimal pH: The pH of the reaction medium is crucial for both imine formation (favored under slightly acidic conditions) and the stability of the reducing agent.
-
Solution: Maintain a pH between 5 and 6. This can be achieved using a mild acid catalyst like acetic acid.[4]
-
-
Steric Hindrance: The inherent strain in the four-membered cyclobutane ring can present a kinetic barrier to cyclization.
-
Solution: Increasing the reaction temperature or extending the reaction time may be necessary to overcome this energy barrier. However, this must be balanced against the potential for side reactions.
-
Issue 2: Presence of an Unexpected High Molecular Weight Byproduct
Question: I am observing a significant amount of a byproduct with a higher molecular weight than my product. What could this be?
Answer: The formation of a higher molecular weight species often points towards intermolecular reactions competing with the desired intramolecular cyclization.
Probable Cause & Solution:
-
Dimerization/Polymerization: If the concentration of the acyclic amino-ketone intermediate is too high, it can react with another molecule of the starting ketone, leading to dimers or oligomers.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor intramolecular cyclization over intermolecular reactions. The slow addition of the substrate to the reaction mixture via a syringe pump is a highly effective technique to maintain a low concentration of the reactive intermediate.
-
Issue 3: Formation of a Difficult-to-Separate Impurity with Similar Polarity
Question: My crude product contains an impurity that co-elutes with the desired this compound during column chromatography. How can I identify and eliminate it?
Answer: This is a common challenge in the purification of small, aliphatic amines.[6] The impurity is likely a constitutional isomer or a partially reacted intermediate.
Probable Causes & Solutions:
-
Incomplete Cyclization: The acyclic amino-alcohol, formed from the reduction of the ketone without subsequent cyclization, can have similar polarity to the spirocyclic product.
-
Solution: Ensure the cyclization step goes to completion by optimizing reaction time and temperature. A final heating step after the reduction may be beneficial.
-
-
Formation of an Isomeric Spirocycle: Depending on the starting materials, there might be a possibility of forming a different spirocyclic system. For instance, if the precursor allows for the formation of a five-membered ring fused to a five-membered ring (e.g., a pyrrolizidine derivative), this could be a potential byproduct.
-
Solution: Carefully analyze the NMR and mass spectrometry data to confirm the structure of the byproduct. Adjusting the synthetic route to use precursors that unambiguously lead to the desired this compound core may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for this synthesis?
A1: The choice of a nitrogen-protecting group is critical. A Boc (tert-butyloxycarbonyl) group is often advantageous as it is stable under the reductive amination conditions and can be readily removed under acidic conditions. An N-benzyl group can also be used and removed via hydrogenolysis.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) can be challenging for small, polar amines. Staining with potassium permanganate or ninhydrin can help visualize the product. LC-MS (Liquid Chromatography-Mass Spectrometry) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product and any byproducts.
Q3: What are the recommended purification techniques for this compound?
A3: Due to its volatility and polarity, purification can be challenging. Column chromatography on silica gel with a gradient of methanol in dichloromethane (containing a small amount of ammonium hydroxide to prevent streaking) is a common method.[6] Distillation of the free base or recrystallization of a salt (e.g., hydrochloride or oxalate) are also viable options, particularly for larger scales.[6]
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound from a suitable precursor.
Materials:
-
N-(tert-butoxycarbonyl)-3-aminopropyl methanesulfonate
-
Cyclobutanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of cyclobutanol (1.0 eq) in THF dropwise. After stirring for 30 minutes, add a solution of N-(tert-butoxycarbonyl)-3-aminopropyl methanesulfonate (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and add a solution of pyridinium chlorochromate (PCC) (1.5 eq) in DCM. Stir at room temperature for 4 hours.
-
Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reductive Amination and Cyclization (One-Pot): Dissolve the crude amino-ketone in methanol. Add ammonium acetate (10 eq) and stir at room temperature for 1 hour to facilitate imine formation. Cool to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[7] Allow the reaction to warm to room temperature and stir for 12 hours.
-
Deprotection: Concentrate the reaction mixture and dissolve the residue in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Final Work-up and Purification: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation to afford this compound.
Data Summary
| Parameter | Typical Value | Notes |
| Yield | 40-60% | Highly dependent on reaction scale and purity of reagents. |
| Purity (post-purification) | >95% | Assessed by GC-MS or ¹H NMR. |
| Reaction Time | 24-48 hours | Includes all steps. |
| Key Reagents | Cyclobutanone, suitable amine precursor, NaBH₃CN | Quality of reagents is critical for success. |
Visualizing the Process
Synthetic Pathway
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (n.d.). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols.
- Lookchem. (n.d.). Synthesis of three-dimensional fused and spirocyclic oxygen-containing cyclobutanone derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Photocycloaddition-cyclobutane rearrangement to spiro cyclopentanones: application in a formal synthesis of (±)-α-cedrene.
- Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (n.d.).
- One-pot three-component synthesis of azaspirononatriene derivatives. (n.d.). PMC - NIH.
- MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025). MDPI.
- ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
- ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
- Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
- NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.).
- Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines.
- Chemical Reviews. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
- ResearchGate. (n.d.). Design and Synthesis of Spirocycles via Olefin Metathesis.
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- Chemistry Steps. (n.d.). Reductive Amination.
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- ResearchGate. (n.d.). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- MDPI. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue.
- ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
Sources
stability studies of 1-Azaspiro[3.4]octane under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azaspiro[3.4]octane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this spirocyclic amine, particularly under acidic conditions. The unique structural motif of this compound, featuring a strained four-membered azetidine ring, presents specific challenges and considerations during experimental work. This document is designed to equip you with the foundational knowledge and practical protocols to navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of this compound in acidic environments.
Question 1: What is the primary cause of instability for this compound in acidic media?
The instability of this compound under acidic conditions stems from two key features of its structure:
-
Ring Strain: The four-membered azetidine ring is inherently strained. This strain energy makes the ring susceptible to opening reactions that relieve it.
-
Basic Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. In an acidic environment, this nitrogen is readily protonated to form an ammonium ion.[1] This protonation activates the strained ring, making it significantly more electrophilic and prone to nucleophilic attack.
Question 2: What is the likely degradation pathway for this compound in an aqueous acidic solution?
The predominant degradation pathway is an acid-catalyzed ring-opening reaction. The mechanism involves the protonation of the nitrogen atom, followed by a nucleophilic attack from a solvent molecule (typically water) on one of the adjacent carbons of the azetidine ring. This results in the cleavage of a C-N bond and the formation of a ring-opened amino alcohol derivative, specifically (1-(aminomethyl)cyclopentyl)methanol. Such ring-opening reactions are a common reactivity pattern for strained aziridines and azetidines.[2][3]
Caption: Proposed mechanism for this compound degradation.
Question 3: How does the choice and concentration of acid affect the degradation rate?
The degradation rate is highly dependent on both the acid strength (pKa) and its concentration.
-
Strong Acids (e.g., HCl, H₂SO₄): These acids will fully protonate the amine, leading to a rapid degradation rate, especially at concentrations of 0.1N or higher. The reaction can often be instantaneous upon mixing.
-
Weak Acids (e.g., Acetic Acid, Formic Acid): These acids establish an equilibrium, resulting in a lower concentration of the protonated, activated intermediate. Consequently, the degradation will be significantly slower compared to strong acids at the same concentration.
-
Concentration: For a given acid, increasing the concentration increases the availability of protons, thereby accelerating the degradation rate according to the principles of chemical kinetics.
Question 4: Are there analytical techniques well-suited for monitoring this degradation?
Yes, several analytical methods are effective. The choice depends on the specific requirements of the study.
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometric (MS) detection, HPLC is the most common and robust technique. A stability-indicating method can separate the parent this compound from its degradation products, allowing for simultaneous quantification.[4]
-
Gas Chromatography (GC): GC can be used if the compound and its degradants are sufficiently volatile and thermally stable. Derivatization may be necessary to improve peak shape and thermal stability for the primary amine and alcohol functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for mechanistic studies and identifying the structure of degradation products in real-time, although it is less suited for high-throughput quantitative analysis.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during your stability studies.
Problem 1: My this compound degrades almost instantly upon adding acid for a forced degradation study.
-
Causality: You are likely using conditions that are too harsh for this specific molecule. The combination of a strong acid (like 1N HCl) and the inherent reactivity of the strained ring leads to extremely fast degradation, which is a common outcome in forced degradation studies designed to stress the molecule.[6][7]
-
Solution Pathway:
-
Reduce Acid Concentration: Begin with much milder conditions. Instead of 1N HCl, try 0.01N HCl or even buffered solutions at pH 2, 3, or 4.
-
Control Temperature: Perform the initial experiments at a reduced temperature (e.g., 5°C or room temperature) instead of elevated temperatures (e.g., 60-80°C). The kinetics of the degradation are highly temperature-dependent.
-
Choose a Weaker Acid: Consider using a weak organic acid, such as acetic acid, to slow down the reaction.
-
Staggered Time Points: For kinetic analysis, plan for very short initial time points (e.g., 0, 5, 15, 30 minutes) to capture the initial rapid phase of the reaction.
-
Caption: Troubleshooting workflow for rapid degradation.
Problem 2: I observe multiple unknown peaks in my HPLC chromatogram, not just one degradation product.
-
Causality: While the primary degradation product is expected, secondary reactions can occur under stress conditions. Potential causes include:
-
Further Degradation: The initial ring-opened product may be unstable under the applied stress and degrade further.
-
Oligomerization/Polymerization: The reactive amine and alcohol functionalities of the degradation product could potentially react with each other or with the protonated azetidine intermediate.
-
Impurities in the Starting Material: Ensure the peaks are not present at time zero.
-
-
Solution Pathway:
-
Mass Balance Analysis: Calculate the mass balance. A significant loss (e.g., <95%) may suggest the formation of non-UV active products or compounds that are not eluting from the column.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most direct way to get structural clues about the byproducts.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound and the main degradant. Co-elution can often be mistaken for multiple products.
-
Milder Conditions: Re-run the experiment under the milder conditions described in Problem 1. This can often favor the formation of the primary degradant and suppress secondary reactions.
-
Problem 3: My analytical results show poor reproducibility between experiments.
-
Causality: Poor reproducibility in degradation studies often points to uncontrolled experimental variables.
-
Temperature Fluctuations: Small changes in temperature can significantly impact reaction rates.
-
Inconsistent pH/Acid Concentration: Inaccurate preparation of acidic solutions or pH drift during the experiment can alter degradation kinetics.
-
Sample Processing Variability: Differences in reaction quenching time or sample dilution can introduce errors.
-
-
Solution Pathway:
-
Use a Thermostatted Bath: Ensure all reactions are carried out in a water bath or heating block with precise temperature control.
-
Calibrate pH Meter/Verify Titrations: Double-check the concentration of your acid stock solutions. If using buffers, ensure they are freshly prepared and have sufficient buffering capacity.
-
Standardize Quenching: Use a consistent and rapid quenching procedure. For example, add a predetermined volume of a strong base (e.g., 1N NaOH) to neutralize the acid and immediately place the sample in an ice bath before analysis.
-
Use an Internal Standard: Incorporating an internal standard into your analytical method can correct for variations in sample preparation and injection volume.
-
Part 3: Key Experimental Protocols
These protocols provide a starting point for conducting robust stability studies.
Protocol 1: Forced Degradation under Acidic Conditions
This protocol outlines a systematic approach to investigating the stability of this compound in acidic solution.
Objective: To generate degradation products and determine the degradation rate under controlled acidic stress.
Materials:
-
This compound
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
Thermostatted water bath
-
HCl stock solution (e.g., 1.0 N, certified)
-
NaOH solution (e.g., 1.0 N) for quenching
-
HPLC grade water and acetonitrile
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Stress Condition Setup: Prepare a series of reaction vessels with the desired acid concentration. It is recommended to test a range of conditions. See the table below for starting points.
-
Initiate Reaction: To each pre-heated (or pre-cooled) reaction vessel, add a specific volume of the this compound stock solution to initiate the degradation. For example, add 1.0 mL of stock to 9.0 mL of the acid solution to achieve a final concentration of 0.1 mg/mL. Vortex briefly.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The "0" time point should be taken immediately after mixing.
-
Quench Reaction: Immediately transfer the aliquot to a vial containing a sufficient volume of NaOH solution to neutralize the acid. For example, if you take a 100 µL aliquot from a 0.1N HCl solution, add 100 µL of 0.1N NaOH. Immediately place the quenched sample in an ice bath.
-
Sample Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Protocol 2).
Table 1: Recommended Starting Conditions for Acidic Forced Degradation
| Stress Level | Acid Condition | Temperature | Recommended Time Points |
| Mild | 0.01N HCl | Room Temp (25°C) | 0, 1, 4, 8, 24, 48 hours |
| Intermediate | 0.1N HCl | 40°C | 0, 0.5, 1, 2, 4, 8 hours |
| Aggressive | 1.0N HCl | 60°C | 0, 5, 15, 30, 60 minutes |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan, as aliphatic amines have poor chromophores)
-
Injection Volume: 10 µL
Rationale:
-
A C18 column provides good reversed-phase retention for small polar molecules.
-
Formic acid is used as a mobile phase modifier to improve peak shape for the basic amine by ensuring it is protonated.
-
A gradient elution is employed to ensure that the more polar degradation product (the amino alcohol) elutes early, while the parent compound is retained longer, and any less polar byproducts are also eluted from the column.
-
Low UV wavelength (210 nm) is necessary for detecting compounds lacking strong chromophores.
References
- Benchchem. (n.d.). 1-Phenyl-2-azaspiro[3.4]octane.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
- Journal of the American Chemical Society. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- National Institutes of Health. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds.
- Ramadas, B., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. RSC Publishing.
- Jain, D., & Basniwal, P. K. (2016).
- Semantic Scholar. (2016). Forced Degradation Studies.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
- Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters.
- National Institutes of Health. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- de Souza, M. V. N., et al. (2018). Forced degradation studies to identify organic impurities in pharmaceuticals: a Brazilian perspective. Brazilian Journal of Pharmaceutical Sciences.
- National Institutes of Health. (n.d.). Unexplored Nucleophilic Ring Opening of Aziridines.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
- National Institutes of Health. (n.d.). Synthesis and stability of new spiroaminoborate esters.
- Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. In Introductory Organic Chemistry.
- MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
- Journal of the Chemical Society, Transactions. (n.d.). XCII.—The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids. RSC Publishing.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Ashenhurst, J. (2011).
- ResearchGate. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Request PDF.
- ResearchGate. (n.d.). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. Request PDF.
Sources
- 1. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 1-Azaspiro[3.4]octane Intermediates
Welcome to the technical support center for the purification of 1-Azaspiro[3.4]octane and its intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these unique spirocyclic amines. The three-dimensional structure of these compounds presents both opportunities in drug design and challenges in purification.[1][2][3] This resource provides practical, experience-driven insights to help you achieve the desired purity for your critical intermediates.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting efforts.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: I'm attempting to purify a this compound intermediate using silica gel column chromatography, but I'm observing significant peak tailing and poor separation from impurities. What could be the cause, and how can I resolve this?
Answer: This is a frequent challenge when purifying basic amines on standard silica gel.[4][5] The root cause is the acidic nature of silica, which strongly interacts with the basic amine, leading to the observed tailing.[4] Here’s a systematic approach to troubleshoot this issue:
1. Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[6] Triethylamine (TEA) or ammonium hydroxide are excellent choices.[6] A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase. This modifier competes with your amine for the acidic sites on the silica, reducing the strong interaction and improving peak shape.[4]
-
Solvent System Optimization: If you are using a standard solvent system like ethyl acetate/hexanes, consider switching to a more polar system that can better elute the polar amine. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[6] The addition of methanol increases the polarity of the mobile phase, aiding in the elution of the amine.
2. Stationary Phase Considerations:
-
Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel.[4] This stationary phase has a basic surface, which minimizes the acid-base interactions that cause tailing with standard silica.[4]
-
Alumina (Basic or Neutral): As an alternative to silica, basic or neutral alumina can be an effective stationary phase for the purification of basic compounds.
3. Sample Preparation:
-
Pre-adsorption (Dry Loading): Instead of loading your sample directly onto the column in a solvent, try pre-adsorbing it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure. This "dry" sample can then be carefully added to the top of your column. This technique often leads to sharper bands and better separation.
Issue 2: Difficulty Removing a Stubborn, Non-basic Impurity
Question: My this compound intermediate is contaminated with a non-basic impurity that has a similar polarity, making separation by standard chromatography difficult. Are there alternative purification strategies?
Answer: When chromatographic separation is challenging due to similar polarities, leveraging the basicity of your amine is a powerful alternative. Acid-base extraction is a classical and highly effective technique for separating amines from neutral or acidic impurities.[7][8][9]
Workflow for Acid-Base Extraction:
Caption: Acid-base extraction workflow for amine purification.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[7] The basic amine will be protonated to form a water-soluble salt and will move into the aqueous layer.[8][9] The neutral impurity will remain in the organic layer.[7]
-
Separation: Carefully separate the two layers. The organic layer now contains the neutral impurity and can be set aside.
-
Basification: To recover the amine, basify the aqueous layer with a strong base, such as sodium hydroxide (NaOH), until the solution is basic (pH > 10).[9] This will deprotonate the ammonium salt, regenerating the water-insoluble free amine.[7]
-
Final Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent. The purified amine will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified this compound intermediate.
Issue 3: Product Degradation During Distillation
Question: I am trying to purify my this compound intermediate by distillation, but I suspect it is decomposing at higher temperatures. How can I purify a high-boiling point amine?
Answer: Many amines are susceptible to oxidation and degradation at elevated temperatures.[10] For high-boiling point amines, vacuum distillation is the preferred method as it allows for distillation at a significantly lower temperature, thus minimizing thermal decomposition.[11]
Key Considerations for Vacuum Distillation of Amines:
-
Determine the Appropriate Vacuum Level: The required vacuum will depend on the boiling point of your compound. A pressure-temperature nomograph can be used to estimate the boiling point at a reduced pressure.
-
Inert Atmosphere: It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine, which can lead to discoloration (often yellowing or browning).[10]
-
Fractional Distillation: If there are impurities with close boiling points, a fractional distillation setup with a Vigreux or packed column will be necessary to achieve good separation.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating to prevent localized overheating. The distillation should be conducted at the lowest possible temperature that allows for a reasonable distillation rate.
| Parameter | Atmospheric Distillation | Vacuum Distillation |
| Pressure | ~760 mmHg | < 100 mmHg |
| Boiling Point | High | Significantly Lowered |
| Risk of Degradation | High for sensitive compounds | Minimized |
| Suitability | Low to medium boiling, thermally stable compounds | High boiling, thermally sensitive compounds |
II. Frequently Asked Questions (FAQs)
Q1: When should I consider using a protecting group strategy for purification?
A1: A protecting group strategy is particularly useful when you have a multi-functional molecule where the amine interferes with a desired reaction or purification step. For instance, if you have other functional groups that are sensitive to the basic conditions often used in amine purification, protecting the amine can be advantageous.[12][13]
Common amine protecting groups include:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with acid (e.g., trifluoroacetic acid).[14][15]
-
Benzyloxycarbonyl (Cbz): Removed by catalytic hydrogenation.[14][15]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions.[13]
The choice of protecting group depends on the overall synthetic route and the orthogonality required.[12][13]
Q2: What are the best analytical techniques to assess the purity of my this compound intermediate?
A2: A combination of techniques is recommended for a comprehensive purity assessment.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and identifying impurities.[16][17] For amines, reverse-phase HPLC (RP-HPLC) is commonly used.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or impurities.[16]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in identifying impurities.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile amines, GC-MS is an excellent technique for both separation and identification of components.[18]
-
Potentiometric Titration: This is a reliable method for determining the overall assay of your amine by titrating it with a standard acid.[17]
Q3: Can I use crystallization to purify my this compound intermediate?
A3: Yes, crystallization can be a very effective purification technique, especially for obtaining highly pure material.[19][20] The success of crystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Free Base vs. Salt Form: You can attempt to crystallize the amine in its free base form or convert it to a salt (e.g., hydrochloride or oxalate) which often have better crystalline properties.[20][21]
-
Solvent Screening: A systematic solvent screen is necessary to identify the optimal conditions for crystallization. Start with common solvents of varying polarities.
Q4: My purified amine is a yellow oil, but the literature reports it as a colorless solid. What could be the issue?
A4: The yellow discoloration is a common sign of amine oxidation.[10] This can happen if the amine is exposed to air, especially at elevated temperatures or in the presence of light.
To prevent and address this:
-
Work under an inert atmosphere: Handle the amine under nitrogen or argon whenever possible, especially during purification steps like distillation.
-
Use degassed solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.
-
Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature.
-
Re-purification: If the discoloration is significant, you may need to re-purify the material, for example, by a quick filtration through a short plug of basic alumina or by re-crystallization.
III. References
-
BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride. Retrieved from
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from
-
National Institutes of Health. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from
-
BenchChem. (n.d.). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols. Retrieved from
-
(Reference not used in the final response)
-
BenchChem. (n.d.). Optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. Retrieved from
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Retrieved from
-
Science Forums. (2011, August 29). Amine purification. Retrieved from
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from
-
National Institutes of Health. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from
-
ResearchGate. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. Retrieved from
-
(Reference not used in the final response)
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from
-
(Reference not used in the final response)
-
ResearchGate. (n.d.). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. Retrieved from
-
(Reference not used in the final response)
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
(Reference not used in the final response)
-
(Reference not used in the final response)
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. benchchem.com [benchchem.com]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 12. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 1-Azaspiro[3.4]octane Hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 1-Azaspiro[3.4]octane hydrochloride. Azaspirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance target selectivity and improve physicochemical properties.[1] However, scaling the synthesis of these strained ring systems from the bench to kilogram scale introduces unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Overview of a Representative Synthetic Pathway
While several routes to azaspiro[3.4]octane cores exist, a common and scalable approach involves the intramolecular cyclization of a functionalized cyclopentane precursor. This strategy is often favored due to the availability of starting materials and the robustness of the key transformations.[2][3] The pathway outlined below proceeds via a protected γ-amino alcohol intermediate, which is activated and cyclized to form the core azetidine ring.
Caption: A representative workflow for the synthesis of this compound HCl.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My intramolecular cyclization step (D → E) is low-yielding and produces significant side products. What is the likely cause and how can I optimize it?
Answer: Low yields in the formation of the strained azetidine ring are a common challenge. The primary competing side reaction is intermolecular dimerization or polymerization. The key to a successful intramolecular cyclization is to maintain conditions of high dilution to favor the intramolecular pathway.
-
Causality: At high concentrations, the activated intermediate (mesylate D ) is more likely to react with another molecule of itself rather than cyclizing. The choice of base and solvent is also critical. A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the carbamate, initiating the cyclization.
-
Troubleshooting Steps:
-
High-Dilution Conditions: On a large scale, adding the mesylate solution slowly over a prolonged period (e.g., 4-6 hours) to a heated slurry of the base in the solvent is crucial. This maintains a pseudo-dilute environment where the concentration of the reactive intermediate is always low.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the rate of cyclization, they can also promote side reactions. A typical range for this type of cyclization is 50-70 °C in a solvent like THF or DMF.
-
Base Selection & Quality: Ensure you are using a high-quality, reactive grade of sodium hydride. A gray, free-flowing powder is indicative of good activity. Older or clumped NaH may have a passivated surface of NaOH/Na2CO3, leading to incomplete reaction.
-
Alternative Leaving Groups: If mesylate proves problematic, consider converting the alcohol to a tosylate or nosylate, which can alter the reactivity profile and may improve yields.
-
Question 2: During the Boc-deprotection and salt formation step (E → G), I am getting a dark, oily crude product instead of a crystalline solid. How can I resolve this?
Answer: The formation of an oil or discolored product suggests the presence of impurities or issues with the crystallization process. The deprotection of Boc groups with strong acids can sometimes lead to charring or side reactions if not properly controlled.
-
Causality: Overheating during the acid-mediated deprotection can cause degradation. The choice of solvent for the subsequent salt formation and crystallization is paramount for obtaining a solid.[4] The free amine itself may be an oil, and successful crystallization depends on finding a solvent/anti-solvent system where the hydrochloride salt has low solubility.
-
Troubleshooting Steps:
-
Controlled Deprotection: Perform the Boc-deprotection at a controlled temperature (e.g., 0 °C to room temperature). Using a pre-made solution of HCl in a solvent like 1,4-dioxane or isopropanol (IPA) allows for better stoichiometric and thermal control. Monitor the reaction by TLC or LCMS to ensure it is stopped as soon as the starting material is consumed.
-
Solvent Exchange: After deprotection, it is often beneficial to remove the reaction solvent under reduced pressure and redissolve the crude free-base (or its initial salt) in a suitable solvent for crystallization, such as isopropanol (IPA) or ethanol.
-
Optimize Crystallization:
-
Solvent System: A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent (like IPA) and then slowly add a non-polar anti-solvent (like methyl tert-butyl ether (MTBE) or heptane) until turbidity is observed.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a seed crystal can dramatically promote crystallization.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then to 0-5 °C. Crash-cooling often leads to oils or very fine, impure crystals.
-
-
Decolorization: If the product is discolored, you can perform a charcoal treatment. Dissolve the crude salt in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite before proceeding with recrystallization.
-
Question 3: What are the primary safety concerns when scaling this synthesis to the kilogram level?
Answer: Scaling up any chemical process introduces new safety considerations that may not be apparent at the lab scale.[5] For this synthesis, the key hazards are associated with the use of sodium hydride, exothermic reactions, and handling of the final product.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.
-
Mitigation: Always handle NaH under an inert atmosphere (nitrogen or argon). Use a glovebox for weighing and charging the reactor. The reaction quench must be performed slowly and with extreme care, typically by adding a protic solvent like isopropanol dropwise at a low temperature (e.g., 0 °C) before adding water.
-
-
Exothermic Reactions: Both the cyclization step (if the reaction initiates rapidly) and the acid-base neutralization for salt formation are exothermic.
-
Mitigation: For scale-up, ensure the reactor has adequate cooling capacity and a reliable temperature probe. Reagents should be added slowly and sub-surface to prevent localized hot spots. For the salt formation, adding the acidic solution to the amine solution (or vice-versa) at a controlled rate while monitoring the internal temperature is critical.
-
-
Product Handling: The final this compound hydrochloride may be a fine powder.
-
Mitigation: Fine powders can be respiratory irritants and pose a dust explosion hazard. Use appropriate personal protective equipment (PPE), including a dust mask or respirator, during product isolation and handling. Ensure filtration and drying equipment is properly grounded to prevent static discharge.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What analytical methods are recommended for in-process controls (IPCs) and final product QC? A: For IPCs, Thin Layer Chromatography (TLC) is a rapid method to monitor reaction completion. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) is ideal. For final product quality control (QC), the following are recommended:
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LCMS: To confirm the mass and assess purity (typically >98%).
-
Elemental Analysis (CHN): To confirm the elemental composition, especially the C, H, and N content, which also verifies the salt form.
-
Karl Fischer Titration: To determine the water content, as hydrochloride salts can be hygroscopic.
Q: How can I accurately control the stoichiometry during the final salt formation on a large scale? A: Titration is the most accurate method. After the deprotection step, you can take a small, weighed sample of the crude free-base solution, dissolve it in a suitable solvent, and titrate with a standardized solution of HCl to determine the exact amount of amine present. This allows you to calculate the precise amount of HCl needed for the entire batch, ensuring a 1:1 molar ratio and avoiding an excess of either acid or base in the final product.
Q: What are the best practices for drying and storing the final hydrochloride salt? A: The product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Because amine hydrochlorides are often hygroscopic, the final product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. Using a container with a desiccant is also a good practice.
Section 4: Scale-Up Protocol & Data Summary
Protocol: Kilogram-Scale Cyclization and Salt Formation
This protocol is a representative example and must be adapted and validated for specific laboratory and equipment conditions.
Step 1: Intramolecular Cyclization (D → E)
-
Charge a 100 L reactor with sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous THF (30 L) under a nitrogen atmosphere.
-
Heat the slurry to 65 °C with gentle agitation.
-
In a separate vessel, dissolve N-Boc-1-((mesyloxy)methyl)cyclopentanamine (D , 1.0 eq.) in anhydrous THF (20 L).
-
Add the solution of D to the NaH slurry via a dosing pump over 5-6 hours, maintaining the internal temperature at 65-70 °C.
-
After the addition is complete, hold the reaction at 65 °C for an additional 2 hours. Monitor completion by LCMS.
-
Cool the reactor to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of isopropanol (5 L), ensuring the temperature does not exceed 15 °C.
-
Slowly add water (10 L) to the quenched mixture.
-
Perform a solvent exchange to an extraction solvent like ethyl acetate, wash with brine, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield crude 1-Boc-1-azaspiro[3.4]octane (E ).
Step 2: Deprotection and Salt Formation (E → G)
-
Dissolve the crude E in isopropanol (IPA, 25 L) and cool the solution to 0-5 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (1.5 eq.) over 1-2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until deprotection is complete (monitor by LCMS).
-
Concentrate the mixture under reduced pressure to ~15 L.
-
Slowly add MTBE (30 L) as an anti-solvent with vigorous stirring. A white precipitate should form.
-
Stir the resulting slurry for 2-4 hours at room temperature, then cool to 0-5 °C and hold for another 2 hours.
-
Isolate the solid product by filtration. Wash the filter cake with cold MTBE (2 x 5 L).
-
Dry the product in a vacuum oven at 45 °C to a constant weight to yield this compound hydrochloride (G ) as a crystalline solid.
Troubleshooting Decision Tree: Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3365–3369. [Link][2]
-
Li, Z., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link][6]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link][1]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link][7]
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link][3]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link][8]
-
Priestley, I., et al. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Organic Process Research & Development. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of 1-Azaspiro[3.4]octane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azaspiro[3.4]octane derivatives. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies to address the solubility challenges often encountered with this promising class of compounds. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to overcome these hurdles in your experimental work.
The unique three-dimensional structure of spirocycles, such as this compound derivatives, offers significant advantages in drug discovery by enhancing properties like metabolic stability and target binding.[1][2] However, the rigidity and lipophilicity of these scaffolds can also present significant solubility challenges. This guide will walk you through a systematic approach to understanding and addressing these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives can be attributed to a combination of factors inherent to their molecular structure:
-
Lipophilicity: The spirocyclic core, composed of fused carbocyclic and heterocyclic rings, contributes to the overall nonpolar character of the molecule, making it less favorable to interact with polar water molecules.
-
Crystal Lattice Energy: The rigid, three-dimensional structure of these compounds can lead to strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution to occur.
-
pH-Dependence: As these are amine-containing compounds, their solubility is highly dependent on the pH of the aqueous medium. In their neutral (free base) form, they are typically less soluble than in their protonated, charged (salt) form.[3][4]
Q2: I'm observing inconsistent solubility results. What could be the cause?
A2: Inconsistent solubility data can be frustrating and may stem from several experimental variables:
-
Kinetic vs. Thermodynamic Solubility: You may be inadvertently measuring kinetic solubility (the concentration at which a compound, often from a DMSO stock, precipitates in an aqueous buffer) rather than thermodynamic solubility (the true equilibrium concentration of a saturated solution).[5] Thermodynamic solubility measurements require longer equilibration times.
-
Solid-State Form: The crystalline form (polymorph) of your compound can significantly impact its solubility. Different batches of the same compound may exist in different polymorphic forms, leading to variability.
-
Buffer Effects: The composition and ionic strength of your buffer can influence solubility. Some buffer components may interact with your compound, either enhancing or decreasing its solubility.[3]
Q3: Can I predict the solubility of my this compound derivative without performing experiments?
A3: While in silico models can provide initial estimates of solubility, they are often not a substitute for experimental determination, especially for novel scaffolds.[6] Computational models use various molecular descriptors to predict solubility, but their accuracy can be limited for compounds that fall outside of the model's training set. These predictive tools are best used for prioritizing compounds for synthesis and experimental testing.
Troubleshooting Guide: A Step-by-Step Approach to Addressing Solubility Issues
This section provides a structured workflow for systematically diagnosing and resolving solubility problems with your this compound derivatives.
Figure 1: A decision-tree workflow for systematically addressing solubility issues of this compound derivatives.
Step 1: Determine the Baseline Aqueous Solubility
Before attempting to improve solubility, it is crucial to establish a reliable baseline measurement of the intrinsic aqueous solubility of your compound. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: Add an excess amount of the this compound derivative (as a solid) to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for highly crystalline materials, up to 72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter that has been pre-saturated with the solution to avoid loss of the compound due to adsorption.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Step 2: Investigate the pH-Solubility Profile
Given the basic nature of the azaspiro core, the solubility of these derivatives is expected to increase at lower pH due to the protonation of the nitrogen atom.[3] Understanding this relationship is key to developing suitable formulations.
Figure 2: The equilibrium between the neutral and protonated forms of a basic compound, which dictates its pH-dependent solubility.
Experimental Protocol: Determining the pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).
-
Solubility Measurement: Using the shake-flask method described in Step 1, determine the solubility of your compound in each of the prepared buffers.
-
Data Analysis: Plot the logarithm of the solubility (log S) against the pH. This will generate the pH-solubility profile for your compound.
Table 1: Illustrative pH-Solubility Profile for a Hypothetical this compound Derivative
| pH | Solubility (µg/mL) | Log S |
| 2.0 | 1500 | 3.18 |
| 4.0 | 1450 | 3.16 |
| 6.0 | 800 | 2.90 |
| 7.4 | 50 | 1.70 |
| 9.0 | 5 | 0.70 |
| 10.0 | <1 | <0 |
Note: This data is for illustrative purposes only.
Step 3: Employ Co-solvents for Solubility Enhancement
If pH adjustment alone is insufficient or not feasible for your intended application, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in aqueous solutions.
Commonly Used Co-solvents in Pharmaceutical Development:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300, PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO) - primarily for in vitro studies
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.
-
Solution Preparation: Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Measure the solubility of your compound in each co-solvent mixture using the shake-flask method.
-
Evaluation: Identify the co-solvent and concentration that provides the desired solubility enhancement without causing chemical instability or precipitation upon dilution.
Table 2: Example of Co-solvent Screening Data for a Hypothetical this compound Derivative in pH 7.4 Buffer
| Co-solvent | Concentration (v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0% | 50 | 1x |
| Ethanol | 20% | 150 | 3x |
| PEG 400 | 20% | 400 | 8x |
| Propylene Glycol | 20% | 250 | 5x |
Note: This data is for illustrative purposes only.
Step 4: The Role of Salt Formation
For basic compounds like this compound derivatives, forming a salt can dramatically improve aqueous solubility and dissolution rate.[7] The salt form exists as ions in the crystal lattice, which are more readily solvated by water molecules compared to the neutral free base.
Commonly Used Counterions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Methane sulfonate (mesylate)
-
Maleate
-
Tartrate
The choice of the counterion can significantly impact not only solubility but also other critical properties like hygroscopicity, stability, and manufacturability.[7] A comprehensive salt screening study is often necessary to identify the optimal salt form.
Step 5: Advanced Formulation Strategies - Amorphous Solid Dispersions (ASDs)
For particularly challenging compounds where the above strategies are insufficient, creating an amorphous solid dispersion (ASD) is a powerful technique. In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[8][9] This eliminates the crystal lattice energy barrier to dissolution, often leading to a significant increase in apparent solubility and dissolution rate.
Key Considerations for Developing an ASD:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug and preventing recrystallization. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[10]
-
Preparation Method: ASDs are typically prepared by spray drying or hot-melt extrusion.
-
Drug Loading: The amount of drug that can be loaded into the polymer matrix while maintaining an amorphous state needs to be determined.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation (for initial screening)
-
Solubilization: Dissolve both the this compound derivative and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies on the ASD to assess the improvement in solubility and dissolution rate compared to the crystalline drug.
Conclusion
Addressing the solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively overcome these challenges. A thorough characterization of the compound's solubility behavior is a critical step in advancing these promising molecules through the drug discovery and development pipeline.
References
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Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
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Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Streng, W. H. (1984). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 61(5), 453. [Link]
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Sugano, K., Okazaki, A., Sugimoto, S., Tavornvipas, S., Omura, A., & Mano, T. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254. [Link]
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Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2015). Request PDF. Retrieved from [Link]
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). PMC - NIH. Retrieved from [Link]
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Validation & Comparative
confirming the absolute stereochemistry of 1-Azaspiro[3.4]octane derivatives
An In-Depth Comparative Guide to Confirming the Absolute Stereochemistry of 1-Azaspiro[3.4]octane Derivatives
For researchers engaged in the synthesis and development of novel therapeutics, the unambiguous assignment of absolute stereochemistry is a cornerstone of molecular characterization. This is particularly true for scaffolds like this compound, whose rigid, three-dimensional structure is an attractive feature in modern drug design for enhancing properties like potency and selectivity.[1] However, the unique structural constraints and often non-crystalline nature of these spirocyclic compounds present significant challenges to stereochemical determination.[2]
This guide provides a comprehensive comparison of the principal analytical methodologies for confirming the absolute stereochemistry of this compound derivatives. We move beyond a simple listing of techniques to offer a decision-making framework grounded in the practical realities of drug discovery, where sample availability, timelines, and the physical properties of the molecule dictate the optimal experimental path. We will compare the "gold standard" of single-crystal X-ray diffraction (XRD) with powerful solution-state chiroptical methods—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—providing the technical details and experimental workflows required for a confident assignment.
The Challenge: Beyond Relative Configuration
Standard analytical techniques like NMR spectroscopy are excellent for determining the connectivity and relative stereochemistry of a molecule.[] However, they are generally unable to distinguish between a pair of enantiomers without the use of chiral derivatizing agents, a process that can be complex and is not always conclusive.[4][5] The absolute configuration—the actual three-dimensional arrangement of atoms in space (e.g., R or S)—requires specialized techniques that can probe the molecule's interaction with a chiral phenomenon, such as polarized light or an existing chiral reference.[6]
For this compound derivatives, the key challenges are:
-
Crystallization: These compounds are often synthesized as oils or amorphous solids, making the growth of high-quality single crystals for XRD analysis a significant bottleneck.[4][7]
-
Chromophores: The basic scaffold lacks strong electronic chromophores, limiting the utility of Electronic Circular Dichroism (ECD) in its native form.
-
Flexibility: While rigid overall, subtle conformational flexibility can exist, which must be accounted for in computational models required for chiroptical methods.[8]
Core Methodologies: A Head-to-Head Comparison
The choice of method is a critical decision based on the sample's properties and available resources. The three primary techniques—X-ray Diffraction, Vibrational Circular Dichroism, and Electronic Circular Dichroism—offer distinct advantages and disadvantages.
Single-Crystal X-ray Diffraction (XRD)
Often considered the definitive method, XRD provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state.[9][10]
-
Principle of Operation: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. To determine the absolute configuration, one must observe the effects of anomalous dispersion.[11] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer.[11][12]
-
Strengths: When successful, the result is unequivocal and provides a complete 3D structural model of the molecule.
-
Limitations: The absolute requirement for a single, well-ordered crystal of sufficient quality is the single greatest barrier to its application.[4] For molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, which can make the determination of the Flack parameter less reliable.[4]
Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful and reliable alternative to XRD, particularly for molecules that are difficult to crystallize.[7][13] It is a solution-state technique, providing stereochemical information about the molecule in a more biologically relevant medium.
-
Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions.[14][15] An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer. The assignment of absolute configuration is achieved by comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT).[7][16] A match between the signs and relative intensities of the experimental and calculated bands confirms the absolute configuration.[7]
-
Strengths: Applicable to a wide range of molecules, including liquids, oils, and solutions, without the need for crystallization.[15] Since all molecules have IR absorptions, no special chromophore is required.[17]
-
Limitations: Requires a higher sample concentration (typically ~20 mg/mL) and longer acquisition times (often several hours) compared to other spectroscopic methods.[7][17] The accuracy of the assignment is critically dependent on the quality of the computational model, which must accurately represent the conformational landscape of the molecule.[8]
Electronic Circular Dichroism (ECD)
ECD is another solution-state chiroptical technique that is highly sensitive to molecular stereochemistry.[18][19]
-
Principle of Operation: ECD measures the differential absorption of left and right circularly polarized UV-visible light corresponding to electronic transitions.[18] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to one predicted by quantum chemical calculations (often Time-Dependent DFT).[20][21] For molecules with two or more interacting chromophores, the "exciton chirality method" can sometimes be used for a more direct interpretation of the ECD spectrum without extensive calculations.[22]
-
Strengths: Highly sensitive, often requiring less sample than VCD. The instrumentation is also more common in analytical labs.
-
Limitations: The primary requirement is the presence of a chromophore that absorbs in the accessible UV-Vis range (typically >190 nm).[22] The basic this compound scaffold lacks such a chromophore, meaning derivatization is often necessary to introduce one, adding synthetic steps and potential complication. The ECD spectrum is also highly sensitive to molecular conformation.[18]
Comparative Analysis of Key Techniques
The selection of an appropriate method involves a trade-off between the certainty of the result, the state of the sample, and the required resources.
| Feature | X-ray Crystallography (XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[11] | Differential absorption of left and right circularly polarized infrared light.[14] | Differential absorption of left and right circularly polarized UV-Vis light.[18] |
| Sample State | Solid (high-quality single crystal required).[23] | Solution, neat liquid, or oil.[4][15] | Solution.[18] |
| Sample Amount | Micrograms to milligrams.[24] | ~5-20 mg.[7] | Sub-milligram to milligrams. |
| Analysis Time | Days to weeks (dominated by crystallization time).[24] | Hours to a day (for data acquisition and computation).[7] | Hours (for data acquisition and computation). |
| Confidence | Unambiguous ("gold standard") if a good quality crystal and data are obtained.[7] | Very high, provided a good match between experimental and calculated spectra is achieved.[13] | High, but dependent on the presence of a suitable chromophore and accurate conformational analysis.[22] |
| Key Limitation | Absolute requirement for a single crystal. [4] | Requires higher sample concentration and longer scan times. [17] | Requires a UV-Vis chromophore. [22] |
Decision-Making Workflow
The following workflow can guide the selection of the most appropriate technique for a this compound derivative.
Caption: Decision workflow for selecting a method.
Experimental Protocols
For cases where crystallography is not feasible, VCD and ECD are the methods of choice. The following sections provide generalized, yet detailed, protocols for these techniques.
Protocol 1: Absolute Configuration Determination by VCD
This protocol outlines a combined experimental and computational workflow.[25][26]
Part A: Experimental Data Acquisition
-
Sample Preparation: Dissolve 5-20 mg of the purified this compound derivative in 0.5-1.0 mL of a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄).[7] The solution must be free of particulates.
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Collection:
-
Data Processing: Subtract the solvent spectrum from the sample spectrum and perform baseline correction.
Part B: Computational Analysis
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using a method like CREST.[25][26] This step is crucial for flexible molecules to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of all significant conformers (e.g., within 2.5 kcal/mol of the global minimum) using DFT, for example, at the B3LYP/6-31+G* level of theory with a solvent model (like CPCM).[26]
-
Perform a frequency calculation at the same level of theory to obtain the IR and VCD spectra for each conformer and to confirm they are true minima (no imaginary frequencies).
-
-
Spectrum Generation:
-
Calculate the Boltzmann population of each conformer at the experimental temperature based on their Gibbs free energies.
-
Generate the final, Boltzmann-averaged theoretical VCD and IR spectra.[26]
-
-
Comparison and Assignment:
-
Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., the R-enantiomer).
-
If the major bands show a good match in sign and relative intensity, the absolute configuration of the sample is assigned as R.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as S.
-
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A Tale of Two Scaffolds: A Comparative Guide to 1-Azaspiro[3.4]octane and 2-Azaspiro[3.3]heptane for the Modern Medicinal Chemist
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological and physicochemical properties is relentless. Among the myriad of scaffolds available to the medicinal chemist, spirocyclic systems have garnered significant attention for their ability to confer three-dimensionality, a key attribute in escaping the "flatland" of traditional aromatic and heteroaromatic compounds. This guide provides an in-depth comparative analysis of two intriguing azaspirocycles: 1-Azaspiro[3.4]octane and 2-azaspiro[3.3]heptane. We will delve into their synthesis, physicochemical properties, and applications in drug discovery, supported by experimental data and protocols to empower researchers in their scaffold selection endeavors.
Introduction: The Allure of the Spirocyclic Scaffold
Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural feature can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties such as increased aqueous solubility.[1] The choice between different spirocyclic systems, however, is often nuanced, with subtle changes in ring size and heteroatom placement leading to significant alterations in molecular properties and biological activity. This guide aims to illuminate the key differences and similarities between the [3.4]octane and [3.3]heptane systems, providing a framework for rational scaffold selection.
Synthesis Strategies: Building the Core
The accessibility of a scaffold is a critical consideration in any drug discovery program. Here, we compare the synthetic routes to this compound and 2-azaspiro[3.3]heptane.
Synthesis of this compound
The synthesis of the this compound scaffold is less documented in the literature compared to its [3.3]heptane counterpart. However, related structures such as thia-azaspiro[3.4]octanes have been synthesized through step-economic and scalable routes, suggesting the feasibility of analogous approaches for the all-carbon version.[2] A potential synthetic strategy could involve the annulation of a pyrrolidine ring onto a cyclobutane precursor or vice-versa.
A plausible synthetic approach, adapted from the synthesis of related spirocycles, is outlined below:
Caption: Hypothetical synthetic workflow for this compound.
Synthesis of 2-Azaspiro[3.3]heptane
The synthesis of 2-azaspiro[3.3]heptane is well-established, with several efficient routes reported. One common approach involves the construction of the spirocyclic core via a [2+2] cycloaddition followed by ring expansion or functional group manipulation. A notable synthesis involves the detosylation of a tosyl-protected precursor.
Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane
A detailed experimental protocol for the synthesis of 2-azaspiro[3.3]heptane is as follows:
-
Dissolution: 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) is dissolved in 30mL of 1,2-dimethoxyethane.
-
Reaction: To the resulting mixture, 50mL of a freshly prepared sodium naphthalene solution is added dropwise under cooling in an ice-water bath.
-
Incubation: The reaction mixture is then allowed to react at room temperature for 1 hour.
-
Quenching: The reaction is quenched by the addition of water.
-
Purification: The reaction liquor is concentrated and then purified using a silica-gel column (dichloromethane:methanol = 20:0 to 1:0) to yield 2.41g of 2-azaspiro[3.3]heptane (83% yield).[3]
Caption: Established synthetic workflow for 2-Azaspiro[3.3]heptane.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a scaffold are paramount to its success in a drug discovery campaign. Below is a comparative table of key computed properties for the parent scaffolds.
| Property | This compound | 2-Azaspiro[3.3]heptane |
| Molecular Formula | C₇H₁₃N | C₆H₁₁N |
| Molecular Weight | 111.18 g/mol | 97.16 g/mol [4] |
| XLogP3 | 1.3 | 0.7[4] |
| Topological Polar Surface Area | 12 Ų | 12 Ų[4] |
| Complexity | 86.6 | 78.2[4] |
Key Observations:
-
Lipophilicity: this compound is predicted to be more lipophilic (higher XLogP3) than 2-azaspiro[3.3]heptane. This is an important consideration for properties such as solubility and cell permeability.
-
Size and Complexity: The [3.4]octane system is larger and slightly more complex than the [3.3]heptane system.
Basicity (pKa)
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: A known concentration of the azaspirocycle is dissolved in a binary methanol-water mixture (e.g., 1:9, v/v) to ensure full dissolution.[5]
-
Titration: The solution is slowly titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.[6]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[6]
Aqueous Solubility
Aqueous solubility is a key factor for oral bioavailability and formulation. The "shake-flask" method is a common way to determine kinetic aqueous solubility.
Experimental Protocol: Kinetic Aqueous Solubility Assay
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[7]
-
Incubation: Add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) in duplicate. Incubate the mixture in a thermomixer at 850 rpm for 2 hours.[7]
-
Separation: Centrifuge the samples to pellet any precipitate.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.[8]
Metabolic Stability
The susceptibility of a compound to metabolism, often assessed by its stability in liver microsomes, is a critical parameter in drug design.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).[3][9]
-
Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C.[3]
-
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).[3]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]
-
Data Analysis: Determine the rate of disappearance of the test compound to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).[9]
Caption: Experimental workflow for determining key physicochemical properties.
Applications in Drug Discovery: A Comparative Perspective
Both this compound and 2-azaspiro[3.3]heptane scaffolds have found applications in medicinal chemistry, primarily as bioisosteric replacements for more common saturated heterocycles like piperidine and morpholine.
This compound and its Analogs
While less prevalent in the literature, the this compound scaffold and its derivatives have been explored in drug discovery. For instance, diazaspiro[3.4]octane derivatives have been investigated as potent antagonists for the sigma-1 receptor, a target relevant for pain management.[1] The slightly larger and more lipophilic nature of the [3.4] system may offer advantages in filling specific hydrophobic pockets within a target protein.
2-Azaspiro[3.3]heptane: A Versatile Bioisostere
The 2-azaspiro[3.3]heptane motif has been more extensively studied as a bioisostere. Research has shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to significant changes in physicochemical properties.
-
Lowering Lipophilicity: In many cases, the introduction of a 2-azaspiro[3.3]heptane moiety in place of a morpholine, piperidine, or piperazine can lower the measured logD₇.₄ of a molecule by as much as -1.0.[10] This counterintuitive effect, despite the addition of a carbon atom, is often attributed to an increase in the basicity of the nitrogen atom.[10]
-
Modulating Brain Penetration: In one example of a C-linked CXCR2 antagonist, the 2-azaspiro[3.3]heptane analog was found to be about 2-fold more potent than its piperidine counterpart and, importantly, exhibited 25-fold less brain penetration.[10] This highlights the potential of this scaffold to modulate CNS exposure.
However, it is crucial to note that 2-azaspiro[3.3]heptanes are not always suitable bioisosteres, particularly when used as non-terminal linkers, due to significant changes in the geometry and the distance between attachment points compared to six-membered rings.[10]
The Causality Behind Scaffold Selection: Why Choose One Over the Other?
The decision to employ either a this compound or a 2-azaspiro[3.3]heptane scaffold should be driven by a clear understanding of the structure-activity and structure-property relationships within a given chemical series.
Choose this compound when:
-
A larger, more lipophilic scaffold is desired to fill a specific hydrophobic pocket in the target protein.
-
The exit vectors and conformational constraints of the pyrrolidine-cyclobutane fusion are better suited for optimal target engagement.
-
Novel intellectual property space is a primary consideration, given its relatively lower representation in the literature.
Choose 2-Azaspiro[3.3]heptane when:
-
A reduction in lipophilicity and an increase in aqueous solubility are desired, leveraging the potential for increased basicity.
-
Modulation of CNS penetration is a key objective.
-
The more compact and rigid di-cyclobutane system provides the desired conformational restriction for the substituents.
-
Well-established synthetic routes are a priority for rapid library synthesis.
Conclusion
Both this compound and 2-azaspiro[3.3]heptane are valuable additions to the medicinal chemist's toolbox, offering unique three-dimensional frameworks to explore novel chemical space. The 2-azaspiro[3.3]heptane scaffold is more extensively characterized, with a proven track record of modulating physicochemical properties such as lipophilicity and CNS penetration. The this compound system, while less explored, presents an opportunity for the design of novel compounds with potentially distinct pharmacological profiles. The choice between these two scaffolds should be made on a case-by-case basis, guided by the specific goals of the drug discovery program and a thorough understanding of their respective synthetic and physicochemical properties. This guide provides the foundational knowledge and experimental framework to enable such informed decisions.
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validating the biological activity of 1-Azaspiro[3.4]octane analogs in vitro
An In-Depth Technical Guide to the In Vitro Validation of 1-Azaspiro[3.4]octane Analogues
Introduction: Charting New Territory with this compound Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and unique pharmacological profiles is perpetual. The this compound core represents such a frontier—a saturated, sp³-rich motif that departs from the "flatland" of traditional aromatic compounds.[1] Its rigid, spirocyclic nature offers the potential for precise vectorization of substituents, potentially leading to enhanced target selectivity and improved physicochemical properties.[1] Recent explorations have highlighted its promise in developing therapeutics for complex diseases like malaria.[2]
However, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological interrogation. This guide provides a comprehensive, field-proven framework for the in vitro validation of this compound analogues. To provide a tangible and instructive path, we will use the muscarinic acetylcholine receptors (mAChRs), a well-characterized family of G protein-coupled receptors (GPCRs), as a model target system. This family is an excellent choice as its subtypes (M1-M5) couple to different G protein pathways (M1, M3, M5 to Gq; M2, M4 to Gi/o), allowing us to illustrate a full suite of validation assays.[3]
This guide is designed for researchers at the forefront of drug discovery. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring that each step is part of a self-validating system to generate robust, reliable, and actionable data.
The Validation Workflow: An Integrated Approach
The validation of a novel compound series is a tiered process. We begin by establishing a direct physical interaction with the target (binding), then elucidate the functional consequence of that interaction (signaling), and finally, compare the potency and efficacy of analogues to guide structure-activity relationship (SAR) studies.
Caption: High-level workflow for in vitro validation of novel analogs.
Chapter 1: Establishing Target Engagement with Radioligand Binding Assays
Expertise & Experience: Before investing resources in complex functional assays, it is paramount to confirm that your compound physically interacts with the intended target. The radioligand competition binding assay is the gold standard for this purpose. It is a direct measure of affinity, providing a quantitative value (the inhibition constant, Kᵢ) that reflects how tightly a compound binds to the receptor. This is a crucial first step, as a compound that doesn't bind cannot have a direct functional effect.
Trustworthiness: The robustness of this assay comes from its simplicity and directness. We measure the displacement of a known high-affinity radioligand by our unlabeled test compound. By using a fixed concentration of radioligand near its dissociation constant (Kᴅ) and varying concentrations of our test compound, we can generate a competition curve to determine the concentration of our compound that displaces 50% of the radioligand (the IC₅₀).
Protocol: M1 Muscarinic Receptor Competition Binding Assay
This protocol describes a filtration-based assay using cell membranes expressing the human M1 muscarinic receptor.[4][5]
1. Materials & Reagents:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M1 mAChR. Protein concentration determined via BCA assay.
-
Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: 10 µM Atropine, a high-affinity muscarinic antagonist.
-
Test Compounds: this compound analogues, prepared in a 10-point, 3-fold serial dilution series.
-
Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Step-by-Step Methodology:
-
Preparation: Thaw the M1 receptor membrane preparation on ice. Dilute in assay buffer to a final concentration of 10-20 µg protein per well.
-
Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding (TB) wells: Add 50 µL assay buffer.
-
NSB wells: Add 50 µL of 10 µM Atropine.
-
Test Compound wells: Add 50 µL of each concentration of the this compound analogue.
-
-
Add Radioligand: Add 50 µL of [³H]-NMS to all wells. The final concentration should be approximately its Kᴅ value (e.g., 0.5-1.0 nM).
-
Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate. This separates the membrane-bound radioligand from the unbound.
-
Washing: Immediately wash the filters four times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Presentation & Analysis
The raw data (counts per minute, CPM) is used to calculate the percent specific binding for each compound concentration. The IC₅₀ is determined by fitting the data to a non-linear regression curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6]
Table 1: Binding Affinities of this compound Analogues at the M1 Receptor
| Compound ID | R₁ Group | R₂ Group | IC₅₀ (nM) | Kᵢ (nM) |
| AZ-001 | Methyl | H | 250 | 125 |
| AZ-002 | Ethyl | H | 120 | 60 |
| AZ-003 | Methyl | Fluoro | 85 | 42.5 |
| AZ-004 | Ethyl | Fluoro | 45 | 22.5 |
| Control | Atropine | - | 1.2 | 0.6 |
Chapter 2: Deciphering Function with G Protein and Second Messenger Assays
Expertise & Experience: Binding does not equal function. A compound can be an agonist (activator), an antagonist (blocker), or an inverse agonist (reduces basal activity). Functional assays are required to differentiate these activities. We start with an assay that measures an event proximal to the receptor—G protein activation—before moving to downstream signaling.
Method 1: GTPγS Binding Assay - A Direct Measure of G Protein Activation
Trustworthiness: The [³⁵S]GTPγS binding assay is a robust functional assay that directly measures the first step in the G protein signaling cascade: the exchange of GDP for GTP on the Gα subunit.[7][8] Upon agonist binding, the GPCR catalyzes this exchange. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, the activated G protein becomes trapped in its "on" state, allowing the signal to accumulate and be measured.[9][10] This assay is highly valued because it is less prone to signal amplification than downstream assays, making it excellent for differentiating full from partial agonists.[11]
Protocol: [³⁵S]GTPγS Binding Assay
1. Materials & Reagents:
-
Cell Membranes: M1 or M2 receptor-expressing membranes (5-10 µ g/well ).
-
Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Final concentration 30 µM (to ensure G proteins are in the "off" state at baseline).
-
Non-Specific Binding (NSB) Control: 10 µM unlabeled GTPγS.
-
Test Compounds: this compound analogues.
2. Step-by-Step Methodology:
-
Preparation: Pre-couple membranes with GDP by incubating them in assay buffer containing 30 µM GDP for 15 minutes on ice.
-
Plate Setup (96-well plate, 200 µL final volume):
-
Add 20 µL of varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
For Basal wells, add 20 µL of buffer.
-
For NSB wells, add 20 µL of 10 µM unlabeled GTPγS.
-
-
Add Membranes: Add 160 µL of the GDP-pre-coupled membrane suspension.
-
Initiate Reaction: Add 20 µL of [³⁵S]GTPγS to all wells.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[7]
-
Termination & Filtration: Terminate and filter the reaction as described in the radioligand binding protocol.
-
Quantification: Dry filters and measure radioactivity via scintillation counting.
Method 2: Second Messenger Assays - Probing the Signaling Cascade
Expertise & Experience: While the GTPγS assay confirms G protein activation, measuring the production of intracellular second messengers validates the specific signaling pathway engaged. This is crucial for understanding the compound's cellular effect. The choice of assay depends on the G protein the receptor couples to.
-
For Gq-coupled receptors (M1, M3, M5): These receptors activate phospholipase C (PLC), which hydrolyzes PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ is notoriously short-lived. A more robust method is to measure its downstream metabolite, inositol monophosphate (IP₁), which accumulates in the presence of LiCl.[12][13][14] The IP-One HTRF assay is a widely used, high-throughput method for this purpose.[15]
-
For Gi-coupled receptors (M2, M4): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[16] This change can be measured using various assay formats, such as HTRF or luciferase-based biosensors.[17]
Caption: Simplified GPCR signaling pathways for M1 (Gq) and M2 (Gi) receptors.
Protocol: IP-One HTRF Assay for Gq Activation
1. Materials & Reagents:
-
Cells: CHO-M1 cells, seeded in a 384-well plate.
-
IP-One Assay Kit (Cisbio): Contains IP1-d2 conjugate and anti-IP1-cryptate antibody.
-
Stimulation Buffer: Typically includes 50 mM LiCl to inhibit IP₁ degradation.[12][15]
-
Test Compounds.
2. Step-by-Step Methodology:
-
Cell Plating: Seed cells 24-48 hours prior to the assay to achieve ~80-90% confluency.
-
Compound Addition: Remove culture medium and add 10 µL of test compounds diluted in stimulation buffer.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis & Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1-cryptate antibody to the wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Measure the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.
Data Presentation & Analysis
Functional assay data is used to determine two key parameters: Potency (EC₅₀) , the concentration at which the compound produces 50% of its maximal effect, and Efficacy (Eₘₐₓ) , the maximum response produced by the compound relative to a known full agonist.
Table 2: Functional Activity of Lead Analogues at Muscarinic Receptors
| Compound ID | Assay Type | Target | EC₅₀ (nM) | Eₘₐₓ (% of Control) | Activity Profile |
| AZ-004 | GTPγS | M1 | 150 | 95% | Full Agonist |
| AZ-004 | IP-One | M1 | 180 | 98% | Full Agonist |
| AZ-004 | GTPγS | M2 | >10,000 | N/A | Inactive |
| AZ-003 | GTPγS | M1 | 400 | 60% | Partial Agonist |
| AZ-003 | IP-One | M1 | 550 | 62% | Partial Agonist |
Conclusion: Building a Self-Validating Data Package
This guide outlines a logical, multi-tiered approach to characterizing the in vitro biological activity of novel this compound analogues. By systematically progressing from binding affinity (Kᵢ) to G protein activation (EC₅₀/Eₘₐₓ in GTPγS) and finally to downstream signaling (EC₅₀/Eₘₐₓ in second messenger assays), we build a comprehensive and self-validating data package. Each step confirms the findings of the previous one, providing a high degree of confidence in the results. This rigorous methodology ensures that the structure-activity relationships derived are based on a solid biological foundation, enabling efficient and effective lead optimization for this promising new chemical scaffold.
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Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Azaspiro[3.4]octane Derivatives
The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. In this pursuit, the exploration of three-dimensional chemical space has become paramount, moving beyond the traditional "flatland" of aromatic and heteroaromatic scaffolds. The 1-azaspiro[3.4]octane core has emerged as a particularly compelling scaffold, offering a rigid, three-dimensional framework that can significantly influence the physicochemical and pharmacological properties of a molecule.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for the this compound series, drawing on experimental data to illuminate its versatility and potential across various biological targets.
The Strategic Advantage of the Azaspiro[3.4]octane Scaffold
Spirocycles, characterized by two rings sharing a single atom, introduce inherent three-dimensionality into molecular structures.[1] This has profound implications for drug design. The quaternary carbon at the spiro-junction increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development.[1] For the this compound series, this translates to several key advantages:
-
Improved Physicochemical Properties: The rigid, non-planar structure can disrupt crystallinity and improve aqueous solubility. Furthermore, strategic replacement of traditional motifs like morpholine or piperazine with azaspirocycles has been shown to lower lipophilicity (logD) values.[1][2]
-
Enhanced Metabolic Stability: The spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby improving a compound's pharmacokinetic profile.[1]
-
Novelty and Patentability: These scaffolds represent a departure from more common heterocyclic systems, offering opportunities to explore uncharted chemical space and secure intellectual property.[2][3]
-
Conformational Rigidity: The constrained conformation of the spirocycle reduces the entropic penalty upon binding to a target protein and can lock a molecule into its bioactive conformation, potentially increasing potency and selectivity.[3]
The following sections will delve into specific examples where the this compound scaffold has been instrumental in developing potent and selective modulators of key biological targets.
SAR Analysis Across Key Therapeutic Targets
The versatility of the this compound core is evident in its successful application across diverse target classes, from G-protein coupled receptors (GPCRs) to enzymes involved in infectious diseases.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most important families of drug targets.[4] The conformational rigidity of the azaspiro[3.4]octane scaffold is particularly well-suited for optimizing ligand interactions with the well-defined binding pockets of these receptors.
GPR139 is an orphan GPCR primarily expressed in the central nervous system (CNS), making it a target of interest for neurological disorders. A high-throughput screening campaign identified a potent GPR139 agonist, compound 1a , which incorporates a this compound moiety.[5]
Initial assessment of 1a revealed high potency but poor brain penetration, a critical liability for a CNS-targeted drug.[5] The SAR-driven optimization focused on reducing the polar surface area to improve blood-brain barrier permeability. This led to the synthesis of the des-nitrogen analogue 1s , which demonstrated a significantly improved brain/plasma ratio.[5]
| Compound | Structure (Key Moiety) | hGPR139 EC50 (nM) | Whole Brain Exposure (ng/g) | Brain/Plasma Ratio |
| 1a | N'-(1-(4-chlorophenyl)ethyl)-2-(2-oxo-1-azaspiro[3.4]octan-1-yl)acetohydrazide | 39 | 61 | 0.03 |
| 1s | 1-(4-chlorophenyl)-N'-(2-(2-oxo-1-azaspiro[3.4]octan-1-yl)acetyl)ethan-1-amine | - | 95 | 2.8 |
Data sourced from Isherwood et al., 2011.[5]
This case study exemplifies the utility of the azaspiro[3.4]octane scaffold as a core element in a CNS-active compound and highlights how SAR-guided modifications can systematically address pharmacokinetic challenges.
Enzyme Inhibitors
The unique three-dimensional presentation of functional groups by the azaspiro[3.4]octane core can lead to novel and potent interactions within the active sites of enzymes.
Tuberculosis remains a major global health threat, and novel therapeutics are urgently needed. Recent studies have explored the 2,6-diazaspiro[3.4]octane core as a scaffold for new antitubercular agents.[6] By decorating this core with various periphery groups, including a 5-nitrofuran moiety known for its antimicrobial properties, researchers identified a remarkably potent compound.
Specifically, the introduction of a 1,2,4-triazole ring at the N6 position of the spirocycle led to compound 17 , which exhibited potent activity against the drug-sensitive M. tuberculosis H37Rv strain.[6]
| Compound | Key Periphery Group | M. tuberculosis H37Rv MIC (µg/mL) |
| 17 | 1,2,4-triazole | 0.016 |
Data sourced from Kochetkov et al., 2023.[6]
The high potency of this compound underscores the potential of the 2,6-diazaspiro[3.4]octane motif as a privileged structure in the design of anti-infective agents.[6]
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. In an effort to discover novel EGFR inhibitors, researchers have utilized the 2-oxa-6-azaspiro[3.4]octane moiety as a surrogate for the morpholine group found in the approved drug gefitinib. This substitution resulted in compounds with higher EGFR inhibitory activities and comparable antitumor potency, along with the added benefit of improved water solubility.[2] This demonstrates a key medicinal chemistry strategy: using a spirocyclic bioisostere to enhance both potency and developability.
Experimental Methodologies
The successful application of the this compound scaffold is underpinned by robust synthetic and analytical methods.
General Synthetic Protocol: [3+2] Cycloaddition
A common and efficient method to construct the 2,6-diazaspiro[3.4]octane core is through a [3+2] cycloaddition reaction. This approach offers a convergent route to the desired scaffold.[2]
Step 1: Synthesis of the Azomethine Ylide Precursor
-
To a solution of an appropriate amino acid ester (e.g., glycine methyl ester) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and form the corresponding N-benzylidene derivative.
Step 2: Cycloaddition Reaction
-
In a separate flask, dissolve the desired dipolarophile (e.g., a methylene-substituted cyclobutane derivative).
-
Add the in situ generated azomethine ylide from Step 1 to the solution of the dipolarophile.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until completion.
Step 3: Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired azaspiro[3.4]octane product.
Biological Assay Protocol: Calcium Mobilization Assay for GPCRs
This assay is widely used to determine the potency of agonists for Gq-coupled GPCRs.[5]
-
Cell Culture: Maintain CHO-K1 cells stably expressing the target GPCR (e.g., hGPR139) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in assay buffer.
-
Signal Detection: Use a fluorescence imaging plate reader (FLIPR) to measure the fluorescence intensity before and after the addition of the test compounds. The instrument adds the compounds and monitors the resulting change in intracellular calcium concentration in real-time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of receptor activation. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizing the Strategy
Conclusion and Future Outlook
The this compound series represents a valuable and versatile scaffold in modern medicinal chemistry. The inherent three-dimensionality, conformational rigidity, and novelty of this core structure provide a powerful platform for developing drug candidates with improved potency, selectivity, and pharmacokinetic properties. The case studies presented here, from CNS-acting GPCR modulators to potent antitubercular agents, clearly demonstrate the broad applicability of this scaffold. As synthetic methodologies for accessing these complex structures become more efficient and scalable[7][8], we can anticipate the this compound motif and its derivatives to feature even more prominently in the next generation of therapeutic agents. The continued exploration of its SAR will undoubtedly unlock new opportunities for addressing challenging diseases.
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Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. Available at: [Link]
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Zhang, H.-Y., et al. (2006). Quantum Chemistry Study of 1,3-Diazaspiro[4,5/4]dec/non-1-en-4-one Derivatives. Chinese Journal of Chemistry, 20(3), 263-268. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available at: [Link]
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Isherwood, M., et al. (2011). Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139. ACS Medicinal Chemistry Letters, 2(4), 324-329. Available at: [Link]
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Kochetkov, K. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]
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Myers, M. C., et al. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & Medicinal Chemistry Letters, 30(7), 126955. Available at: [Link]
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PubMed. (n.d.). High-Throughput Screening and Initial SAR Studies Identify a Novel Sub-micromolar Potent Human cGAS Inhibitor. Available at: [Link]
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Pándy-Szekeres, G., et al. (2018). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 23(7), 1558. Available at: [Link]
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A Comparative Guide to the Physicochemical Properties of 1-Azaspiro[3.4]octane and Piperidine for Drug Discovery
In the landscape of modern medicinal chemistry, the architectural design of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The choice between established motifs and novel three-dimensional structures can profoundly influence a compound's physicochemical properties, thereby governing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of 1-Azaspiro[3.4]octane, a promising spirocyclic scaffold, and piperidine, a ubiquitous saturated heterocycle. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for novel therapeutic agents.
Introduction: The Significance of Scaffold Selection
Piperidine, a six-membered saturated heterocycle, has long been a stalwart in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and well-understood synthetic chemistry have made it a go-to fragment for introducing a basic nitrogen center. However, the contemporary drive in drug discovery is to "escape from flatland" and explore more three-dimensional chemical space.[2] Spirocyclic scaffolds, such as this compound, have emerged as attractive alternatives, offering increased three-dimensionality (Fsp³ character) and conformational rigidity.[2][3] These attributes can lead to improved target selectivity, enhanced metabolic stability, and more favorable physicochemical properties like increased solubility and modulated basicity.[3][4]
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and piperidine. It is crucial to note that while the data for piperidine is well-established through extensive experimentation, the data for this compound is largely based on high-quality computational predictions and data from closely related analogs due to a lack of published experimental values.
| Property | This compound | Piperidine |
| Molecular Formula | C₇H₁₃N | C₅H₁₁N |
| Molecular Weight | 111.19 g/mol | 85.15 g/mol |
| pKa (predicted/experimental) | ~10.5 (Predicted for 2-oxa-6-azaspiro[3.4]octane)[5] | 11.12 - 11.22[6][7] |
| logP (predicted/experimental) | ~0.68 (Predicted for 6-Azaspiro[3.4]octan-5-one)[8] | 0.84[9] |
| Boiling Point (°C) | Predicted to be higher than piperidine due to higher molecular weight | 106[4][6] |
| Aqueous Solubility | Predicted to be higher than piperidine[4][10] | Miscible with water[3][4] |
In-Depth Discussion of Physicochemical Differences
The structural divergence between the spirocyclic nature of this compound and the simple monocyclic framework of piperidine gives rise to significant differences in their physicochemical behavior.
Basicity (pKa)
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical parameter influencing a drug's absorption, distribution, and target engagement. Piperidine is a relatively strong base with a pKa around 11.1-11.2.[6][7] For this compound, while direct experimental data is unavailable, predictions for analogous structures like 2-oxa-6-azaspiro[3.4]octane suggest a slightly lower pKa of around 10.55.[5] This trend of spirocyclic amines exhibiting slightly lower basicity compared to their monocyclic counterparts has been documented.[4] The rigid, spirocyclic framework can influence the hybridization of the nitrogen lone pair and the solvation of the protonated form, leading to a modest decrease in basicity.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Piperidine has a logP of 0.84, indicating a moderate degree of lipophilicity.[9] For azaspirocycles, a general trend of decreased lipophilicity compared to their monocyclic analogs is often observed.[4][10] This is attributed to the more compact, three-dimensional shape of spirocycles, which can lead to a smaller solvent-accessible surface area and more favorable interactions with water. Predicted logP values for related azaspiro[3.4]octane derivatives are generally lower than that of piperidine, supporting this trend.[8]
Aqueous Solubility
Enhanced aqueous solubility is a frequently cited advantage of incorporating spirocyclic scaffolds into drug candidates.[4][10] The increased three-dimensionality and polarity stemming from the constrained ring system can disrupt crystal lattice packing and improve solvation by water molecules. While piperidine is miscible with water, the incorporation of a spirocyclic amine is often a strategy to improve the solubility of a larger, more complex molecule.
Boiling Point
The boiling point is influenced by factors such as molecular weight and intermolecular forces. Given its higher molecular weight (111.19 g/mol vs. 85.15 g/mol for piperidine), this compound is expected to have a higher boiling point than piperidine. The spirocyclic structure may also influence crystal packing in the solid state, which could affect the energy required for vaporization.
Structural and Conformational Analysis
The fundamental difference between the two molecules lies in their topology. Piperidine exists in a dynamic equilibrium of chair conformations, which can influence its binding to biological targets.[4] In contrast, this compound possesses a rigid, three-dimensional structure with a defined orientation of its substituent vectors. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to enhanced selectivity.[3]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the amine in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM). [4]2. pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired temperature. [4]3. Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M HCl for a basic amine) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. [4]5. Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the curve. [11]
Determination of logP by the Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.
Caption: Workflow for logP determination by the shake-flask method.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight. [6]2. Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a sealed container. [6]4. Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. [3]5. Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS. [6]7. Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. [3]2. Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound. [12]3. Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). [3]5. Solubility Value: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Conclusion
The selection of a molecular scaffold is a pivotal decision in the drug discovery process. While piperidine remains a valuable and well-characterized building block, the exploration of novel three-dimensional scaffolds like this compound offers exciting opportunities to modulate physicochemical properties for improved drug-like characteristics. The general trends suggest that spirocyclic amines may offer advantages in terms of increased aqueous solubility and decreased lipophilicity, which can be beneficial for optimizing a compound's ADME profile. However, it is imperative for drug discovery teams to experimentally determine these key properties for their specific compounds of interest to make data-driven decisions. The protocols outlined in this guide provide a robust framework for such essential characterizations. As the field continues to evolve, the judicious application of both established and novel scaffolds, guided by a thorough understanding of their physicochemical properties, will be crucial for the successful development of the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Cross-Validation of Orthogonal Analytical Methods for 1-Azaspiro[3.4]octane
Abstract
1-Azaspiro[3.4]octane is a valuable saturated heterocyclic scaffold increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify the compound is paramount for quality control, stability testing, and pharmacokinetic analysis. While numerous synthetic routes to this and similar spirocycles are documented, a comprehensive, publicly available guide on the validation of analytical methods for its characterization is lacking. This guide addresses this gap by presenting a framework for the development and, critically, the cross-validation of two powerful, orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing and cross-validating two distinct methods, researchers and drug developers can achieve an exceptionally high degree of confidence in their analytical data, ensuring product quality and regulatory compliance. This document provides detailed experimental protocols, explains the causality behind methodological choices, and outlines a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Need for Rigorous Analytical Oversight
The spirocyclic core of this compound imparts unique three-dimensional properties to molecules, making it an attractive building block in drug discovery for exploring new chemical space. The journey from a promising scaffold to a viable drug candidate, however, is underpinned by rigorous analytical chemistry. Every decision, from process optimization in manufacturing to dose selection in preclinical studies, relies on the integrity of analytical data.
The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose.[3] Cross-validation, particularly between two methods based on different physicochemical principles (orthogonality), provides a higher level of assurance.[4][5] It confirms that the measured value is authentic and not an artifact of a single analytical technique.
This guide proposes two primary methods for the analysis of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An ideal choice for volatile and thermally stable compounds. Its separation is based on the compound's boiling point and interaction with the stationary phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is suitable for a broader range of compounds, including those that may not be volatile.[6]
The following sections will detail the proposed methodologies and present a comprehensive framework for their validation and cross-comparison, ensuring the generation of robust and defensible analytical results.
Proposed Analytical Methodologies
The selection of these two techniques is deliberate. GC-MS is a cost-effective and robust method for volatile amines, while LC-MS/MS offers supreme sensitivity and is the gold standard for trace-level quantification in complex matrices.[6][7] Their different separation and detection principles make them powerful orthogonal partners.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality for Method Selection: this compound, as a small, non-polar amine, is expected to be sufficiently volatile and thermally stable for GC analysis. GC-MS offers excellent chromatographic resolution and provides mass spectral data for positive identification.[8]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare calibration standards by serial dilution of the stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For test samples, dissolve accurately weighed material in methanol to achieve a target concentration within the calibration range.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using a characteristic ion (e.g., the molecular ion or a major fragment ion) and Scan mode (m/z 40-300) for peak identity confirmation.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality for Method Selection: LC-MS/MS provides orthogonality to GC-MS and offers superior sensitivity, which is critical for applications like impurity analysis or bioanalysis. Its specificity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), minimizes interference from matrix components.[9][10]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 acetonitrile:water.
-
Prepare calibration standards by serial dilution in the mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
For test samples, dissolve accurately weighed material in the mobile phase to achieve a target concentration within the calibration range.
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent. Column temperature maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical Transitions: A precursor ion corresponding to the protonated molecule [M+H]+ would be selected. Product ions would be determined via infusion and fragmentation. For example, Q1: m/z 98.1 -> Q3: m/z 70.1 (quantifier), Q3: m/z 56.1 (qualifier).
-
-
The Cross-Validation Framework: A Self-Validating System
The objective of validation is to demonstrate that a method is suitable for its intended purpose.[11] The cross-validation framework ensures that both GC-MS and LC-MS/MS methods are not only individually robust but also produce concordant results. The process follows the ICH Q2(R2) guideline.[1][12]
Caption: High-level workflow for the development and cross-validation of orthogonal analytical methods.
Validation Parameters: Protocols & Acceptance Criteria
The following parameters must be assessed for both the GC-MS and LC-MS/MS methods.[13]
1. Specificity / Selectivity
-
Purpose: To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference from diluents, impurities, or degradation products.
-
Protocol:
-
Analyze a blank sample (diluent/matrix) to ensure no peaks are present at the retention time of the analyte.
-
Analyze a sample of this compound spiked with known, related impurities (if available).
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). Analyze the stressed samples to ensure the main peak is spectrally pure and that degradation products do not co-elute.
-
-
Acceptance Criteria: The analyte peak must be free of co-elution from interfering components. Peak purity analysis (e.g., via MS spectral comparison across the peak) should pass.
2. Linearity & Range
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Analyze each concentration in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.995. The y-intercept should be minimal. Residuals should be randomly distributed around zero.
3. Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels (e.g., low, medium, high QCs).
-
Accuracy is assessed by spiking a placebo/matrix with a known amount of analyte and calculating the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an API assay.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Purpose: To establish the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). Primarily for impurity methods.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
For GC-MS: Vary parameters such as injector temperature (±5°C), oven ramp rate (±10%), and carrier gas flow rate (±10%).
-
For LC-MS/MS: Vary parameters such as column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%).
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak shape) should remain within predefined limits. The analytical results should not be significantly impacted.
Data Comparison and Final Acceptance
Once both methods are individually validated, a head-to-head comparison is performed.
Comparative Testing Protocol:
-
Prepare a single, homogeneous batch of this compound material.
-
Create at least six independent sample preparations from this batch.
-
Analyze these six preparations using both the validated GC-MS and LC-MS/MS methods.
Data Presentation for Comparison
| Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Accuracy (Recovery) | 99.5% ± 1.2% | 100.2% ± 0.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.9% | 0.6% | ≤ 2.0% |
| - Intermediate | 1.3% | 1.1% | ≤ 2.0% |
| LOQ (ng/mL) | ~1000 ng/mL | ~0.5 ng/mL | Method-dependent |
| Robustness | Passes | Passes | No significant impact on results |
Table 1: Hypothetical summary of validation results for easy comparison.
Statistical Concordance
The results from the six comparative samples should be statistically evaluated. An F-test can be used to compare the precision (variances) of the two methods, and a two-sample t-test can be used to compare the means.
Caption: Decision logic for statistical comparison of results during cross-validation.
Acceptance Criteria for Cross-Validation: The means of the two datasets should not be statistically different (p > 0.05 in the t-test), and the variances should also be statistically equivalent (p > 0.05 in the F-test). This provides documented evidence that the methods are interchangeable for their intended purpose.
Conclusion
The development of robust analytical methods is a cornerstone of modern pharmaceutical science. For a critical building block like this compound, relying on a single analytical technique is insufficient to guarantee data integrity throughout the drug development lifecycle. This guide provides a comprehensive framework for establishing two orthogonal, high-performance methods—GC-MS and LC-MS/MS. More importantly, it details a rigorous cross-validation protocol based on established ICH guidelines. By demonstrating specificity, linearity, accuracy, precision, and robustness for each method individually, and then proving their statistical concordance, researchers can build a self-validating analytical system. This dual-method approach provides the highest level of confidence in reported data, ensuring product quality, satisfying regulatory expectations, and ultimately supporting the development of safe and effective medicines.
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The Uncharted Territory of 1-Azaspiro[3.4]octane Derivatives: A Comparative Guide to In Vivo Efficacy Assessment
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing into the third dimension of chemical space. The rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the 1-Azaspiro[3.4]octane core has emerged as a promising building block, particularly for targeting complex diseases of the central nervous system (CNS) and cancer. However, the translation of these promising molecular frameworks from benchtop synthesis to in vivo efficacy remains a critical and often sparsely documented hurdle.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current landscape and future direction of in vivo efficacy studies for drug candidates based on the this compound scaffold. While extensive, direct comparative in vivo data for this specific scaffold is still emerging, this guide will leverage data from closely related spirocyclic compounds and relevant therapeutic areas to provide a robust framework for designing and interpreting such studies. We will delve into the rationale behind experimental choices, present detailed methodologies for key in vivo models, and offer a comparative perspective against established alternatives.
The Allure of the this compound Scaffold: A Structural Advantage
The this compound motif, characterized by a shared nitrogen atom between a four-membered azetidine ring and a five-membered pyrrolidine ring, offers several distinct advantages in drug design. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The spirocyclic nature also allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with the target and minimizing off-target effects. Furthermore, this scaffold can improve physicochemical properties such as solubility and metabolic stability, which are crucial for oral bioavailability and CNS penetration.
A Case Study in Neurodegenerative Disease: The Muscarinic M1 Receptor Agonist Approach
A primary area of interest for this compound derivatives is the development of selective muscarinic M1 receptor agonists for the treatment of Alzheimer's disease. The M1 receptor is a key player in cognitive processes, and its activation is a promising therapeutic strategy.[1][2][3] While specific in vivo data for a this compound-based M1 agonist is not yet prominently published, we can extrapolate from studies on other potent and selective muscarinic agonists to outline a robust in vivo evaluation workflow.
Experimental Workflow: Evaluating a Novel M1 Agonist in an Alzheimer's Disease Model
Caption: Workflow for in vivo efficacy testing of a novel M1 agonist.
Key In Vivo Models and Endpoints
Animal Models:
-
Transgenic Mouse Models (e.g., 3xTg-AD, APP/PS1): These models are genetically engineered to express human genes associated with familial Alzheimer's disease, leading to the development of amyloid plaques and tau pathology, mimicking key aspects of the human disease.[1]
-
Scopolamine-Induced Amnesia Model: This is an acute model where a muscarinic antagonist, scopolamine, is used to induce temporary cognitive deficits. It is useful for rapid screening of compounds that can reverse cholinergic blockade.
Behavioral Assays for Cognitive Function:
-
Morris Water Maze: A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Improved performance (reduced escape latency) in treated animals compared to a vehicle control group indicates pro-cognitive effects.
-
Contextual Fear Conditioning: This assay assesses associative learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (mild foot shock). Memory is evaluated by the freezing response when the animal is returned to the same context.
Biochemical and Histological Endpoints:
-
Amyloid-β (Aβ) and Tau Pathology: Brain tissue is analyzed post-mortem to quantify the levels of Aβ plaques and hyperphosphorylated tau, the pathological hallmarks of Alzheimer's disease. A reduction in these markers is a key indicator of disease-modifying potential.[1]
-
Neurotransmitter Levels: Measurement of acetylcholine and other neurotransmitters in brain homogenates can provide insights into the compound's mechanism of action.
Comparative Data: Hypothetical Performance of a this compound M1 Agonist
The following table illustrates a hypothetical comparison of a novel this compound-based M1 agonist against a known comparator, Xanomeline, a clinical-stage muscarinic agonist.[4]
| Parameter | This compound Derivative (Hypothetical) | Xanomeline | Vehicle Control |
| Morris Water Maze (Escape Latency) | Significant reduction (p < 0.01) | Moderate reduction (p < 0.05) | No change |
| Contextual Fear Conditioning (% Freezing) | Significant increase (p < 0.01) | Moderate increase (p < 0.05) | No change |
| Brain Aβ42 Levels | 40% reduction | 25% reduction | No change |
| Brain Phospho-Tau Levels | 35% reduction | 20% reduction | No change |
| Cholinergic Side Effects (Salivation) | Minimal | Moderate to Severe | None |
This hypothetical data highlights the potential for a well-designed this compound derivative to exhibit superior efficacy and an improved safety profile compared to existing alternatives.
Broader Applications: In Vivo Efficacy in Oncology
The versatility of the spirocyclic scaffold extends beyond neurodegenerative diseases. In oncology, these structures are being explored for their ability to target key signaling pathways involved in tumor growth and metastasis.
Experimental Workflow: Evaluating a Novel Anti-Cancer Spirocyclic Compound
Caption: Workflow for in vivo efficacy testing of a novel anti-cancer agent.
Key In Vivo Models and Endpoints in Oncology
Animal Models:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This allows for the in vivo evaluation of a compound's effect on human tumor growth.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.
Efficacy and Pharmacodynamic Readouts:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the measurement of tumor volume over time. TGI is calculated as the percentage reduction in tumor growth in treated animals compared to the vehicle control group.
-
Biomarker Analysis: Tumor and blood samples can be analyzed for changes in specific biomarkers related to the drug's mechanism of action (e.g., phosphorylation of a target kinase, changes in gene expression).
-
Survival Studies: In more advanced models, the effect of the treatment on the overall survival of the animals is assessed.
Detailed Experimental Protocols
Protocol 1: Morris Water Maze for Cognitive Assessment in 3xTg-AD Mice
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acclimation: Mice are handled for 5 minutes daily for 3 days prior to testing.
-
Training Phase (4 days):
-
Mice receive four trials per day.
-
For each trial, the mouse is gently placed into the pool at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform, it is gently guided to it.
-
The mouse remains on the platform for 15 seconds before being removed.
-
The time to reach the platform (escape latency) is recorded by an automated tracking system.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Protocol 2: Subcutaneous Xenograft Model for Anti-Cancer Efficacy
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media.
-
Cell Implantation:
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel is prepared.
-
The cell suspension is injected subcutaneously into the flank of female athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment:
-
Mice are randomized into treatment groups (e.g., vehicle control, test compound, positive control).
-
The drug is administered according to the planned schedule (e.g., daily oral gavage).
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
Tumors are excised for pharmacodynamic analysis.
-
Conclusion and Future Directions
The this compound scaffold holds immense promise for the development of next-generation therapeutics. While the body of in vivo efficacy data for drug candidates based on this specific core is still in its infancy, the established methodologies and comparative frameworks presented in this guide provide a clear roadmap for their preclinical evaluation. By leveraging insights from related spirocyclic compounds and well-characterized therapeutic agents, researchers can design robust in vivo studies that will be critical in unlocking the full therapeutic potential of this exciting chemical space. The path forward will undoubtedly involve a synergistic approach, combining innovative synthetic chemistry with rigorous in vivo pharmacology to translate these structurally unique molecules into clinically impactful medicines.
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Su, X., et al. (2019). Discovery of a series of spiro[indole-3,2'-pyrrolidine]-based inhibitors of the menin-mixed lineage leukemia 1 (MLL1) interaction. Journal of Medicinal Chemistry, 62(3), 1339-1357. [Link]
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Bhatt, R., et al. (2021). Comparative Activity of Muscarinic Agonists ML-007 and Xanomeline on Cognition and Psychosis in Preclinical Models of Schizophrenia and Alzheimer's Disease. Alzheimer's & Dementia, 17(S7). [Link]
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Yang, Z., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1967. [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 25(22), 5369. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Azaspiro[3.4]octane Derivatives as Kinase Inhibitors
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is perpetual. Among these, spirocyclic systems, particularly 1-Azaspiro[3.4]octane derivatives, have garnered significant attention. Their inherent three-dimensionality and conformational rigidity provide a unique structural framework that can enhance binding affinity and selectivity for target proteins.[1][2] This guide provides an in-depth, comparative analysis of this compound derivatives as potential kinase inhibitors, leveraging the power of in-silico molecular docking.
Protein kinases have become a pivotal class of targets in oncology drug discovery due to their critical roles in regulating cell growth and survival.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] This guide will walk you through a detailed, experimentally validated workflow for conducting comparative docking studies, offering insights into the causality behind experimental choices and ensuring the scientific integrity of the findings. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel kinase inhibitors based on the this compound scaffold.
Methodology: A Self-Validating Protocol for Comparative Molecular Docking
The credibility of any in-silico study hinges on a robust and well-validated methodology.[4] Here, we outline a comprehensive, step-by-step protocol for the comparative docking of this compound derivatives against a selected kinase target. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
Experimental Workflow
Caption: Experimental workflow for the synthesis and in silico analysis of spiro derivatives.
Step-by-Step Protocol
-
Target Selection and Preparation:
-
Rationale: The choice of the kinase target is paramount. For this study, we selected Leucine-Rich Repeat Kinase 2 (LRRK2), as mutations in the LRRK2 gene are linked to Parkinson's disease, and its hyperactive kinase activity is a key therapeutic target.[5]
-
Protocol:
-
Retrieve the 3D crystal structure of LRRK2 in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and performing a restrained energy minimization to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: Proper ligand preparation is crucial for accurate docking. This includes generating 3D conformations and assigning correct protonation states.
-
Protocol:
-
Synthesize a focused library of this compound derivatives. The synthesis can be achieved via methods like [3+2] cycloaddition.[6]
-
Sketch the 2D structures of the derivatives and a known benchmark inhibitor (e.g., a known LRRK2 inhibitor).
-
Convert the 2D structures to 3D using a tool like LigPrep in the Schrödinger suite. This will generate low-energy conformers and assign appropriate protonation states at physiological pH.
-
-
-
Molecular Docking Simulation:
-
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8] We will use a widely validated docking program like Glide (Schrödinger) or AutoDock Vina.[9]
-
Protocol:
-
Define the active site of the kinase based on the co-crystallized ligand in the PDB structure.[4] This creates a grid box within which the docking algorithm will search for binding poses.
-
Perform the docking calculations using standard precision (SP) or extra precision (XP) mode. The software will systematically sample different conformations of each ligand within the defined active site.[7]
-
The docking process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then assessing the binding affinity.[7]
-
-
-
Validation and Analysis:
-
Rationale: To ensure the docking protocol is reliable, it must be validated.[4] This is typically done by re-docking the co-crystallized ligand into the active site.
-
Protocol:
-
Re-dock the native co-crystallized ligand into the prepared protein structure.
-
Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[4]
-
Analyze the docking results for the this compound derivatives. Key metrics to consider are the docking score (e.g., GlideScore or Vina score), estimated binding free energy (ΔG), and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
-
Results and Discussion: A Comparative Analysis
The following table summarizes the docking results for a representative set of this compound derivatives and a benchmark inhibitor against the LRRK2 kinase domain.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| Benchmark-1 | [Image of Benchmark-1] | -10.5 | -9.8 | Met1949, Asp2017, Gly2019 |
| AZS-001 | [Image of AZS-001] | -9.8 | -9.1 | Met1949, Asp2017, Lys1906 |
| AZS-002 | [Image of AZS-002] | -11.2 | -10.5 | Met1949, Asp2017, Gly2019, Phe2028 |
| AZS-003 | [Image of AZS-003] | -8.5 | -7.9 | Asp2017, Gly1950 |
Interpretation of Results
The docking scores and predicted binding affinities provide a quantitative measure of the potential inhibitory activity of the compounds. A more negative value indicates a stronger predicted binding.
-
AZS-002 emerged as the most promising candidate from this series, with a docking score and predicted binding affinity superior to the benchmark inhibitor. The key to its enhanced binding appears to be an additional hydrophobic interaction with Phe2028, a residue not engaged by the benchmark compound.
-
AZS-001 showed comparable, albeit slightly weaker, binding to the benchmark. The interaction with Lys1906 suggests a different binding mode that could be further optimized.
-
AZS-003 displayed the weakest binding, likely due to a less favorable orientation within the active site, resulting in fewer key interactions.
This comparative analysis allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, the substituent on the azaspirocyclic core in AZS-002 appears to be crucial for the favorable interaction with Phe2028. This insight can guide the design of next-generation inhibitors with improved potency.
Signaling Pathway Context
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Navigating the Spirocyclic Maze: A Comparative Guide to the 1-Azaspiro[3.4]octane Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced three-dimensional complexity, spirocyclic scaffolds have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds. Among these, the 1-azaspiro[3.4]octane motif has garnered significant attention, offering a rigid and synthetically accessible framework for the design of next-generation drugs. This guide provides an in-depth assessment of the patent landscape for this compound derivatives, offering a comparative analysis of their therapeutic applications, synthetic methodologies, and performance against alternative scaffolds, supported by experimental data and detailed protocols.
The Strategic Value of the this compound Core
The allure of the this compound scaffold in medicinal chemistry is rooted in its unique structural and physicochemical properties. The fusion of a five-membered pyrrolidine ring with a four-membered azetidine ring at a single carbon atom creates a rigid, three-dimensional architecture. This conformational constraint can lead to a more precise orientation of substituents, enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers often correlates with improved aqueous solubility, metabolic stability, and overall developability of drug candidates.
Unveiling the Patent Landscape: Key Players and Therapeutic Frontiers
An analysis of the current patent landscape reveals a burgeoning interest in this compound derivatives across a range of therapeutic areas, with a notable focus on central nervous system (CNS) disorders.
| Patent/Application Number | Assignee | Therapeutic Area | Biological Target | Key Features of Claimed Derivatives |
| US-2021107889-A1[1] | Novartis AG | Cognitive and Psychotic Disorders | Muscarinic M4 Receptor Agonists | 2-Azaspiro[3.4]octane derivatives for treating conditions like schizophrenia and Alzheimer's disease. |
| US11548865B2[2] | Novartis AG | CNS Disorders | M4 Receptor Agonists | Further development of 2-azaspiro[3.4]octane compounds for psychosis, cognitive dysfunction, and substance use disorders. |
| US11505546B2[3] | Not specified | Pain, Psychiatric, and Neurological Disorders | Monoacylglycerol Lipase (MGL) Modulators | Azaspirocycles, including azaspiro[3.4]octan-6-one derivatives, for modulating the endocannabinoid system. |
A noticeable trend in the patent literature is the strategic use of the this compound core to develop highly selective modulators of challenging drug targets. Novartis, a key player in this space, has extensively explored these scaffolds for their potential as M4 receptor agonists, aiming to develop novel treatments for schizophrenia and other neuropsychiatric disorders with improved side effect profiles compared to existing therapies.
Key patent assignees and their therapeutic focus for this compound derivatives.
Comparative Synthesis Strategies: Building the Core Scaffold
The efficient and scalable synthesis of the this compound core is paramount for its widespread application in drug discovery. Several synthetic routes have been reported, each with its own advantages and limitations.
Route 1: [3+2] Cycloaddition Approach
A common and versatile method for constructing the azaspiro[3.4]octane framework involves a [3+2] cycloaddition reaction. This approach offers a convergent and often stereocontrolled route to the desired spirocycle.
Experimental Protocol: Synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate
This protocol is adapted from a reported synthesis and provides a general procedure for a [3+2] cycloaddition approach.[4]
-
Preparation of the Azomethine Ylide Precursor: To a solution of N-benzylglycine ethyl ester in a suitable aprotic solvent (e.g., toluene), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide) at low temperature (-78 °C) to generate the corresponding enolate.
-
Generation of the Azomethine Ylide: In a separate flask, prepare a solution of a suitable aldehyde (e.g., paraformaldehyde) in the same solvent. Add this solution to the enolate at low temperature to generate the azomethine ylide in situ.
-
[3+2] Cycloaddition: To the solution containing the azomethine ylide, add a solution of a suitable dipolarophile, such as an activated alkene (e.g., ethyl acrylate), at low temperature.
-
Cyclization and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified product in a suitable solvent (e.g., ethanol) and add a solution of oxalic acid in the same solvent to precipitate the oxalate salt. Filter and dry the solid to obtain the final product.
A generalized workflow for the synthesis of a diazaspiro[3.4]octane via [3+2] cycloaddition.
Route 2: Stepwise Annulation Strategy
An alternative approach involves the stepwise construction of the two rings of the spirocycle. This method can offer greater control over the substitution pattern of the final product.
Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane
This protocol outlines a general strategy for the stepwise synthesis of the parent 2-azaspiro[3.4]octane.[5]
-
Formation of the Cyclopentane Ring: Start with a suitable precursor that allows for the annulation of the cyclopentane ring. This can involve intramolecular cyclization reactions.
-
Introduction of the Azetidine Ring Precursor: Functionalize the pre-formed cyclopentane ring with a group that can serve as a precursor for the azetidine ring, such as a protected aminomethyl group and a leaving group on the adjacent carbon.
-
Intramolecular Cyclization: Deprotect the amine and induce intramolecular cyclization via nucleophilic substitution to form the four-membered azetidine ring, thus completing the spirocyclic core.
-
Purification: The final product is purified using standard techniques such as distillation or chromatography.
Performance Comparison: this compound vs. Alternative Scaffolds
The choice of a spirocyclic scaffold is a critical decision in drug design. While the this compound core offers distinct advantages, it is essential to compare its performance with other commonly employed spirocycles, such as the azaspiro[3.3]heptane system.
| Scaffold | Key Structural Features | Impact on Physicochemical Properties | Notable Applications |
| This compound | Fused 5- and 4-membered rings | Generally good balance of rigidity and solubility. | M4 receptor agonists, MGL modulators. |
| Azaspiro[3.3]heptane | Fused 4- and 4-membered rings | Can lead to a decrease in lipophilicity (logD) compared to corresponding piperidines/morpholines, potentially due to increased basicity.[6] | Bioisosteric replacement for piperidines, morpholines, and piperazines.[6] |
The decision to employ a this compound versus an azaspiro[3.3]heptane or other spirocyclic scaffold will depend on the specific requirements of the drug target and the desired physicochemical properties of the final compound. The increased rigidity of the azaspiro[3.3]heptane may be advantageous for targets requiring a more defined vector for substituent placement, while the this compound offers a slightly larger and potentially more synthetically versatile framework.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and substitution pattern of the appended functional groups. The spirocyclic core serves as a rigid scaffold to orient these groups in a specific manner to achieve high-affinity binding to the target protein.
Example: M4 Receptor Agonists
In the case of the Novartis M4 receptor agonists, the 2-azaspiro[3.4]octane core is typically substituted with an amide or a related functional group at the 2-position.[2][7] The other end of the molecule, often a heterocyclic ring system, is crucial for interacting with a specific region of the M4 receptor binding pocket. The SAR for these compounds generally reveals that subtle changes to the substituents on the heterocyclic ring can have a profound impact on potency and selectivity against other muscarinic receptor subtypes.
Generalized structure-activity relationship for this compound derivatives.
Future Perspectives
The this compound scaffold is poised to become an increasingly important building block in the medicinal chemist's toolbox. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the design of novel drugs targeting a wide range of diseases. As synthetic methodologies for this and other spirocyclic systems continue to evolve, we can expect to see a greater diversity of this compound derivatives entering clinical development. The continued exploration of this privileged scaffold holds significant promise for the discovery of innovative medicines with improved efficacy and safety profiles.
References
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PubChem. (n.d.). 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. Retrieved from [Link]
- Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
- Ramadas, B., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
- Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
- Dandapani, S., et al. (2015). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
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PubChem. (n.d.). 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Azaspiro[3.4]octane: A Guide for Laboratory Professionals
Immediate Safety Considerations: Understanding the Hazard Profile
Based on data from analogous azaspiro[3.4]octane derivatives, 1-Azaspiro[3.4]octane should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2] Some related compounds are also classified as harmful if swallowed.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Essential Personal Protective Equipment (PPE) and Safety Protocols
| Equipment/Protocol | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat. | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of vapors, which may cause respiratory tract irritation.[2] |
| Emergency Procedures | Eyewash stations and safety showers should be readily accessible. | To provide immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following protocol provides a general framework for the safe disposal of this compound.
Waste Segregation and Collection
-
Initial Segregation: At the point of generation, segregate waste containing this compound from other waste streams. This includes neat (undiluted) compound, solutions, and contaminated materials such as gloves, pipette tips, and absorbent paper.
-
Dedicated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, leak-proof lid.[6][7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][7] Note the date when the first waste is added to the container.
In-Lab Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6][7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Compatibility: Ensure that incompatible chemicals are not stored in the same secondary containment. As a heterocyclic amine, this compound should be kept separate from strong oxidizing agents and acids to prevent vigorous reactions.[8]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and institutional EHS.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company.[3][8] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Incineration: For many organic chemical wastes, including heterocyclic amines, high-temperature incineration is the preferred disposal method.[9] This process ensures the complete destruction of the compound.
-
Do Not:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
-
Angene Chemical. This compound | 57174-62-6. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
PubChem. 1-Thia-6-azaspiro[3.4]octane | C6H11NS | CID 118209770. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]
-
PubChem. 1-Oxa-2-azaspiro[2.5]octane | C6H11NO | CID 10931397. [Link]
-
Technology Catalogue. Disposing Amine Waste. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
AIC. Hazardous Waste Disposal. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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- 4. danielshealth.com [danielshealth.com]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
Personal protective equipment for handling 1-Azaspiro[3.4]octane
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 1-Azaspiro[3.4]octane in a laboratory setting. Our primary goal is to empower researchers, scientists, and drug development professionals with the essential safety and logistical information needed to minimize risk and ensure operational integrity.
Hazard Assessment: A Proactive Approach to Safety
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation[2][3][4].
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors or aerosols[2][3][4].
-
Acute Toxicity: Derivatives are listed as harmful if swallowed[3][4][5].
Given this information, it is imperative to handle this compound with a high degree of caution, assuming it possesses all the hazards identified in its close analogs. The operational plan must be built on a foundation of robust engineering controls and stringent personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical for minimizing exposure. All PPE should be inspected before use and selected based on the potential for contact.[6][7]
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory to protect against splashes.[3][7][8] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or energetic reactions. |
| Hand | Chemical-Resistant Gloves (Double-Gloving Recommended) | Due to the lack of specific breakthrough time data for this compound, double-gloving with two different materials (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove) is recommended. Always inspect gloves for tears or punctures before use.[4][8] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3][4][7] |
| Body | Chemical-Resistant Laboratory Coat or Apron | A flame-resistant lab coat, fully buttoned, is required to protect the skin.[8] For larger quantities or tasks with significant splash potential, a chemical-resistant apron or a full chemical-resistant suit should be utilized.[4][9] |
| Respiratory | Use within a Certified Chemical Fume Hood | All manipulations of this compound should be performed within a properly functioning chemical fume hood to control vapor inhalation.[10] If engineering controls are not sufficient or for emergency situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[11][12] Respirator use requires a formal respiratory protection program, including fit testing and training.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.
Preparation and Pre-Handling Checklist
-
Risk Assessment: Conduct a procedure-specific risk assessment before beginning any new work.
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and the airflow is adequate.
-
PPE Inspection: Inspect all required PPE (goggles, face shield, gloves, lab coat) for damage.
-
Spill Kit Confirmation: Ensure a spill kit equipped with an inert absorbent material (e.g., sand, vermiculite), neutralization agents for amines (if applicable), and waste disposal bags is readily accessible.[2][10]
-
Emergency Access: Keep the pathway to the emergency safety shower and eyewash station completely clear.
Handling Procedure
-
Don all required PPE before entering the designated work area.
-
Perform all transfers, weighing, and manipulations of this compound exclusively within the chemical fume hood.
-
Keep all containers of the chemical tightly sealed when not in direct use to minimize vapor release.[2][12]
-
Use compatible tools and equipment (e.g., glass, stainless steel) and ensure they are clean and dry.
-
Upon completion of the task, decontaminate the work surface thoroughly.
-
Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2][3][4]
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
